molecular formula C9H17NO3 B065410 tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate CAS No. 174346-82-8

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B065410
CAS No.: 174346-82-8
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a high-purity synthetic intermediate extensively utilized in organic and medicinal chemistry research. This Boc-protected azetidine derivative features a hydroxymethyl group at the 2-position, enabling versatile functionalization through oxidation, esterification, or nucleophilic substitution reactions. Azetidines serve as conformationally constrained bioisosteres in drug discovery, often replacing piperidines or other heterocycles to enhance metabolic stability, bioavailability, and target selectivity. This compound is particularly valuable in the synthesis of azetidine-containing pharmaceuticals, such as kinase inhibitors, GPCR ligands, and enzyme inhibitors, where it acts as a key building block for lead optimization and scaffold hopping. The tert-butyl carbamate (Boc) protecting group can be selectively removed under mild acidic conditions to reveal the free amine, facilitating further amide bond formation or diversification. Researchers leverage this reagent in developing novel therapeutic agents, agrochemicals, and fine chemicals, making it an essential tool for advancing synthetic methodologies and exploring structure-activity relationships.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564418
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174346-82-8
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate from N-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, from N-Boc-azetidine-2-carboxylic acid. The primary focus of this document is the reduction of the carboxylic acid moiety to a primary alcohol.

Introduction

N-Boc-azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative. Its conversion to this compound provides a key intermediate for the synthesis of various biologically active molecules and pharmaceutical compounds. The core of this transformation lies in the selective reduction of the carboxylic acid group in the presence of the tert-butyloxycarbonyl (Boc) protecting group. This guide details a common and effective method for this synthesis and briefly discusses alternative approaches.

Primary Synthesis Pathway: Reduction using Borane-Methyl Sulfide Complex

The reduction of N-Boc-azetidine-2-carboxylic acid to its corresponding alcohol is efficiently achieved using a borane-methyl sulfide complex (BMS). This reagent is a stable and convenient source of diborane, which is a powerful reducing agent for carboxylic acids.

Reaction Scheme

G reactant N-Boc-azetidine-2-carboxylic acid product This compound reactant->product Reduction reagent Borane-methyl sulfide complex THF, 0 °C to RT

Caption: Overall reaction scheme for the reduction.

Experimental Protocol

A detailed experimental procedure for the synthesis is provided below, based on established methods.[1]

  • Reaction Setup: To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL), add borane-methyl sulfide complex (10 M, 3 mL) slowly and dropwise at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol (10 mL) at 0 °C to decompose any excess borane complex.

  • Work-up: Dilute the quenched reaction mixture with dichloromethane (100 mL). Wash the organic phase with water (3 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting colorless oil, this compound (1.25 g), can be further purified by flash chromatography if necessary.

Data Presentation
ParameterValueReference
Starting MaterialN-Boc-azetidine-2-carboxylic acid[1]
Molar Amount of Starting Material7.21 mmol[1]
Reducing AgentBorane-methyl sulfide complex (10 M)[1]
Volume of Reducing Agent3 mL[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time3 hours[1]
Quenching AgentMethanol[1]
Extraction SolventDichloromethane[1]
ProductThis compound[1]
Yield1.25 g (approx. 92%)[1]
AppearanceColorless oil[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-azetidine-2-carboxylic acid in anhydrous THF add_bms Add Borane-Methyl Sulfide Complex at 0 °C start->add_bms warm_stir Warm to Room Temperature and Stir for 3h add_bms->warm_stir quench Quench with Methanol at 0 °C warm_stir->quench dilute Dilute with Dichloromethane quench->dilute wash Wash with Water dilute->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Alternative Reduction Methods

While the borane-methyl sulfide complex is a highly effective reagent, other methods for the reduction of N-protected amino acids to their corresponding alcohols are available and may be suitable depending on laboratory resources and substrate compatibility.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4] However, it is highly reactive and requires stringent anhydrous conditions.[4] The reaction is typically carried out in dry ether or THF, followed by a careful workup with a dilute acid.[4]

  • Sodium Borohydride (NaBH₄) in combination with an activating agent: Sodium borohydride alone is generally not reactive enough to reduce carboxylic acids.[2][4] However, its reactivity can be enhanced by converting the carboxylic acid into a more reactive intermediate. Common strategies include:

    • Mixed Anhydride Formation: Reacting the N-protected amino acid with ethyl chloroformate to form a mixed anhydride, which is then reduced with NaBH₄.[5]

    • Activation with Cyanuric Chloride (TCT): The carboxylic acid can be activated with TCT, followed by reduction with NaBH₄ or a borohydride exchange resin.[6]

  • Catalytic Hydrogenation: Although less common for this specific transformation, catalytic hydrogenation under high pressure and temperature can reduce carboxylic acids to alcohols.[7] This method may offer advantages in terms of safety and scalability but often requires optimization of catalysts and reaction conditions.

Conclusion

The synthesis of this compound from N-Boc-azetidine-2-carboxylic acid is a straightforward yet crucial transformation in synthetic organic chemistry. The use of borane-methyl sulfide complex provides a reliable and high-yielding method. Researchers can also consider alternative reducing agents based on the specific requirements of their synthetic route. This guide provides the necessary technical details to successfully perform this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-2-azetidinemethanol, a valuable building block in medicinal chemistry and drug development. This document details its known physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and includes visualizations for key workflows.

Core Physicochemical Properties

N-Boc-2-azetidinemethanol, particularly the (S)-enantiomer, is a chiral synthetic intermediate. Its Boc-protecting group makes it suitable for use in peptide synthesis and the construction of complex molecular architectures.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for N-Boc-2-azetidinemethanol and related compounds for comparative purposes.

Property(S)-N-Boc-2-azetidinemethanolN-Boc-L-azetidine-2-carboxylic acid1-Boc-azetidine-3-yl-methanol
Molecular Formula C₉H₁₇NO₃[1][2]C₉H₁₅NO₄[3][4]C₉H₁₇NO₃[5][6]
Molecular Weight 187.24 g/mol [1][2]201.22 g/mol [3]187.24 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[1]White solid[7]White to off-white solid[5]
Melting Point Not available105-110 °C[8]55 °C[6]
Boiling Point Not available339.14 °C (rough estimate)[7]268-273 °C[6]
Density 1.05 g/mL[1]1.2250 (rough estimate)[7]1.115[6]
Refractive Index n20D 1.46[1]1.4640 (estimate)[7]Not available
Optical Rotation [a]20D = -76 to -72 ° (c = 1 in MeOH)[1][α]/D -120.0±2.0°, c = 1 in methanol[9]Not applicable (achiral)
pKa Not available4.01±0.20 (Predicted)[7]14.82±0.10 (Predicted)[6]
Storage Temperature 2 - 8 °C[1][10]Room Temperature[7]-20°C for 3 years[5]
Solubility Profile
SolventPredicted Solubility
Water Slightly soluble to soluble, enhanced by the hydroxyl group.
Methanol, Ethanol Soluble
Dichloromethane (DCM) Soluble
Ethyl Acetate Soluble
Tetrahydrofuran (THF) Soluble
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble[5][6]
Hexanes, Toluene Slightly soluble to insoluble

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of N-Boc-2-azetidinemethanol.

Synthesis of (S)-N-Boc-2-azetidinemethanol

This protocol describes a common method for the synthesis of (S)-N-Boc-2-azetidinemethanol via the reduction of the corresponding carboxylic acid.

Materials:

  • (S)-N-Boc-azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (typically 1.5-2.0 equivalents) to the stirred solution via a dropping funnel. Control the addition rate to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.

  • Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (S)-N-Boc-2-azetidinemethanol.

Characterization Protocols

Objective: To confirm the structure of N-Boc-2-azetidinemethanol.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

  • Boc group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

  • Hydroxymethyl group (CH₂OH): Two diastereotopic protons, which may appear as a multiplet or two separate signals, and a broad singlet for the hydroxyl proton (its chemical shift is concentration and solvent dependent).

  • Azetidine ring protons: Complex multiplets in the aliphatic region.

¹³C NMR Analysis:

  • Boc group: A quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm.

  • Carbamate carbonyl: A signal around 156 ppm.

  • Hydroxymethyl carbon (CH₂OH): A signal in the range of 60-65 ppm.

  • Azetidine ring carbons: Signals in the aliphatic region.

Objective: To determine the molecular weight of N-Boc-2-azetidinemethanol.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₉H₁₇NO₃ is m/z 188.12. Also, look for the [M+Na]⁺ adduct at m/z 210.10.

Objective: To determine the melting range of a solid sample, which is an indicator of purity.

Apparatus: Calibrated melting point apparatus, capillary tubes.

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in the heating block of the apparatus.

  • Heating: Use a rapid heating rate for a preliminary measurement. For an accurate determination, use a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11][12]

Visualizations

Synthetic Workflow for (S)-N-Boc-2-azetidinemethanol

G start Start: (S)-N-Boc-azetidine-2-carboxylic acid dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool reduce Slowly add BH3·THF cool->reduce react Stir at room temperature reduce->react monitor Monitor by TLC react->monitor quench Quench with 1 M HCl monitor->quench Reaction complete extract Extract with EtOAc quench->extract wash Wash with HCl, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end_node End: Pure (S)-N-Boc-2-azetidinemethanol purify->end_node

Caption: Synthetic workflow for the preparation of (S)-N-Boc-2-azetidinemethanol.

General Characterization Workflow

G start Purified N-Boc-2-azetidinemethanol nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ftir FTIR Spectroscopy start->ftir purity Purity Analysis (HPLC or GC) start->purity data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis purity->data_analysis

Caption: General workflow for the analytical characterization of N-Boc-2-azetidinemethanol.

References

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate structural features and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a strained four-membered azetidine ring. This structure incorporates a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The inherent ring strain of the azetidine core, combined with the reactivity of the primary alcohol and the stability of the Boc group, makes this molecule a versatile and valuable building block in synthetic organic chemistry.[2][3] Its applications are particularly prominent in medicinal chemistry and drug discovery, where the azetidine motif is increasingly utilized to modulate the physicochemical properties of bioactive molecules.[4][5][6] This guide provides a comprehensive overview of its structural features, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Structural Features and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.[1] The core structure consists of a four-membered, nitrogen-containing azetidine ring, which imparts significant ring strain (~25 kcal/mol) and influences its reactivity.[2] A primary hydroxymethyl group at the C-2 position serves as a key site for further chemical modifications, while the bulky tert-butoxycarbonyl (Boc) group protects the ring's nitrogen atom, preventing unwanted side reactions and controlling its reactivity.[1]

General Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1][7]
CAS Number 174346-82-8[1][8][9][10]
Molecular Formula C₉H₁₇NO₃[1][7][9][11]
Molecular Weight 187.24 g/mol [1][7][10]
Synonyms 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol[1][7][9]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectrum TypeKey Data Points
¹H NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[12]
¹³C NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[12]
IR (film) νₘₐₓ 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109 cm⁻¹.[12]
Mass Spec (ESI) MS-ESI (m/z): 132.0 [M+1-56]⁺.[8] Predicted m/z for adducts: [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[11]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three main components: the Boc-protected nitrogen, the hydroxymethyl group, and the strained azetidine ring.

  • Boc Group : This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the secondary amine for further functionalization.

  • Hydroxymethyl Group : As a primary alcohol, this group can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or etherification.

  • Azetidine Ring : The inherent ring strain makes the azetidine susceptible to ring-opening reactions, particularly when activated.[2] However, the Boc group generally stabilizes the ring, allowing for selective reactions at the hydroxymethyl position.

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used to prepare potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors.[8] Its chirality (when using the (S)- or (R)-enantiomer) makes it a valuable building block for asymmetric synthesis in drug development.

G General Reactivity of this compound A This compound B Deprotection (Acid) A->B  H⁺ C Oxidation (e.g., PCC, Swern) A->C [O] D Activation (e.g., TsCl, MsCl) A->D R-SO₂Cl P1 2-(hydroxymethyl)azetidine B->P1 P2 tert-Butyl 2-formylazetidine-1-carboxylate C->P2 P3 tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate D->P3 E Nucleophilic Substitution P4 Substituted Azetidine Derivative E->P4 P3->E Nu⁻

Caption: General reaction pathways for this compound.

Experimental Protocols

Synthesis from N-Boc-azetidine-2-carboxylic acid

A common method for preparing this compound involves the reduction of the corresponding carboxylic acid.[8]

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Borane-methyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous THF (12 mL) in a round-bottom flask under an inert atmosphere.[8]

  • Cool the solution to 0 °C using an ice bath.[8]

  • Slowly add borane-methyl sulfide complex (10 M, 3 mL) dropwise to the cooled solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]

  • Upon completion, cool the reaction mixture again to 0 °C and carefully quench by the slow addition of methanol (10 mL).[8]

  • Dilute the mixture with dichloromethane (100 mL).[8]

  • Wash the organic phase sequentially with water (3 x 40 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil (1.25 g).[8]

G Experimental Workflow for Synthesis S1 1. Dissolve N-Boc-azetidine-2-carboxylic acid in anhydrous THF S2 2. Cool solution to 0°C S1->S2 S3 3. Add Borane-Methyl Sulfide (BMS) dropwise S2->S3 S4 4. Warm to RT and stir for 3 hours S3->S4 S5 5. Quench with Methanol at 0°C S4->S5 S6 6. Dilute with Dichloromethane S5->S6 S7 7. Wash with Water S6->S7 S8 8. Dry, filter, and concentrate S7->S8 P Product: Colorless Oil S8->P

Caption: Workflow diagram for the synthesis of the title compound via reduction.

Role in Drug Discovery

Azetidines are considered valuable scaffolds in drug discovery because their strained, three-dimensional structure can improve properties like aqueous solubility and metabolic stability while providing novel vectors for substituent placement compared to more common five- and six-membered rings.[3][4][13] this compound provides a synthetically accessible entry point to a wide range of substituted azetidines.[5] The ability to functionalize the hydroxymethyl group allows for the introduction of various pharmacophores or linking groups, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns.[3][5]

Safety and Handling

According to GHS classifications provided from notifications to the ECHA C&L Inventory, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate is classified as Acute Toxicity 3, with the hazard statement H301: Toxic if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational building block for the synthesis of complex azetidine-containing molecules. Its structural features—a protected amine, a reactive alcohol, and a strained heterocyclic core—provide a rich platform for chemical modification. The detailed synthetic protocols and clear understanding of its reactivity profile empower chemists to leverage this compound effectively, particularly in the field of medicinal chemistry, where the demand for novel, three-dimensional scaffolds continues to grow.

References

spectroscopic data (NMR, MS) of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Data of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

This guide provides a detailed overview of the spectroscopic data for this compound, a key building block in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing the analytical workflow.

Chemical Structure and Properties

Parameter Information
Chemical Name This compound
Synonyms 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol
CAS Number 174346-82-8
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Monoisotopic Mass 187.12084340 Da[1]

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned experimental NMR data for this compound was not detailed in the searched literature, a representative dataset is provided below based on a closely related synthesis product.[2] Spectroscopic data can vary based on solvent, concentration, and instrument calibration.

¹H-NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.87 – 3.78m1H-CH (azetidine ring)
3.73 – 3.63m2H-CH₂ (hydroxymethyl)
3.40 – 3.26m2H-CH₂ (azetidine ring)
1.99 – 1.73m4H-CH₂ (azetidine ring)
1.46s9H-C(CH₃)₃ (Boc group)

¹³C-NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
155.0C=O (Boc group)
79.3-C(CH₃)₃ (Boc group)
62.8-CH₂ (hydroxymethyl)
56.9-CH (azetidine ring)
46.4-CH₂ (azetidine ring)
28.7-C(CH₃)₃ (Boc group)
23.6-CH₂ (azetidine ring)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of the molecule.

Experimental ESI-MS Data

m/z Value Adduct / Fragment Description
132.0[M+1-56]⁺Represents the loss of the tert-butyl group from the protonated molecule.[3]

Predicted High-Resolution MS Data

The following table lists predicted mass-to-charge ratios (m/z) for various adducts, which are crucial for accurate mass determination in high-resolution mass spectrometry.[4]

Adduct Predicted m/z
[M+H]⁺188.12813
[M+Na]⁺210.11007
[M+NH₄]⁺205.15467
[M+K]⁺226.08401
[M-H]⁻186.11357

Experimental Protocols

The data presented in this guide is typically acquired using standard, well-established laboratory procedures.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of N-Boc-azetidine-2-carboxylic acid.[3]

  • Reaction Setup : A solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL) is cooled to 0 °C.[3]

  • Reduction : Borane-methyl sulfide complex (10 M, 3 mL) is added dropwise to the solution.[3]

  • Reaction Progression : The mixture is allowed to warm to room temperature and stirred for 3 hours.[3]

  • Quenching and Extraction : The reaction is quenched with methanol (10 mL) and diluted with dichloromethane (100 mL). The organic phase is washed with water (3 x 40 mL).[3]

  • Isolation : The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a colorless oil.[3]

NMR Spectroscopy Protocol

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H).

  • Sample Preparation : The analyte is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃).

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

  • Data Analysis : The resulting spectra are analyzed for chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J), and integration.

Mass Spectrometry Protocol

High-resolution mass spectra (HRMS) are often acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.

  • Ionization : ESI is used to generate gas-phase ions from the liquid-phase sample, typically forming adducts like [M+H]⁺ or [M+Na]⁺.

  • Analysis : A TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification QC Quality Control (TLC, Purity) Synthesis->QC SamplePrep Sample Preparation (Dissolution in Solvent) QC->SamplePrep NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq MS_Acq MS Data Acquisition (ESI-TOF) SamplePrep->MS_Acq NMR_Process NMR Data Processing (Peak Integration, Assignment) NMR_Acq->NMR_Process MS_Process MS Data Processing (Mass Determination) MS_Acq->MS_Process Structure_Confirm Structure Confirmation NMR_Process->Structure_Confirm MS_Process->Structure_Confirm

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

A Technical Guide to 1-Boc-2-azetidinemethanol: Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its strained four-membered azetidine ring, combined with the versatile hydroxymethyl group and the stable Boc-protecting group, makes it a key intermediate in the synthesis of novel pharmaceuticals, particularly as a component of constrained amino acids and peptidomimetics. This guide provides an in-depth overview of its commercial availability, key technical data, and its application in synthetic chemistry.

Commercial Availability and Suppliers

1-Boc-2-azetidinemethanol is commercially available primarily as its enantiopure forms, (S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9) and (R)-1-Boc-2-azetidinemethanol (CAS No. 161511-90-6). The racemic mixture (CAS No. 174346-82-8) is also available. Key suppliers include BOC Sciences, Chem-Impex, and TCI America, among others.

Supplier Specifications

The following tables summarize the typical product specifications for the enantiomers of 1-Boc-2-azetidinemethanol from prominent suppliers. Researchers should always refer to the supplier's lot-specific Certificate of Analysis (CoA) for the most accurate data.

Table 1: Specifications for (S)-1-Boc-2-azetidinemethanol (CAS: 161511-85-9)

ParameterChem-Impex[1]TCI America
Purity ≥ 98% (Chiral Purity)[1]>95.0% (GC)
Appearance Colorless to light yellow clear liquid[1]Colorless to Yellow clear liquid
Molecular Formula C₉H₁₇NO₃[1]C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [1]187.24 g/mol
Density 1.05 g/mL[1]Not Specified
Refractive Index n20D 1.46[1]Not Specified
Optical Rotation [α]20D = -76 to -72° (c=1 in MeOH)[1]Not Specified
Storage 2 - 8 °C[1]Refrigerator

Table 2: Specifications for (R)-1-Boc-2-azetidinemethanol (CAS: 161511-90-6)

ParameterChem-Impex[2]
Purity ≥ 98% (Chiral Purity)[2]
Appearance Colorless to almost colorless clear liquid[2]
Molecular Formula C₉H₁₇NO₃[2]
Molecular Weight 187.24 g/mol [2]
Refractive Index n20D 1.46[2]
Optical Rotation [α]20D = 72 to 78° (c=1 in MeOH)[2]
Storage 2 - 8 °C[2]

Synthesis and Experimental Protocols

1-Boc-2-azetidinemethanol serves as a precursor for a variety of functionalized azetidines. A common synthetic manipulation involves the deprotection of the Boc group to liberate the secondary amine, which can then be further functionalized.

General Workflow for Deprotection and Further Functionalization

The following diagram illustrates a general workflow for the utilization of 1-Boc-2-azetidinemethanol in a synthetic route, starting with the Boc deprotection.

G General Synthetic Workflow cluster_0 Boc Deprotection cluster_1 Further Functionalization start 1-Boc-2-azetidinemethanol reagent1 Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) start->reagent1 Deprotection product1 2-Azetidinemethanol Salt (e.g., TFA or HCl salt) reagent1->product1 reagent2 Coupling Reagent (e.g., Alkyl Halide, Acyl Chloride) product1->reagent2 N-Alkylation / N-Acylation product2 N-Substituted-2-azetidinemethanol reagent2->product2

Caption: General workflow for Boc deprotection and subsequent N-functionalization.

Experimental Protocol: Synthesis of (S)-azetidin-2-ylmethanol hydrochloride

This protocol details the deprotection of (S)-1-Boc-2-azetidinemethanol to yield the corresponding hydrochloride salt, a key intermediate for further elaboration.

Materials:

  • (S)-1-Boc-2-azetidinemethanol

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • A solution of (S)-1-Boc-2-azetidinemethanol (1.0 eq) in 1,4-dioxane is prepared in a round-bottom flask.

  • To this solution, 4 M HCl in 1,4-dioxane (2.0-3.0 eq) is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (S)-azetidin-2-ylmethanol hydrochloride as a white solid.

Applications in Drug Discovery

The constrained nature of the azetidine ring makes it a valuable motif in the design of peptidomimetics and other biologically active molecules. Incorporation of the 2-azetidinemethanol scaffold can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

Role in the Synthesis of Antiviral Agents

Azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV). The synthesis of these compounds often involves the coupling of a protected azetidine carboxylic acid with an amino acid ester. While not directly starting from 1-Boc-2-azetidinemethanol, the hydroxymethyl group can be oxidized to the corresponding carboxylic acid, thus providing a synthetic route to these antiviral agents.

The following diagram outlines a conceptual pathway for the synthesis of a dipeptide containing an azetidine moiety, starting from 1-Boc-2-azetidinemethanol.

G Conceptual Synthetic Pathway to Azetidine-Containing Dipeptides start 1-Boc-2-azetidinemethanol step1 Oxidation start->step1 intermediate1 1-Boc-azetidine-2-carboxylic acid step1->intermediate1 step2 Peptide Coupling intermediate1->step2 intermediate2 Boc-Protected Azetidine Dipeptide step2->intermediate2 reagent1 Amino Acid Ester reagent1->step2 step3 Boc Deprotection intermediate2->step3 final_product Azetidine-Containing Dipeptide step3->final_product

Caption: Synthetic pathway from 1-Boc-2-azetidinemethanol to dipeptides.

Conclusion

1-Boc-2-azetidinemethanol is a readily available and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical industry. Its utility in creating conformationally constrained structures makes it a valuable tool for drug discovery and development. The information provided in this guide serves as a starting point for researchers looking to incorporate this valuable synthon into their research programs. It is always recommended to consult the supplier's technical documentation for the most up-to-date information and to refer to the primary literature for detailed experimental procedures.

References

In-Depth Technical Guide: tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 174346-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a key intermediate in the development of novel therapeutic and diagnostic agents. This document is intended for researchers, scientists, and drug development professionals.

Chemical Information

This compound is a heterocyclic building block belonging to the azetidine class of compounds. The presence of a Boc-protecting group and a primary alcohol functional group makes it a versatile synthon for the synthesis of a variety of biologically active molecules.

Chemical Identity
ParameterValue
CAS Number 174346-82-8
IUPAC Name This compound
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Synonyms [1-(tert-Butoxycarbonyl)azetidin-2-yl]methanol, 1-Boc-2-hydroxymethyl-azetidine, 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol
Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

PropertyValueSource
Physical Form Colorless oil or liquid
Boiling Point 270.3 ± 13.0 °C (Predicted)
Density 1.115 ± 0.06 g/cm³ (Predicted)
pKa 14.77 ± 0.10 (Predicted)
XLogP3-AA 0.6 (Computed)
Polar Surface Area 49.8 Ų (Computed)
Storage Temperature 2-8°C, Sealed in a dry place

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are proprietary to chemical suppliers, typical spectral characteristics are listed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 2.0 and 4.0 ppm), and the hydroxymethyl protons (a multiplet, the chemical shift of which is dependent on solvent and concentration).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and the carbons of the azetidine ring and the hydroxymethyl group (in the range of 20-70 ppm).

Mass Spectrometry (MS)
  • MS-ESI (m/z): A common fragment observed is [M+1-56]⁺ at m/z 132.0, corresponding to the loss of the tert-butyl group. The predicted monoisotopic mass is 187.120843 Da.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and a strong C=O stretch from the carbamate group (around 1690 cm⁻¹).

Synthesis and Application

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of N-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane-methyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Dilute the mixture with a suitable organic solvent such as dichloromethane.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain this compound as a colorless oil.

Synthesis_Workflow N-Boc-azetidine-2-carboxylic_acid N-Boc-azetidine-2-carboxylic acid in THF Reaction Reduction at 0°C to RT N-Boc-azetidine-2-carboxylic_acid->Reaction Borane_complex Borane-methyl sulfide complex Borane_complex->Reaction Quenching Quenching with Methanol Reaction->Quenching Workup Extraction & Drying Quenching->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for the target compound.

Application in Drug Discovery

This compound is a valuable precursor for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug development. The azetidine moiety can serve as a bioisostere for other cyclic amines, and the hydroxymethyl group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Specifically, this compound is used in the development of potential positron emission tomography (PET) imaging agents for nAChRs. Such agents are crucial for the in vivo visualization and quantification of these receptors in the brain, aiding in the diagnosis of diseases and the development of new therapies.

Biological Activity and Signaling Pathways

Derivatives of this compound are designed to interact with nicotinic acetylcholine receptors. nAChRs are ligand-gated ion channels that play a key role in synaptic transmission in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and initiates a variety of downstream signaling events. The specific cellular response depends on the nAChR subtype and the cell type.

In the central nervous system, nAChR activation is associated with the modulation of neurotransmitter release and neuronal excitability. The influx of Ca²⁺ through nAChRs can activate several intracellular signaling cascades, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell growth, differentiation, and synaptic plasticity.

  • Calmodulin-dependent protein kinase (CaMK) pathway: This pathway plays a role in learning, memory, and synaptic plasticity.

The diagram below illustrates a simplified overview of the nAChR signaling pathway.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Agonist Binding Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK CaMK CaMK Pathway Ca_Influx->CaMK Cellular_Response Modulation of Neurotransmitter Release, Gene Expression, Synaptic Plasticity PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response CaMK->Cellular_Response

Simplified nAChR signaling pathway.

Experimental Protocols

The following are representative protocols for experiments involving nAChR ligands. These can be adapted for compounds synthesized from this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Experimental Protocol: nAChR Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 nAChRs).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1 mM MgCl₂).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Synthesis of a PET Radiotracer Precursor

This protocol outlines a general method for converting the primary alcohol of this compound to a leaving group suitable for radiofluorination.

Experimental Protocol: Tosylation of the Primary Alcohol

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine.

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) and a suitable base such as triethylamine or DMAP.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting tosylated precursor by flash column chromatography. This precursor can then be used in a subsequent nucleophilic substitution reaction with [¹⁸F]fluoride to produce the desired PET radiotracer.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Information
Hazard ClassCategory
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries for screening and lead optimization. A thorough understanding of its chemical properties, biological context, and safe handling procedures is essential for its effective use in research and drug discovery.

The Role of Azetidine Ring Strain in Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, a saturated heterocycle containing a single nitrogen atom, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, largely dictated by inherent ring strain, render it a valuable scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental role of ring strain in governing the reactivity of the azetidine moiety, offering insights into its stability, reaction mechanisms, and synthetic utility.

The Energetic Landscape: Quantifying Azetidine's Ring Strain

The reactivity of azetidine is intrinsically linked to its significant ring strain energy, which is a consequence of bond angle distortion (angle strain) and eclipsing interactions (torsional strain) within the four-membered ring. This stored potential energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain.

Quantitative data on the ring strain of azetidine and related cyclic amines are crucial for predicting their relative reactivity and stability. The strain energy of azetidine is intermediate between the highly reactive three-membered aziridine and the more stable five-membered pyrrolidine.[1][2]

CompoundRing SizeHeteroatomRing Strain Energy (kcal/mol)Reference(s)
Aziridine3Nitrogen~27.7[1]
Azetidine 4 Nitrogen ~25.4 [1][2]
Pyrrolidine5Nitrogen~5.4[1]
Piperidine6Nitrogen~0[2]
Cyclobutane4Carbon~26.4

The determination of these strain energies typically involves calorimetric measurements of the heat of combustion or heat of formation, often supplemented by computational studies.

Strain-Release Driven Reactivity: A Gateway to Molecular Complexity

The inherent ring strain of azetidines is not a liability but rather a synthetic tool that can be harnessed to drive a variety of chemical transformations. These "strain-release" reactions are characterized by the cleavage of one or more bonds within the four-membered ring, leading to the formation of more stable, often more complex, molecular architectures.

Nucleophilic Ring-Opening Reactions

One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, leading to ring cleavage. The reactivity of the azetidine ring towards nucleophiles is significantly enhanced by N-activation, typically through the introduction of an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen atom. This activation polarizes the C-N bonds, making the ring carbons more electrophilic.

The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors. Generally, in asymmetrically substituted azetidinium ions, nucleophiles tend to attack the less substituted carbon atom.[3] However, the nature of the nucleophile and the substituents on the ring can alter this preference.[3][4]

While comprehensive kinetic data for a wide range of azetidine ring-opening reactions is dispersed throughout the literature, some key quantitative findings highlight the impact of ring strain. For instance, in the cationic ring-opening polymerization of 1,3,3-trimethylazetidine, the activation energy was determined to be 19 kcal/mol, indicating a kinetically accessible process driven by the release of ring strain.[5][6]

Nucleophilic_Ring_Opening

Strain-Release Driven Synthesis of Functionalized Azetidines

The high reactivity of strained precursors can be exploited to construct the azetidine ring itself. A prominent example is the use of highly strained azabicyclo[1.1.0]butanes (ABBs). The release of strain in these systems provides a strong thermodynamic driving force for reactions that lead to functionalized azetidines.

A powerful strategy for the modular synthesis of substituted azetidines involves a multicomponent reaction leveraging the strain-release ring-opening of azabicyclo[1.1.0]butane.[7] This approach allows for the sequential introduction of three different electrophiles, leading to a diverse range of functionalized azetidines in a single pot. The rapidity of the reaction, as confirmed by in-situ infrared spectroscopy, highlights the potent driving force of strain release.[7]

Four_Component_Synthesis

The inherent strain of the azabicyclo[1.1.0]butane fragment can also be harnessed to construct spirocyclic azetidines, which are valuable motifs in drug discovery.[8][9] This is achieved through an electrophile-induced spirocyclization-desilylation reaction of ABB-ketone precursors.[8][10]

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic methods have enabled the construction of the azetidine ring through palladium-catalyzed intramolecular C-H amination. This approach involves the formation of a C-N bond through the activation of a typically unreactive C(sp³)-H bond. The picolinamide (PA) group often serves as a directing group to facilitate this transformation. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, and the reductive elimination step that forms the strained azetidine ring is a key part of the process.[2][11][12]

Pd_Catalyzed_Amination

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methodologies in a research and development setting.

Protocol for Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines

This protocol is adapted from the work of Aggarwal and coworkers.[7]

Materials:

  • Azabicyclo[1.1.0]butyl-lithium (ABB-Li) solution in a suitable solvent (e.g., THF)

  • Electrophile 1 (E¹): Acyl silane

  • Electrophile 2 (E²): Silyl enol ether precursor (e.g., aldehyde)

  • Electrophile 3 (E³): Alkylating or acylating agent

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of ABB-Li (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the acyl silane (E¹, 1.1 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the aldehyde (E², 1.2 equiv) to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Add the third electrophile (E³, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized azetidine.

Monitoring the Reaction: The rapid nature of the initial steps of this reaction can be monitored in real-time using in situ infrared (IR) spectroscopy to observe the consumption of reactants and the formation of intermediates.[7]

Protocol for Palladium-Catalyzed Intramolecular C-H Amination

This protocol is a general representation based on the work of Chen and others.[11][12][13]

Materials:

  • Picolinamide (PA)-protected amine substrate

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Oxidant (e.g., PhI(OAc)₂, Iodosylbenzene diacetate)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,2-Dichloroethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a sealed reaction vessel under an inert atmosphere, combine the PA-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.05-0.10 equiv), the oxidant (2.0-3.0 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the azetidine product.

Conclusion

The ring strain of the azetidine nucleus is a defining feature that dictates its chemical reactivity. Far from being a mere indicator of instability, this inherent energy provides a powerful driving force for a diverse array of chemical transformations. Strain-release reactions, including nucleophilic ring-openings and rearrangements of highly strained precursors, offer versatile and efficient pathways to construct complex molecular architectures containing the azetidine motif. A thorough understanding of the quantitative aspects of ring strain and the mechanisms of these reactions is paramount for the strategic application of azetidines in drug discovery and development. The experimental protocols provided herein serve as a practical guide for researchers seeking to harness the unique reactivity of this valuable heterocyclic scaffold. As synthetic methodologies continue to evolve, the strategic exploitation of azetidine's ring strain will undoubtedly lead to the discovery of novel therapeutics with enhanced properties and biological activities.

References

fundamental reaction mechanisms involving Boc-protected azetidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development. Their inherent ring strain, while making them more stable than their three-membered aziridine counterparts, provides a unique reactivity profile that can be strategically exploited. The incorporation of an azetidine moiety can impart desirable physicochemical properties to a molecule, including improved metabolic stability, solubility, and ligand efficiency. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in azetidine chemistry due to its stability under various reaction conditions and its facile removal under acidic conditions. This guide provides a comprehensive overview of the , offering insights for researchers and professionals in drug development.

Chapter 1: Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a process that can be strategically employed to generate functionalized acyclic amines.

Acid-Mediated Intramolecular Ring-Opening

The stability of the azetidine ring is significantly influenced by pH. Under acidic conditions, protonation of the azetidine nitrogen increases ring strain, rendering the ring susceptible to nucleophilic attack and subsequent cleavage. This decomposition pathway is a critical consideration in drug design and formulation. A series of N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. The rate of this decomposition is highly pH-dependent, with significantly greater stability observed at neutral pH compared to acidic conditions.[1][2]

For instance, an N-substituted aryl azetidine analogue was stable at pH 7.0 but exhibited a half-life of only 0.5 hours at pH 1.8.[2] The basicity of the azetidine nitrogen, quantified by its pKa, is a key determinant of its stability. The introduction of a Boc protecting group can decrease the basicity of the azetidine nitrogen, thereby preventing protonation and enhancing stability under acidic conditions.[2]

Acid_Mediated_Ring_Opening cluster_reactants Reactant cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Product N_Substituted_Azetidine N-Substituted Aryl Azetidine Protonated_Azetidine Protonated Azetidinium Ion N_Substituted_Azetidine->Protonated_Azetidine Protonation Acid H+ (Low pH) Nucleophilic_Attack Intramolecular Nucleophilic Attack (e.g., by pendant amide) Protonated_Azetidine->Nucleophilic_Attack Increased Ring Strain Ring_Opened_Product Ring-Opened Decomposition Product Nucleophilic_Attack->Ring_Opened_Product Ring Cleavage

Acid-Mediated Intramolecular Ring-Opening of N-Aryl Azetidines.
Nucleophilic Ring-Opening

Nucleophilic ring-opening reactions are a major class of reactions for azetidines.[3][4] The regioselectivity of these reactions is heavily influenced by the electronic effects of the substituents on the azetidine ring.[3] For azetidines bearing unsaturated substituents at the 2-position (e.g., aryl, alkenyl, cyano), nucleophilic attack typically occurs at the carbon adjacent to the nitrogen and the unsaturated group. This is due to the ability of the unsaturated group to stabilize the transition state or intermediate formed during the reaction.[3]

In contrast, for 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen, a regioselectivity controlled by steric hindrance.[3] These reactions often require activation of the azetidine ring, for example, through the use of a Lewis acid.[3]

Nucleophilic_Ring_Opening cluster_main Regioselectivity in Nucleophilic Ring-Opening of Azetidines cluster_electronic Electronic Control cluster_steric Steric Control Azetidine Substituted Azetidine Unsaturated_Substituent 2-Unsaturated Substituent (Aryl, Alkenyl, etc.) Azetidine->Unsaturated_Substituent Alkyl_Substituent 2-Alkyl Substituent Azetidine->Alkyl_Substituent Electronic_Attack Nucleophilic Attack at More Substituted Carbon Unsaturated_Substituent->Electronic_Attack Steric_Attack Nucleophilic Attack at Less Substituted Carbon (with bulky nucleophile) Alkyl_Substituent->Steric_Attack

Factors Influencing Regioselectivity in Nucleophilic Ring-Opening.

Chapter 2: C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring provides an efficient route to substituted derivatives.

α-Lithiation and Electrophilic Substitution

While the Boc group is a powerful tool in azetidine chemistry, it does not typically facilitate α-lithiation for electrophilic substitution.[5][6] However, its thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, enables facile α-lithiation and subsequent reaction with a variety of electrophiles.[5][6] This method allows for the introduction of substituents at the position alpha to the nitrogen atom. Asymmetric α-substitution can be achieved with high enantiomeric ratios by using a chiral ligand.[6]

Furthermore, N-Boc-3-methoxyazetidine can undergo α-lithiation followed by the elimination of lithium methoxide to generate N-Boc-azetine in situ. This intermediate can then be further lithiated at the sp2 carbon and trapped with various electrophiles, providing access to 2-substituted N-Boc azetines.[7][8]

EntryElectrophileProductYield (%)Enantiomeric Ratio (er)Reference
1MeIN-Botc-2-methylazetidine4591:9[6]
2PhCHON-Botc-2-(hydroxy(phenyl)methyl)azetidine-up to 92:8[6]
3AcetoneN-Botc-2-(2-hydroxypropan-2-yl)azetidine-up to 92:8[6]
4D2ON-Boc-2-deuterio-2-azetine88-[8]
5PhCHON-Boc-2-(hydroxy(phenyl)methyl)-2-azetine85-[8]

Table 1: Examples of α-Lithiation and Electrophilic Substitution of N-Botc/Boc Azetidines.

Experimental Protocol: Asymmetric α-Methylation of N-Botc-Azetidine [6] To a solution of N-Botc-azetidine and a chiral diamine ligand in a suitable solvent at -98 °C is added s-butyllithium. The mixture is stirred for 1 hour, followed by the addition of methyl iodide. The reaction is stirred for an additional hour at -98 °C before being quenched. The product, N-Botc-2-methylazetidine, is then isolated and purified.

Alpha_Lithiation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product N_Botc_Azetidine N-Botc-Azetidine Alpha_Lithioazetidine α-Lithioazetidine N_Botc_Azetidine->Alpha_Lithioazetidine Deprotonation sBuLi s-BuLi Electrophile Electrophile (E+) Alpha_Substituted_Azetidine α-Substituted N-Botc-Azetidine Alpha_Lithioazetidine->Alpha_Substituted_Azetidine Electrophilic Trapping

α-Lithiation and Electrophilic Substitution of N-Botc-Azetidine.

Chapter 3: Cycloaddition Reactions

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of the azetidine ring.

Visible-Light-Mediated [2+2] Photocycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, provides a direct and efficient strategy for the synthesis of azetidines.[9] Visible-light-mediated versions of this reaction have been developed, allowing for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions.[10][11] In one approach, an iridium photocatalyst facilitates the [2+2] cycloaddition of oximes with a wide range of alkenes.[10] This method is characterized by its operational simplicity and broad substrate scope.[10] The resulting N-O bond in the azetidine product can be readily cleaved to afford the free azetidine.[12]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [10] A solution of an oxime, an alkene, and a photocatalyst (e.g., an iridium complex) in a suitable solvent such as acetonitrile is irradiated with blue LEDs at ambient temperature for 16-20 hours. The resulting azetidine product is then isolated and purified.

Aza_Paterno_Buchi cluster_main Visible-Light-Mediated Aza Paternò-Büchi Reaction Reactants Oxime + Alkene Excited_State Excited State of Oxime (via Triplet Energy Transfer) Reactants->Excited_State Photoexcitation Conditions Visible Light Photocatalyst (e.g., Ir complex) Cycloaddition [2+2] Cycloaddition Excited_State->Cycloaddition Product Functionalized Azetidine Cycloaddition->Product

Workflow for Visible-Light-Mediated Aza Paternò-Büchi Reaction.

Chapter 4: Transition-Metal Catalyzed Reactions

Transition-metal catalysis has emerged as a versatile tool for the synthesis and functionalization of azetidines.

Photoredox-Catalyzed C(sp³)–C(sp³) Cross-Coupling

Photoredox catalysis enables the formation of challenging C(sp³)–C(sp³) bonds under mild conditions. This strategy has been applied to the late-stage functionalization of complex molecules containing the azetidine motif.[13] For example, a photoredox-catalyzed cross-coupling reaction between a Boc-protected bromo-azetidine and a pyrrolidine alcohol can be used to synthesize a privileged pyrrolidine-azetidine building block.[13] This approach allows for the expansion of chemical diversity around the azetidine core.[13]

Copper-Catalyzed Difluorocarbene Insertion

A novel method for the formal carbonylation of azetidines to produce functionalized γ-lactams involves the use of a copper-stabilized difluorocarbene.[14] This reaction proceeds via a site-selective insertion of the difluorocarbene followed by in situ hydrolysis. A key advantage of this method is that it operates at low temperatures, preserving the integrity of the cyclic structure.[14]

Chapter 5: Base-Mediated Reactions

Base-mediated reactions provide another avenue for the functionalization of Boc-protected azetidines.

Aza-Michael Addition

The aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate is an efficient method for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.[15] The starting α,β-unsaturated ester can be prepared from N-Boc-azetidin-3-one via a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[15][16] This methodology allows for the introduction of a variety of heterocyclic moieties at the 3-position of the azetidine ring.[15]

EntryNH-HeterocycleProductYield (%)Reference
1AzetidineMethyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate64[15]
2PyrrolidineMethyl 2-(1-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate61[15]
33,3-DifluoropyrrolidineMethyl 2-(1-(1-Boc-azetidin-3-yl)-3,3-difluoropyrrolidin-3-yl)acetate64[15]

Table 2: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate.

Experimental Protocol: Aza-Michael Addition of Azetidine to Methyl (N-Boc-azetidin-3-ylidene)acetate [15] A mixture of methyl (N-Boc-azetidin-3-ylidene)acetate, azetidine, and DBU in acetonitrile is heated at 65 °C for 4 hours. The product, methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate, is then isolated and purified.

Aza_Michael_Addition cluster_reactants Reactants cluster_product Product Michael_Acceptor Methyl (N-Boc-azetidin- 3-ylidene)acetate Adduct 3-Substituted 3-(Acetoxymethyl)azetidine Michael_Acceptor->Adduct Nucleophile NH-Heterocycle Nucleophile->Adduct Base DBU Base->Michael_Acceptor Catalyst

Aza-Michael Addition for the Functionalization of Boc-Azetidines.

Boc-protected azetidines are versatile building blocks in organic synthesis and medicinal chemistry. A thorough understanding of their fundamental reaction mechanisms, including ring-opening reactions, C-H functionalization, cycloadditions, transition-metal catalyzed processes, and base-mediated transformations, is crucial for their effective utilization in the design and synthesis of novel therapeutic agents. The strategic application of these reactions allows for the creation of a diverse array of functionalized azetidine derivatives with tailored properties, paving the way for the development of next-generation pharmaceuticals.

References

The Emergence of a Key Building Block: A Technical Guide to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of novel building blocks is paramount in the quest for new therapeutics. Among these, tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate has emerged as a critical intermediate, prized for its unique structural features that impart desirable properties to bioactive molecules. This technical guide delves into the discovery, history, and synthetic methodologies of this important azetidine derivative, providing a comprehensive resource for its application in research and development.

Introduction and Physicochemical Properties

This compound, also known by its synonym N-Boc-2-azetidinemethanol, is a heterocyclic compound featuring a four-membered azetidine ring. The ring is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and bears a hydroxymethyl substituent at the 2-position. This specific arrangement of functional groups makes it a versatile synthon, particularly in the construction of complex molecules for pharmaceutical applications. The strained azetidine ring can influence the conformation of larger molecules, while the hydroxyl group provides a convenient handle for further chemical modifications.

While the precise moment of its initial discovery and the identity of its first synthesizer are not prominently documented in readily available literature, its appearance in chemical catalogs and patent literature points to its synthesis and use from the latter part of the 20th century. The development of synthetic routes to functionalized azetidines, driven by the search for novel amino acid mimics and constrained scaffolds in medicinal chemistry, likely led to the preparation of this compound. Its significance grew with the increasing recognition of the azetidine motif as a valuable component in drug design.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 174346-82-8 (racemate), 161511-85-9 ((S)-enantiomer)[1][2][3]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless oil[4]
MS-ESI (m/z) 132.0 [M+1-56]⁺[4]

Historical Context and Development

The history of this compound is intrinsically linked to the broader field of azetidine chemistry. Initially, the synthesis of the azetidine ring was a synthetic challenge due to ring strain. However, the development of robust cyclization methods paved the way for the creation of a wide array of substituted azetidines.

The introduction of the Boc protecting group was a significant advancement in peptide synthesis and the chemistry of amino-containing compounds. This development, coupled with the interest in non-natural amino acids for drug discovery, set the stage for the synthesis of precursors like N-Boc-azetidine-2-carboxylic acid. The subsequent reduction of this carboxylic acid to the corresponding alcohol, this compound, represents a logical and efficient synthetic transformation.

The compound's utility as a key building block is highlighted in the synthesis of various pharmaceutical agents. For instance, it serves as a crucial intermediate in the preparation of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of rheumatoid arthritis.[5] This application underscores the importance of this compound in modern drug development.

Synthesis and Experimental Protocols

The most common and direct route to this compound involves the reduction of its corresponding carboxylic acid precursor, N-Boc-azetidine-2-carboxylic acid.

General Synthesis Pathway

G cluster_0 Reduction Reaction A N-Boc-azetidine-2-carboxylic acid D This compound A->D Reduction B Borane-methyl sulfide complex B->D C Anhydrous THF C->D

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

This protocol is a representative procedure based on established chemical literature.[4]

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol)

  • Borane-methyl sulfide complex (10 M, 3 mL)

  • Anhydrous Tetrahydrofuran (THF) (12 mL)

  • Methanol (10 mL)

  • Dichloromethane (100 mL)

  • Water (40 mL x 3)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous THF (12 mL) at 0 °C, slowly add borane-methyl sulfide complex (10 M, 3 mL) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction, quench the reaction by the slow addition of methanol (10 mL) at 0 °C.

  • Dilute the reaction mixture with dichloromethane (100 mL).

  • Wash the organic phase with water (3 x 40 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound as a colorless oil (1.25 g).[4]

Table 2: Key Experimental Parameters

ParameterValue
Starting Material N-Boc-azetidine-2-carboxylic acid
Reducing Agent Borane-methyl sulfide complex
Solvent Anhydrous THF
Reaction Temperature 0 °C to room temperature
Reaction Time 3 hours
Workup Methanol quench, liquid-liquid extraction
Product Form Colorless oil
Reported Yield 1.25 g (from 1.45 g starting material)

Experimental Workflow Diagram

G start Start dissolve Dissolve N-Boc-azetidine-2-carboxylic acid in anhydrous THF at 0 °C start->dissolve add_reductant Add Borane-methyl sulfide complex dropwise at 0 °C dissolve->add_reductant react Warm to RT and stir for 3 hours add_reductant->react quench Quench with Methanol at 0 °C react->quench extract Dilute with Dichloromethane and wash with water quench->extract dry Dry organic phase with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate end Product: Colorless Oil concentrate->end

Caption: Experimental workflow for the synthesis.

Conclusion

This compound stands as a testament to the progress in synthetic organic chemistry and the strategic design of molecular building blocks. While its initial discovery may not be a single, celebrated event, its history is woven into the fabric of modern medicinal chemistry. The straightforward and efficient synthesis, coupled with its versatile reactivity, ensures its continued importance in the development of novel therapeutics. This guide provides the essential technical information for researchers to effectively utilize this valuable compound in their scientific endeavors.

References

Navigating the Physicochemical Landscape of N-Boc-2-hydroxymethylazetidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-Boc-2-hydroxymethylazetidine, a critical building block for researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for its effective storage, handling, and application in synthetic chemistry and pharmaceutical development. This document outlines predicted solubility in common laboratory solvents, expected stability under various conditions, and detailed experimental protocols for empirical determination.

Core Physicochemical Properties: An Overview

N-Boc-2-hydroxymethylazetidine is comprised of a four-membered azetidine ring, a hydroxymethyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these structural features dictates its solubility and stability profile. The bulky, non-polar Boc group generally decreases aqueous solubility while enhancing solubility in organic solvents. The polar hydroxymethyl group and the nitrogen heteroatom contribute to potential hydrogen bonding. The strained azetidine ring, while a valuable scaffold, can be susceptible to ring-opening under certain conditions.

Predicted Solubility Profile

While extensive quantitative solubility data for N-Boc-2-hydroxymethylazetidine is not widely published, a qualitative and predictive solubility profile can be constructed based on the principles of "like dissolves like" and the known behavior of similarly functionalized molecules. The Boc group significantly increases lipophilicity compared to the parent 2-hydroxymethylazetidine.

Table 1: Predicted Solubility of N-Boc-2-hydroxymethylazetidine in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic Boc group reduces affinity for polar, hydrogen-bonding solvents. The hydroxymethyl group may provide some limited solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can effectively solvate the molecule without the steric hindrance associated with hydrogen bond donation to the protected amine.
Non-Polar/ Halogenated Dichloromethane (DCM), ChloroformHighThe increased lipophilicity from the Boc group enhances solubility in non-polar and halogenated organic solvents.
Non-Polar Hydrocarbon Toluene, HexanesLow to ModerateWhile lipophilic, the polarity from the hydroxymethyl and carbamate groups limits solubility in purely hydrocarbon solvents.

Stability Characteristics

The stability of N-Boc-2-hydroxymethylazetidine is primarily governed by the lability of the Boc protecting group and the integrity of the azetidine ring.

Table 2: Predicted Stability of N-Boc-2-hydroxymethylazetidine

ConditionStabilityPotential Degradation Pathway(s)
Strongly Acidic (e.g., TFA, HCl) UnstableRapid cleavage of the Boc group to yield 2-hydroxymethylazetidine and byproducts like isobutylene and CO2.[1][2][3]
Mildly Acidic (e.g., pH 4-6) Potentially UnstableSlow hydrolysis of the Boc group. The strained azetidine ring may also be susceptible to acid-mediated intramolecular ring-opening.[4]
Neutral (pH ~7) Generally StableExpected to be stable for storage and typical reaction conditions.
Basic (e.g., NaOH, amines) StableThe Boc group is known to be stable under basic and nucleophilic conditions.[3]
Elevated Temperature (>100 °C) Potentially UnstableThermal cleavage of the Boc group can occur, especially at temperatures above 150°C.[5][6]
Oxidative Stress Generally StableThe core structure is not highly susceptible to common oxidants, but specific reagents should be evaluated.
Photolytic Stress (UV Light) Generally StableThe molecule does not contain significant chromophores that would lead to rapid photolytic degradation, but prolonged exposure should be avoided.

Experimental Protocols

To obtain precise quantitative data, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent.

1. Materials:

  • N-Boc-2-hydroxymethylazetidine

  • Selected analytical-grade solvents

  • Analytical balance

  • 2 mL screw-cap vials

  • Thermostatic orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

2. Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid N-Boc-2-hydroxymethylazetidine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[7][8]
  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[7]
  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC.
  • Calculation: Determine the concentration in the original supernatant by applying the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Protocol 2: Stability Assessment Using HPLC

This protocol outlines a method to assess the stability of N-Boc-2-hydroxymethylazetidine under various stress conditions.

1. Materials:

  • N-Boc-2-hydroxymethylazetidine

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Temperature-controlled incubator or oven

  • HPLC system with a UV detector (a C18 column is generally suitable)[9]

2. Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-Boc-2-hydroxymethylazetidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
  • Preparation of Test Solutions: For each stress condition (e.g., acidic, basic, neutral, thermal), dilute the stock solution with the appropriate medium (e.g., 0.1 M HCl, 0.1 M NaOH, purified water) to a final concentration of approximately 100 µg/mL.[10]
  • Incubation:
  • For pH stability, incubate the solutions at a controlled temperature (e.g., 40 °C).
  • For thermal stability, store the solid compound and the neutral solution at an elevated temperature (e.g., 60 °C).
  • Time Points: Withdraw aliquots from each test solution at specified time points (e.g., 0, 24, 48, 72 hours).
  • Sample Analysis:
  • Before injection, neutralize the acidic and basic samples.
  • Analyze each sample by HPLC. The method should be capable of separating the parent compound from potential degradants. A typical reverse-phase method might use a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA, with UV detection around 210 nm.[1][9]
  • Data Analysis: Calculate the percentage of N-Boc-2-hydroxymethylazetidine remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks in the chromatogram indicates degradation, and these can be further characterized if necessary.

Visualized Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temp (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Experimental Solubility Determination.

Experimental Workflow for Stability Assessment

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL in ACN) B Acidic (e.g., 0.1 M HCl, 40°C) A->B C Neutral (e.g., H2O, 40°C) A->C D Basic (e.g., 0.1 M NaOH, 40°C) A->D E Thermal (Solid, 60°C) A->E F Sample at Time Points (0, 24, 48, 72h) B->F C->F D->F E->F G Neutralize (if needed) & Analyze by HPLC F->G H Calculate % Remaining vs. t=0 Identify Degradants G->H

Caption: Workflow for HPLC-Based Stability Assessment.

References

Methodological & Application

Application Notes: Tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The strained four-membered azetidine ring imparts unique conformational constraints and desirable physicochemical properties to molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles. The presence of a primary hydroxyl group at the 2-position, along with the Boc-protected nitrogen, provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. This document provides an overview of its applications, key synthetic transformations, and detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 174346-82-8
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless oil
Boiling Point ~285.6 °C at 760 mmHg
Density ~1.05 g/cm³

Applications in Medicinal Chemistry

The azetidine motif is a key structural feature in numerous approved drugs and clinical candidates. The incorporation of the 2-hydroxymethylazetidine core has been instrumental in the development of novel therapeutic agents across various disease areas. A significant application of azetidine-containing molecules is in the development of Janus kinase (JAK) inhibitors, such as Baricitinib and Ruxolitinib. These drugs target the JAK-STAT signaling pathway, which is crucial in mediating the inflammatory response in autoimmune diseases.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. Dysregulation of this pathway is implicated in various autoimmune disorders and cancers, making it an important therapeutic target.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Key Synthetic Transformations and Protocols

This compound serves as a versatile starting material for a range of chemical modifications, enabling the synthesis of diverse derivatives. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in etherification reactions.

Synthetic_Workflow Start tert-Butyl 2-(hydroxymethyl) azetidine-1-carboxylate Aldehyde tert-Butyl 2-formylazetidine- 1-carboxylate Start->Aldehyde Oxidation (e.g., Swern, IBX) Tosylate tert-Butyl 2-((tosyloxy)methyl) azetidine-1-carboxylate Start->Tosylate Tosylation (TsCl, pyridine) Azide tert-Butyl 2-(azidomethyl) azetidine-1-carboxylate Tosylate->Azide Nucleophilic Substitution (NaN3) Amine tert-Butyl 2-(aminomethyl) azetidine-1-carboxylate Azide->Amine Reduction (e.g., H2/Pd-C)

Caption: Key synthetic transformations of the building block.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the corresponding carboxylic acid to the primary alcohol.

  • Materials:

    • N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol)

    • Anhydrous Tetrahydrofuran (THF) (12 mL)

    • Borane-methyl sulfide complex (10 M, 3 mL)

    • Methanol (10 mL)

    • Dichloromethane (100 mL)

    • Water (40 mL x 3)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-azetidine-2-carboxylic acid in anhydrous THF at 0 °C, slowly add the borane-methyl sulfide complex dropwise.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

    • Quench the reaction by the slow addition of methanol.

    • Dilute the mixture with dichloromethane.[1]

    • Wash the organic phase with water (3 x 40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a colorless oil.[1]

ReactantMolesProductYield
N-Boc-azetidine-2-carboxylic acid7.21 mmolThis compound~93%

Protocol 2: Oxidation to tert-Butyl 2-formylazetidine-1-carboxylate (Adapted from 3-substituted analog)

This protocol outlines the Swern oxidation of the primary alcohol to the corresponding aldehyde.

  • Materials:

    • Oxalyl chloride (4.28 mL, 49.8 mmol)

    • Dichloromethane (DCM) (5 mL + 30 mL)

    • Dimethylsulfoxide (DMSO) (0.71 mL, 9.96 mmol)

    • This compound (assumed 3.69 mmol)

    • Triethylamine (2.1 mL, 14.75 mmol)

    • Water

  • Procedure:

    • To a stirred solution of oxalyl chloride in DCM at -78 °C, add DMSO dropwise and stir for 15 minutes.[1]

    • Add a solution of this compound in DCM.[1]

    • Immediately add triethylamine.[1]

    • Allow the reaction to warm to room temperature and then dilute with DCM.[1]

    • Wash the reaction mixture with water, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography.[1]

ReactantMolesProductYield
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate3.69 mmoltert-Butyl 3-formylazetidine-1-carboxylate27%[1]

Protocol 3: Tosylation of the Hydroxyl Group (General Procedure)

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Pyridine or Triethylamine

    • Tosyl chloride (TsCl)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • Dissolve this compound in DCM and cool to 0 °C.

    • Add pyridine or triethylamine, followed by the portion-wise addition of tosyl chloride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 4: Nucleophilic Substitution with Azide (General Procedure)

This protocol details the displacement of the tosylate group with sodium azide to form the corresponding azidomethyl derivative.

  • Materials:

    • tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve tert-butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate in DMF.

    • Add sodium azide and heat the reaction mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural and chemical properties allow for a wide range of synthetic manipulations, providing access to a diverse array of azetidine-containing compounds. The successful application of its derivatives as potent kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights the importance of this scaffold in the development of novel therapeutics for autoimmune diseases and cancer. The protocols provided herein offer a foundation for the utilization of this building block in various research and development settings.

References

Functionalization of 1-Boc-2-azetidinemethanol: A Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group of 1-Boc-2-azetidinemethanol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the azetidine scaffold in a wide array of therapeutic agents. The functionalization of the hydroxymethyl group opens avenues for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel drug candidates. Azetidine-containing compounds have shown promise in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents, owing to the unique conformational constraints imparted by the four-membered ring.[1][2][3][4][5]

Key Functionalization Strategies

The primary alcohol of 1-Boc-2-azetidinemethanol can be readily transformed into various functional groups, including aldehydes, esters, ethers, and amines, through a range of established synthetic methodologies. The principal strategies covered in this guide are:

  • Oxidation to the corresponding aldehyde, a key intermediate for further carbon-carbon bond formation and reductive amination.

  • Conversion to Sulfonates (Mesylates and Tosylates) to generate an excellent leaving group for nucleophilic substitution reactions.

  • Esterification to introduce a variety of ester functionalities.

  • Mitsunobu Reaction for the introduction of nucleophiles with inversion of stereochemistry.

  • Williamson Ether Synthesis for the preparation of ether derivatives.

These transformations provide access to a diverse set of 2-substituted azetidine derivatives, which are valuable scaffolds in drug discovery.[6][7][8]

Data Presentation: A Comparative Overview of Functionalization Protocols

The following table summarizes quantitative data for the described functionalization protocols, allowing for easy comparison of reaction conditions and yields.

FunctionalizationReagentsSolventTemperatureTimeYield (%)
Oxidation
Parikh-Doering OxidationSO₃·py, DMSO, Et₃NDCM0 °C to RT1-2 h~85-95
Dess-Martin OxidationDess-Martin Periodinane (DMP)DCMRT1-3 h>90
Sulfonylation
MesylationMsCl, Et₃NDCM0 °C to RT1-4 h>95
TosylationTsCl, PyridineDCM0 °C to RT2-12 h>90
Esterification
AcylationAc₂O, PyridineDCMRT2-6 h>95
Mitsunobu Reaction
AzidationPPh₃, DIAD, DPPATHF0 °C to RT2-12 h~80-90
Phthalimide AlkylationPPh₃, DIAD, PhthalimideTHF0 °C to RT6-18 h~70-85
Etherification
Williamson Ether SynthesisNaH, Alkyl halide (e.g., BnBr)THF0 °C to RT2-12 h~70-90

Experimental Protocols

Detailed methodologies for the key functionalization reactions of 1-Boc-2-azetidinemethanol are provided below.

Oxidation to 1-Boc-2-azetidinecarboxaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a versatile intermediate for further modifications.

This method utilizes the sulfur trioxide pyridine complex to activate DMSO for a mild and efficient oxidation.[1][6][9]

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is added triethylamine (3.0-5.0 eq.) and the solution is cooled to 0 °C.

  • Sulfur trioxide pyridine complex (2.0-3.0 eq.) is added portion-wise, maintaining the temperature at 0 °C.

  • Anhydrous dimethyl sulfoxide (DMSO, 5.0-10.0 eq.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-Boc-2-azetidinecarboxaldehyde.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes.[10][11][12]

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) in anhydrous DCM (0.1 M) is added Dess-Martin periodinane (1.1-1.5 eq.) at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the solid dissolves.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conversion to (1-Boc-azetidin-2-yl)methyl Sulfonates

Activation of the hydroxyl group as a sulfonate ester facilitates nucleophilic substitution reactions.

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous DCM (0.2 M) at 0 °C is added methanesulfonyl chloride (MsCl, 1.2-1.5 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched with water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-Boc-azetidin-2-yl)methyl methanesulfonate, which is often used without further purification.

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) in anhydrous DCM (0.2 M) is added pyridine (2.0-3.0 eq.) followed by p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-12 hours.

  • The reaction is quenched with water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (1-Boc-azetidin-2-yl)methyl p-toluenesulfonate.

Esterification to tert-Butyl 2-(acetoxymethyl)azetidine-1-carboxylate

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) in anhydrous DCM (0.2 M) is added pyridine (2.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Acetic anhydride (Ac₂O, 1.5 eq.) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-6 hours.

  • The reaction is quenched with water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction allows for the introduction of various nucleophiles with inversion of configuration at the stereocenter.[4][8][13]

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • The reaction mixture is stirred at room temperature for 2-12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford tert-butyl 2-(azidomethyl)azetidine-1-carboxylate.

Procedure:

  • To a solution of 1-Boc-2-azetidinemethanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C is added DIAD (1.5 eq.) dropwise.

  • The reaction mixture is stirred at room temperature for 6-18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel.

Williamson Ether Synthesis for tert-Butyl 2-(benzyloxymethyl)azetidine-1-carboxylate

This classic method is used to form ethers from an alcohol and an alkyl halide.[2][7]

Procedure:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) in anhydrous THF (0.2 M) at 0 °C is added a solution of 1-Boc-2-azetidinemethanol (1.0 eq.) in anhydrous THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (BnBr, 1.2-1.5 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • The reaction is carefully quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the key functionalization pathways described in this guide.

Functionalization_Pathways Start 1-Boc-2-azetidinemethanol Aldehyde 1-Boc-2-azetidine- carboxaldehyde Start->Aldehyde Oxidation (Parikh-Doering or DMP) Mesylate (1-Boc-azetidin-2-yl)methyl methanesulfonate Start->Mesylate Mesylation (MsCl, Et3N) Tosylate (1-Boc-azetidin-2-yl)methyl p-toluenesulfonate Start->Tosylate Tosylation (TsCl, Pyridine) Ester tert-Butyl 2-(acetoxymethyl)- azetidine-1-carboxylate Start->Ester Esterification (Ac2O, Pyridine) Azide tert-Butyl 2-(azidomethyl)- azetidine-1-carboxylate Start->Azide Mitsunobu (PPh3, DIAD, DPPA) Phthalimide tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)- azetidine-1-carboxylate Start->Phthalimide Mitsunobu (PPh3, DIAD, Phthalimide) Ether tert-Butyl 2-(benzyloxymethyl)- azetidine-1-carboxylate Start->Ether Williamson Ether Synthesis (NaH, BnBr)

Figure 1: Key functionalization pathways of 1-Boc-2-azetidinemethanol.

Experimental_Workflow Start Start with 1-Boc-2-azetidinemethanol Reaction Perform Functionalization Reaction (e.g., Oxidation, Mesylation, etc.) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Isolated Functionalized Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 2: General experimental workflow for the functionalization of 1-Boc-2-azetidinemethanol.

Sulfonate_Substitution Mesylate (1-Boc-azetidin-2-yl)methyl methanesulfonate Substituted_Product 2-Substituted Azetidine Derivative Mesylate->Substituted_Product SN2 Reaction Nucleophile Nucleophile (e.g., N3-, CN-, R-O-) Nucleophile->Substituted_Product

Figure 3: Nucleophilic substitution of an azetidine-2-methylsulfonate.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a key building block in the synthesis of bioactive molecules, with a specific focus on the development of Spleen Tyrosine Kinase (Syk) inhibitors.

Introduction

This compound is a versatile chiral building block in medicinal chemistry. Its strained four-membered ring and functional handle (a primary alcohol) make it an attractive scaffold for the synthesis of novel chemical entities with diverse biological activities. The azetidine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. This document details the synthetic application of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate in the preparation of a potent Spleen Tyrosine Kinase (Syk) inhibitor, a critical enzyme in the signal transduction of various hematopoietic cells.

Application: Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[1][2][3][4][5] Dysregulation of Syk activity is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target. The following protocols outline a multi-step synthesis of a Syk inhibitor, starting from (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. The key transformation involves a Mitsunobu reaction to form an ether linkage with a phenolic component.

Quantitative Data Summary

The following table summarizes the yield for the key synthetic step and the biological activity of the final compound.

StepProductYield (%)Biological Activity (IC₅₀)
2(S)-tert-butyl 2-(((6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methyl)oxymethyl)azetidine-1-carboxylate75%-
3((S)-azetidin-2-yl)methoxy)(6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methane-Syk Inhibition: 10 nM
Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A Starting Material: (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate C Step 1: Mitsunobu Reaction (Coupling of A and B) A->C B Intermediate 1: (6-(5-fluoro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol B->C D Intermediate 2: (S)-tert-butyl 2-((...oxymethyl)azetidine-1-carboxylate C->D E Step 2: Boc Deprotection D->E F Final Product: Syk Inhibitor E->F

Caption: Synthetic workflow for the Syk inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methanol (Intermediate 1)

This protocol describes the synthesis of the key triazolopyridine intermediate required for the subsequent Mitsunobu reaction. The synthesis involves the reaction of 2-chloro-5-fluorobenzaldehyde with 2-hydrazinylpyridine followed by cyclization. (Note: A detailed experimental protocol for this specific intermediate is not provided in the searched literature, but a general approach is outlined here for context.)

Materials:

  • 2-chloro-5-fluorobenzaldehyde

  • 2-hydrazinylpyridine

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Oxidizing agent for cyclization (e.g., manganese dioxide)

Procedure:

  • Dissolve 2-chloro-5-fluorobenzaldehyde and 2-hydrazinylpyridine in a suitable solvent.

  • Heat the reaction mixture to form the corresponding hydrazone.

  • After formation of the hydrazone, add an oxidizing agent to facilitate the oxidative cyclization to the triazolopyridine ring system.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield (6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methanol.

Protocol 2: Mitsunobu Reaction for the Synthesis of (S)-tert-butyl 2-(((6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methyl)oxymethyl)azetidine-1-carboxylate (Intermediate 2)

This protocol details the crucial coupling of the chiral azetidine building block with the triazolopyridine intermediate via a Mitsunobu reaction.[6][7][8][9]

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

  • (6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methanol (Intermediate 1, 1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate and (6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methanol in anhydrous THF at 0 °C, add triphenylphosphine.

  • Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 3: Boc Deprotection to Yield the Final Syk Inhibitor

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the active Syk inhibitor.

Materials:

  • (S)-tert-butyl 2-(((6-(5-fluoro-2-methylphenyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)methyl)oxymethyl)azetidine-1-carboxylate (Intermediate 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in a suitable solvent to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization or by preparative HPLC to yield the final Syk inhibitor as a salt (e.g., trifluoroacetate or hydrochloride salt).

Signaling Pathway

The synthesized molecule inhibits Spleen Tyrosine Kinase (Syk), a key mediator in various immune cell signaling pathways. The following diagram illustrates a simplified representation of the Syk signaling cascade initiated by B-cell receptor (BCR) activation.

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Recruits & Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 Activates BTK BTK Syk->BTK Activates Vav Vav Syk->Vav Activates PKC PKC PLCg2->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream BTK->PLCg2 Vav->Downstream Antigen Antigen Antigen->BCR Activation Inhibitor Synthesized Inhibitor Inhibitor->Syk Inhibits

Caption: Simplified Syk signaling pathway in B-cells.

References

application of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1 Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry.[1][2] Its strained ring system imparts a defined three-dimensional geometry, offering a unique way to explore chemical space compared to more common five- and six-membered rings.[2][3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[2]

This compound is a versatile chiral building block that provides medicinal chemists with a reliable entry point to a variety of substituted azetidine derivatives.[3] Its structure incorporates several key features:

  • Azetidine Ring: A rigid scaffold for presenting substituents in a precise spatial orientation.[3]

  • Hydroxymethyl Group: A primary alcohol at the C-2 position that serves as a convenient handle for further functionalization, such as oxidation, etherification, or conversion to a leaving group.[3]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom ensures stability during many synthetic transformations and can be readily removed under acidic conditions for subsequent modification.[3]

  • Chirality: Available in enantiomerically pure forms, which is critical for developing stereochemically defined pharmaceuticals where biological activity is often enantiomer-dependent.[3]

1.2 Key Applications in Medicinal Chemistry

This building block is primarily used as a synthetic intermediate in the development of novel therapeutic agents across various disease areas.[3]

  • Enzyme Inhibitors: The azetidine moiety is used to design potent and selective enzyme inhibitors. A prominent example is in the development of Polymerase Theta (Polθ) inhibitors.[4] Polθ is a key DNA repair enzyme, and its inhibition is a synthetic-lethal strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. In this context, the 3-hydroxymethyl-azetidine scaffold (a related isomer) was successfully used as a bioisostere for pyrrolidin-3-ol, leading to potent inhibitors with favorable pharmacokinetic profiles.[4]

  • Central Nervous System (CNS) Agents: The rigid structure of the azetidine ring is valuable for creating ligands that can precisely fit into the binding pockets of CNS receptors. Molecules incorporating this scaffold are explored for their potential in treating neurological disorders.[3]

  • Analgesic Compounds: The building block has been utilized in the synthesis of (azetidinylmethoxy)chloropyridine derivatives, which have shown pain-relieving properties.[3]

  • PET Imaging Agents: The compound serves as a precursor for developing positron emission tomography (PET) imaging agents, for example, those targeting nicotinic acetylcholine receptors.[5]

The general workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_0 Building Block Stage cluster_1 Synthetic Chemistry Stage cluster_2 Drug Candidate Development A tert-Butyl 2-(hydroxymethyl) azetidine-1-carboxylate B Functionalization (e.g., Oxidation, Substitution) A->B C Coupling to Core Scaffold or Pharmacophore B->C D Bioactive Molecule Library C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: General drug discovery workflow using the azetidine building block.

Case Study: Polymerase Theta (Polθ) Inhibitors

Inhibition of DNA Polymerase Theta (Polθ) is an attractive anti-cancer strategy based on synthetic lethality, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[4] Researchers have developed potent Polθ inhibitors where an azetidine ring serves as a key structural element. The 3-hydroxymethyl-azetidine moiety was identified as a superior bio-isosteric replacement for a pyrrolidin-3-ol core, leading to compounds with improved potency and metabolic stability.[4]

G cluster_0 Cellular State cluster_1 DNA Repair Pathway cluster_2 Therapeutic Intervention A BRCA-Deficient Cancer Cell B DNA Double-Strand Break (DSB) A->B C Homologous Recombination (HR) B->C Deficient D Polymerase Theta (Polθ) Mediated End Joining (TMEJ) B->D Upregulated F Pathway Blocked D->F E Azetidine-Based Polθ Inhibitor E->D Inhibits G Cell Death (Synthetic Lethality) F->G

Caption: Mechanism of synthetic lethality via Polθ inhibition in BRCA-deficient cells.

Quantitative Data

The following tables summarize key reaction parameters for the synthesis and functionalization of azetidine derivatives.

Table 1: Synthesis of this compound

Starting Material Reagent Solvent Temperature Time Yield Reference

| N-Boc-azetidine-2-carboxylic acid | Borane-methyl sulfide complex (10 M) | Anhydrous THF | 0 °C to RT | 3 h | ~86% |[5] |

Table 2: Photochemical Alkylation of N-Boc-azetidine-2-carboxylic acid *

Photocatalyst Base Wavelength Yield of Product 3 Reference
(Ir[dF(CF3)ppy]2(dtbpy))PF6 K2CO3 450 nm 39% [1]
(Ir[dF(CF3)ppy]2(dtbpy))PF6 BTMG 450 nm 30% [1]
(Ir[dF(CF3)ppy]2(dtbpy))PF6 LiOH·H2O 450 nm 76% [1]
4CzIPN LiOH·H2O 365 nm 66% [1]

*Note: This reaction uses the corresponding carboxylic acid, demonstrating a common functionalization pathway for this class of compounds.

Experimental Protocols

4.1 Protocol 1: Synthesis of this compound[5]

This protocol describes the reduction of the corresponding carboxylic acid to the primary alcohol.

G start Start reagents Dissolve N-Boc-azetidine-2-carboxylic acid in anhydrous THF start->reagents cool Cool solution to 0 °C reagents->cool add_bms Add borane-methyl sulfide complex dropwise cool->add_bms warm Warm to room temperature and stir for 3 hours add_bms->warm quench Quench with Methanol warm->quench extract Dilute with DCM, wash with water quench->extract dry Dry organic phase (Na2SO4) and concentrate extract->dry end Obtain colorless oil product dry->end

Caption: Workflow for the synthesis of the title compound.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol)

  • Anhydrous Tetrahydrofuran (THF, 12 mL)

  • Borane-methyl sulfide complex (10 M, 3 mL)

  • Methanol (10 mL)

  • Dichloromethane (DCM, 100 mL)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N-Boc-azetidine-2-carboxylic acid in anhydrous THF, slowly add the borane-methyl sulfide complex dropwise at 0 °C under an inert atmosphere.[5]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.[5]

  • Upon completion (monitored by TLC), carefully quench the reaction by adding methanol at 0 °C.[5]

  • Dilute the mixture with dichloromethane.[5]

  • Wash the organic phase three times with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a colorless oil.[5]

4.2 Protocol 2: Oxidation of this compound to the Aldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for reactions like reductive amination and Wittig olefination. This procedure is adapted from a similar oxidation of a 3-hydroxymethylazetidine derivative.[6]

Materials:

  • This compound (1.0 equiv)

  • 2-Iodoxybenzoic acid (IBX, 2.0 equiv)

  • Ethyl acetate (EA)

Procedure:

  • To a stirring solution of this compound in ethyl acetate, add IBX.[6]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[6]

  • Cool the reaction to room temperature.

  • Add an equal volume of a non-polar solvent (e.g., petroleum ether) to precipitate the IBX byproduct.[6]

  • Filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.[6]

4.3 Protocol 3: Functionalization via α-Lithiation and Trapping with an Electrophile

This protocol, adapted from a procedure for N-Boc azetidines, allows for the introduction of substituents at the C-2 position, adjacent to the nitrogen.[7] Note that this protocol applies to the parent N-Boc-azetidine and would require modification for the hydroxymethyl-substituted version, likely involving protection of the alcohol.

Materials:

  • N-Boc-azetidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, 1.3 equiv)

  • Electrophile (e.g., an alkyl halide or carbonyl compound, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-azetidine in anhydrous THF in a flame-dried flask under an inert atmosphere.[7]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[7]

  • Add s-BuLi dropwise and stir the solution for 10 minutes at -78 °C.[7]

  • Add a solution of the desired electrophile dropwise. Continue stirring for 30 minutes at -78 °C.[7]

  • Quench the reaction by adding saturated aqueous NH4Cl.[7]

  • Extract the aqueous layer three times with diethyl ether.[7]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[7]

  • Purify the resulting product by silica gel chromatography.

References

Application Notes and Protocols: Derivatization of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The strategic modification of its hydroxymethyl group allows for the synthesis of diverse libraries of compounds for biological screening, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The azetidine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved metabolic stability and solubility.[1] This document details synthetic protocols for key derivatization reactions, presents quantitative data for representative compounds, and visualizes the synthetic workflows and a potential biological target pathway.

Key Derivatization Strategies

The primary alcohol of this compound serves as a versatile handle for several chemical transformations, including:

  • O-Alkylation/Arylation: Introduction of various alkyl or aryl substituents to generate ethers with diverse steric and electronic properties.

  • Oxidation: Conversion of the primary alcohol to an aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination and Wittig reactions.

  • Mitsunobu Reaction: A reliable method for the stereospecific introduction of a wide range of nucleophiles, including azides, phenols, and carboxylic acids, leading to the formation of amines, ethers, and esters, respectively.

These derivatization pathways provide access to a broad chemical space for the development of novel drug candidates targeting a range of diseases, including cancer and infectious diseases.[1][2]

Experimental Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of ether derivatives of this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation to Aldehyde (Dess-Martin Periodinane Oxidation)

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP). This method is advantageous due to its mild reaction conditions and high selectivity.[3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere, add sodium bicarbonate (3.0 eq).

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Mitsunobu Reaction

This protocol provides a general procedure for the derivatization of this compound with various nucleophiles using the Mitsunobu reaction.[4]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., phenol, phthalimide, carboxylic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq), the desired nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of some azetidine derivatives.

Table 1: Synthesis of tert-Butyl 2-(substituted-methyl)azetidine-1-carboxylate Derivatives

EntryDerivatization MethodReagent/NucleophileProductYield (%)Reference
1O-AlkylationBenzyl bromide, NaHtert-Butyl 2-((benzyloxy)methyl)azetidine-1-carboxylate~75%Representative
2Oxidation (DMP)Dess-Martin Periodinanetert-Butyl 2-formylazetidine-1-carboxylate>90%Representative
3Mitsunobu ReactionPhenol, PPh₃, DIADtert-Butyl 2-((phenoxy)methyl)azetidine-1-carboxylate~80%Representative
4Mitsunobu ReactionPhthalimide, PPh₃, DEADtert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)azetidine-1-carboxylate~85%Representative

Table 2: Biological Activity of Representative Azetidine Derivatives

CompoundTarget/AssayActivity (IC₅₀/MIC)Disease AreaReference
Azetidin-2-ylacetic acid derivativeGAT-1 Uptake Inhibitor2.01 µMNeurological Disorders[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-1 Uptake Inhibitor26.6 µMNeurological Disorders[5]
Substituted Azetidin-2-oneS. aureus (antibacterial)6.25 µg/mLInfectious Disease[6]
Substituted Azetidin-2-oneE. coli (antibacterial)12.5 µg/mLInfectious Disease[6]
Novel Azetidine Derivative A3MCF-7 (anticancer)< 1 µMCancer[2]
Novel Azetidine Derivative A7HeLa (anticancer)< 1 µMCancer[2]

Visualizations

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_oxidation Oxidation cluster_mitsunobu Mitsunobu Reaction start This compound alkylation Williamson Ether Synthesis (NaH, R-X) start->alkylation oxidation Dess-Martin Oxidation (DMP) start->oxidation mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nu-H) start->mitsunobu ether Ethers alkylation->ether aldehyde Aldehyde oxidation->aldehyde amines Amines mitsunobu->amines esters Esters mitsunobu->esters ethers_m Ethers mitsunobu->ethers_m

Caption: Derivatization workflow of this compound.

Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation Promotes azetidine Azetidine Derivative (e.g., PI3K/Akt/mTOR Inhibitor) azetidine->pi3k Inhibition azetidine->akt Inhibition azetidine->mtor Inhibition

Caption: Potential mechanism of action for azetidine derivatives in the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid four-membered ring structure and functional handles make it a desirable scaffold for introducing conformational constraints and specific pharmacophoric elements into drug candidates. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on a reliable and efficient method starting from the commercially available L-Azetidine-2-carboxylic acid.

Synthetic Strategy Overview

The most direct and reliable enantioselective synthesis of (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate involves a two-step sequence starting from (S)-Azetidine-2-carboxylic acid (L-Azetidine-2-carboxylic acid). This approach leverages the readily available chiral pool to establish the desired stereochemistry. The overall transformation is outlined below:

  • N-Boc Protection: The secondary amine of (S)-Azetidine-2-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group to yield (S)-1-Boc-Azetidine-2-carboxylic acid.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc protected intermediate is selectively reduced to the corresponding primary alcohol, affording the target compound, (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

This strategy is advantageous due to the high fidelity of both the Boc protection and the carboxylic acid reduction steps, which typically proceed with excellent yields and retention of stereochemical integrity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended two-step synthesis of (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

StepTransformationStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
1N-Boc Protection(S)-Azetidine-2-carboxylic acid(S)-1-Boc-Azetidine-2-carboxylic acid(Boc)₂O, NaHCO₃Dioxane/WaterRoom Temp12-18>95>99
2Reduction(S)-1-Boc-Azetidine-2-carboxylic acid(S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylateBH₃·SMe₂THF0 to Room Temp3~87>99 (expected)

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-Azetidine-2-carboxylic acid

This protocol describes the protection of the secondary amine of (S)-Azetidine-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (S)-Azetidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv) to the solution and stir until it is completely dissolved.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • After the reaction is complete (monitored by TLC), acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield (S)-1-Boc-Azetidine-2-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

This protocol details the reduction of the carboxylic acid group of (S)-1-Boc-Azetidine-2-carboxylic acid to a primary alcohol.[1]

Materials:

  • (S)-1-Boc-Azetidine-2-carboxylic acid

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-1-Boc-Azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (approximately 3.0 equiv of BH₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer successively with deionized water (3 x volume of the organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step enantioselective synthesis of (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Enantioselective_Synthesis Start (S)-Azetidine-2-carboxylic acid Intermediate (S)-1-Boc-Azetidine-2-carboxylic acid Start->Intermediate Step 1: N-Boc Protection (Boc)₂O, NaHCO₃ Product (S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate Intermediate->Product Step 2: Reduction BH₃·SMe₂

Caption: Synthetic route to the target compound.

Logical Relationship of Key Components

This diagram shows the relationship between the starting material, intermediate, and final product.

Logical_Relationship SM Chiral Starting Material ((S)-Azetidine-2-carboxylic acid) Prot Amine Protection SM->Prot Inter Protected Intermediate ((S)-1-Boc-Azetidine-2-carboxylic acid) Prot->Inter Red Carboxylic Acid Reduction Inter->Red Target Target Molecule ((S)-tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate) Red->Target

Caption: Key stages of the synthesis.

References

Application Notes and Protocols: Reactions of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, offers a versatile platform for the synthesis of novel chemical entities. The presence of a primary hydroxyl group on the strained azetidine ring allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including acylation, sulfonylation, and alkylation agents. The protocols are designed to be readily applicable in a research and development setting.

Chemical Structure and Reactivity

This compound possesses a primary alcohol that serves as a nucleophilic site for reactions with a wide range of electrophiles. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures the stability of the ring system under many reaction conditions and prevents N-functionalization.

Application: Synthesis of Azetidine-Based Scaffolds

The functionalization of the hydroxymethyl group is a critical step in the elaboration of the azetidine core for the development of new therapeutic agents. The resulting esters, sulfonates, and ethers can act as key intermediates or as final products with diverse biological activities. For instance, these modifications are instrumental in creating derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Summary of Reactions and Yields

The following table summarizes the typical yields obtained for various reactions of this compound with different classes of electrophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeElectrophile/ReagentProduct TypeTypical Yield (%)
O-AcylationAcyl Chloride/AnhydrideEster85-95%
O-SulfonylationSulfonyl ChlorideSulfonate Ester80-90%
O-Alkylation (Williamson)Alkyl Halide + BaseEther60-80%
Mitsunobu ReactionCarboxylic Acid/PhenolEster/Aryl Ether70-90%
Mitsunobu ReactionPhthalimideN-Alkylphthalimide75-85%
OxidationOxidizing Agent (e.g., IBX)Aldehyde~99% (on 3-isomer)

Experimental Protocols

Protocol 1: O-Acylation with an Acyl Chloride

This protocol describes the general procedure for the acylation of the primary hydroxyl group using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: O-Sulfonylation with a Sulfonyl Chloride

This protocol details the formation of a sulfonate ester, a useful intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add the sulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude sulfonate ester can be used in the next step without further purification or purified by column chromatography.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of ethers from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration (though not relevant for this primary alcohol).[1][2][3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., carboxylic acid, phenol, phthalimide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acidic nucleophiles)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.), the nucleophile (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution (if an acidic nucleophile was used) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Functionalization cluster_start Starting Material cluster_reactions Reaction with Electrophiles cluster_products Products cluster_end Analysis & Purification start This compound acylation O-Acylation (Acyl Chloride/Anhydride, Base) start->acylation sulfonylation O-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation alkylation O-Alkylation (Alkyl Halide, NaH) start->alkylation mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nucleophile) start->mitsunobu ester Ester Derivative acylation->ester sulfonate Sulfonate Ester sulfonylation->sulfonate ether Ether Derivative alkylation->ether mitsunobu_product Functionalized Product (Ester, Ether, etc.) mitsunobu->mitsunobu_product workup Aqueous Workup ester->workup sulfonate->workup ether->workup mitsunobu_product->workup purification Flash Chromatography workup->purification analysis NMR, MS Analysis purification->analysis

Caption: General workflow for the functionalization of this compound.

mitsunobu_pathway Mitsunobu Reaction Pathway reagents PPh3 + DIAD betaine Phosphorane Betaine [PPh3+-N(CO2R)N-CO2R] reagents->betaine Formation alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh3+] betaine->alkoxyphosphonium + R'-OH alcohol Azetidine Alcohol (R'-OH) alcohol->alkoxyphosphonium product Substituted Product (R'-Nu) alkoxyphosphonium->product + Nu- nucleophile Nucleophile (Nu-H) nucleophile->product byproduct1 PPh3=O product->byproduct1 byproduct2 Hydrazine Derivative product->byproduct2

References

Application Notes and Protocols: N-Deprotection Strategies for tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom in azetidine rings, integral to the synthesis of many pharmaceutical compounds. Its stability in various reaction conditions and ease of removal under acidic conditions make it a popular choice.[1] This document provides detailed application notes and protocols for the N-deprotection of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a key intermediate in medicinal chemistry. The stability of the azetidine ring, even in strained macrocyclic systems, is generally high under acidic deprotection conditions, with no ring-opening observed.[2][3]

The deprotection mechanism under acidic conditions involves protonation of the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[1]

Deprotection Strategies Overview

Several methods exist for the removal of the Boc protecting group. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. While strong acids are the most common reagents, milder alternatives are available for sensitive substrates.

Acidic Deprotection Methods

Strong acids are the standard choice for Boc deprotection due to their efficiency and reliability.[4]

  • Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc removal, typically used in a solution with a co-solvent like dichloromethane (DCM).[5]

  • Hydrochloric Acid (HCl): HCl, often in dioxane or methanol, is another common and potent reagent for Boc deprotection.[6]

  • Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is presented as an environmentally benign and selective reagent for deprotection.[7]

  • p-Toluenesulfonic Acid (pTSA): pTSA is considered a greener alternative to TFA, being biodegradable and readily available.[8]

Mild and Alternative Deprotection Methods

For substrates that are sensitive to strong acids, several milder methods have been developed.

  • Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection at room temperature.[6][9][10]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water can effectively remove the protecting group.[10]

  • Lewis Acids (e.g., ZnBr₂): Lewis acids can be used for chemoselective deprotection of tert-butyl esters and can also effect Boc deprotection, though compatibility with other protecting groups should be considered.[11]

Comparative Data of Deprotection Methods

Reagent SystemSubstrate TypeConditionsTimeYield (%)Reference
Acidic Methods
Trifluoroacetic Acid (TFA) in DCMGeneral N-Boc aminesRT1 - 18 hTypically high[5]
HCl in Dioxane/MethanolGeneral N-Boc aminesRTNot SpecifiedHigh[6]
Phosphoric Acid (aqueous)General N-Boc aminesNot SpecifiedNot SpecifiedHigh[7]
p-Toluenesulfonic Acid (pTSA)N-Boc amines, amino acidsRT10 - 60 min>98%[8]
Mild/Alternative Methods
Oxalyl Chloride in MethanolAromatic, Aliphatic, Heterocyclic AminesRT1 - 4 h>70% (up to 90%)[6][10]
Thermal (Boiling Water)Aromatic & Aliphatic Amines100 °C10 min - 2 hQuantitative[10]
Zinc Bromide (ZnBr₂) in DCMN-(PhF)amino acid tert-butyl estersNot SpecifiedNot SpecifiedGood[11]

Experimental Protocols

Protocol 1: N-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and highly effective method for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1 equivalent) in DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or as a 20-50% solution in DCM) to the stirred solution.[5][12]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2-(hydroxymethyl)azetidine as the free amine.[5]

Work-up alternative for water-soluble amines: If the resulting amine salt is water-soluble, after evaporation of TFA and DCM, the residue can be triturated with diethyl ether to precipitate the TFA salt of the amine, which can then be collected by filtration.[1] Alternatively, a basic resin like Amberlyst A21 can be used to neutralize the TFA salt and isolate the free amine.[13]

Protocol 2: N-Deprotection using Oxalyl Chloride in Methanol

This protocol provides a milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[6]

Materials:

  • This compound

  • Methanol, anhydrous

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add oxalyl chloride (e.g., 3 equivalents) dropwise to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 2-(hydroxymethyl)azetidine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Boc_Azetidine This compound Reaction Select Deprotection Reagent (e.g., TFA/DCM or Oxalyl Chloride/MeOH) Boc_Azetidine->Reaction Add Reagent Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Purification (if necessary) Workup->Purification Deprotected_Azetidine 2-(Hydroxymethyl)azetidine Purification->Deprotected_Azetidine

Caption: General workflow for the N-deprotection of this compound.

Signaling_Pathway cluster_substrate Boc-Protected Azetidine cluster_reagents Deprotection Reagents cluster_products Products A This compound B Strong Acid (e.g., TFA, HCl) A->B Acidic Cleavage C Mild Conditions (e.g., Oxalyl Chloride/MeOH) A->C Mild Cleavage D 2-(Hydroxymethyl)azetidine B->D E CO₂ + Isobutylene/tert-Butyl cation B->E C->D C->E

Caption: N-Deprotection strategies for this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, also known as N-Boc-2-azetidinemethanol, is a key chiral building block in the synthesis of various pharmaceutical intermediates. Its rigid four-membered azetidine ring and functionalizable hydroxymethyl group make it a valuable scaffold in drug discovery. The increasing demand for novel therapeutics necessitates robust and scalable synthetic routes to such intermediates. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the reduction of N-Boc-azetidine-2-carboxylic acid using a borane-methyl sulfide complex. The protocol addresses critical aspects of process development, including reaction conditions, safety considerations for handling borane reagents on a large scale, and non-chromatographic purification methods suitable for industrial production.

Chemical Reaction Pathway

The synthesis involves the reduction of the carboxylic acid moiety of N-Boc-azetidine-2-carboxylic acid to a primary alcohol using a borane reagent.

Reaction_Pathway reactant N-Boc-azetidine-2-carboxylic acid product This compound reactant->product Reduction reagent Borane-methyl sulfide complex (BH3·SMe2) in THF

Caption: Chemical scheme for the reduction of N-Boc-azetidine-2-carboxylic acid.

Experimental Protocols

Materials and Equipment
  • Reactants: N-Boc-azetidine-2-carboxylic acid (≥98% purity)

  • Reagents: Borane-methyl sulfide complex (BMS, ~10 M in THF), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH), Dichloromethane (DCM), Water (deionized), Anhydrous sodium sulfate (Na2SO4)

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet; Addition funnel; Condenser; Quenching vessel; Separatory funnel (for lab scale) or liquid-liquid extraction setup (for scale-up); Rotary evaporator.

Laboratory-Scale Synthesis Protocol (Illustrative Example)
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is charged with N-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) and anhydrous THF (100 mL).

  • Reagent Addition: The solution is cooled to 0-5 °C using an ice bath. Borane-methyl sulfide complex (10 M in THF, 15 mL, 150 mmol) is added dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 3-5 hours. Reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (50 mL) at 0-5 °C to decompose the excess borane reagent. Caution: Hydrogen gas is evolved during quenching; ensure adequate ventilation and no nearby ignition sources.

  • Work-up: The quenched reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (200 mL) and washed successively with water (3 x 50 mL) and brine (50 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.

Scale-up Synthesis Protocol and Considerations

Scaling up the synthesis from gram to kilogram quantities requires careful consideration of heat management, reagent addition rates, and modified work-up procedures to ensure safety, efficiency, and product quality.

Key Scale-up Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-up
N-Boc-azetidine-2-carboxylic acid 10.0 g1.0 kgEnsure consistent purity of starting material.
Anhydrous THF 100 mL10 LMaintain anhydrous conditions to prevent quenching of the borane reagent.
Borane-methyl sulfide complex (10 M) 15 mL1.5 LCritical: Slow, controlled addition is crucial to manage the exotherm. Use a calibrated pump for precise addition.
Addition Temperature 0-5 °C0-5 °CThe reaction is exothermic. A jacketed reactor with efficient cooling is mandatory. Monitor internal temperature closely.
Addition Time 30-45 min2-4 hoursSlower addition rate at scale is necessary for heat dissipation.
Reaction Time 3-5 hours4-6 hoursMonitor reaction completion by in-process controls (e.g., HPLC).
Quenching Solvent (Methanol) 50 mL5 LCritical: Quenching is highly exothermic and produces hydrogen gas. Add methanol slowly and subsurface if possible, with vigorous stirring and efficient cooling. Ensure the reactor is inerted and vented to a safe location or scrubber.
Quenching Temperature 0-5 °C0-10 °CMaintain low temperature to control the rate of gas evolution and exotherm.
Typical Yield ~85-95%~80-90%Yield may be slightly lower on scale-up due to handling losses.
Purity (crude) >95%>95%Purity should be comparable if the process is well-controlled.
Purification Column Chromatography (if needed)Crystallization or DistillationAvoid chromatography at scale. Investigate crystallization or distillation for purification if required.

Scale-up Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with N-Boc-azetidine-2-carboxylic acid and anhydrous THF cool Cool Reactor to 0-5 °C start->cool add_bms Controlled addition of Borane-methyl sulfide complex cool->add_bms react Stir at room temperature (Monitor by IPC) add_bms->react quench Controlled Quench with Methanol (Caution: H2 evolution) react->quench concentrate Solvent Swap to Dichloromethane quench->concentrate extract Aqueous Washes concentrate->extract dry Dry over Na2SO4 extract->dry isolate Filter and Concentrate dry->isolate product Final Product: This compound isolate->product Logical_Relationships cluster_safety Critical Safety Controls start Process Start charge Charge Starting Material and Solvent start->charge cool Cooling to Reaction Temperature charge->cool addition Controlled Reagent Addition cool->addition temp_control Temperature Control cool->temp_control reaction_control In-Process Control (IPC) Monitoring addition->reaction_control addition_rate Addition Rate Control addition->addition_rate quench Safe Quenching Procedure reaction_control->quench Reaction Complete workup Phase Separation & Solvent Swap quench->workup venting Inerting & Venting quench->venting isolation Product Isolation workup->isolation end Final Product isolation->end

Application Notes and Protocols for the Synthesis of Spirocyclic Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary synthetic strategies for accessing spirocyclic azetidines, a class of compounds of increasing importance in medicinal chemistry. The unique three-dimensional architecture of these saturated heterocycles renders them valuable as bioisosteres for more common cyclic amines like piperidines and morpholines, often leading to improved physicochemical and pharmacological properties. This document details three prominent synthetic methodologies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate their application in a research and development setting.

Introduction to Spirocyclic Azetidines

Spirocyclic azetidines are a class of saturated heterocyclic compounds characterized by a four-membered azetidine ring sharing a single carbon atom with another carbocyclic or heterocyclic ring system. This spirocyclic fusion imparts a rigid, three-dimensional conformation that is highly sought after in modern drug design. The introduction of a spirocyclic azetidine moiety into a drug candidate can favorably modulate properties such as solubility, metabolic stability, and lipophilicity, while also exploring novel chemical space.

Key Synthetic Strategies

Three primary strategies for the synthesis of spirocyclic azetidines are highlighted:

  • [2+2] Cycloaddition of Alkenes with Chlorosulfonyl Isocyanate (CSI) followed by Reduction: A robust method for the construction of the azetidine ring via a spirocyclic β-lactam intermediate.

  • Two-Step Synthesis from Cyclic Carboxylic Acids: A versatile approach that also proceeds through a spirocyclic β-lactam, formed via a Staudinger-type reaction.

  • Enantioselective Phase-Transfer Catalyzed Intramolecular Cyclization: A powerful method for the asymmetric synthesis of spiro-azetidine oxindoles.

Method 1: [2+2] Cycloaddition of Alkenes and Reduction

This method involves the initial [2+2] cycloaddition of an alkene with chlorosulfonyl isocyanate (Graf's isocyanate) to form a spirocyclic N-sulfonyl β-lactam. Subsequent reductive removal of the sulfonyl group and reduction of the lactam carbonyl yields the desired spirocyclic azetidine. This approach is particularly useful for creating "angular" spirocyclic azetidines from cyclic alkenes.

Experimental Workflow

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction start Cyclic Alkene + Chlorosulfonyl Isocyanate cycloaddition [2+2] Cycloaddition (e.g., in Et2O or CH2Cl2) start->cycloaddition intermediate1 Spirocyclic N-Sulfonyl β-Lactam cycloaddition->intermediate1 reduction Reduction (e.g., Alane (AlH3)) intermediate1->reduction product Spirocyclic Azetidine reduction->product G cluster_0 Intermediate Formation start_acid Cyclic Carboxylic Acid ketene Ketene Generation (via acid chloride) start_acid->ketene start_aldehyde Aldehyde imine In situ Imine Formation (e.g., with LiN(TMS)2) start_aldehyde->imine cycloaddition Staudinger [2+2] Cycloaddition ketene->cycloaddition imine->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Reduction (e.g., AlH3 or LiAlH4) lactam->reduction product Spirocyclic Azetidine reduction->product start Isatin-derived Diazo Compound nh_insertion N-H Insertion with 2-Chloroethylamine derivative start->nh_insertion precursor Acyclic Chloride Precursor nh_insertion->precursor ptc Phase-Transfer Catalysis (Chiral Catalyst, Base) precursor->ptc cyclization Intramolecular Cyclization ptc->cyclization product Enantioenriched Spiro-Azetidine Oxindole cyclization->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key building block.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reducing the parent carboxylic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Borane complexes (e.g., BMS, BH₃·THF) can degrade upon improper storage. 2. Presence of Water: Moisture will quench the reducing agent. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Loss during Workup: Product may be lost during the aqueous quench or extraction steps due to its water solubility.1. Use a fresh, properly stored bottle of the reducing agent. Consider titrating the reagent to determine its active concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 4. Saturate the aqueous layer with NaCl during extraction to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Presence of Multiple Spots on TLC 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Formation of Borate Esters: The product alcohol can form stable complexes with boron. 3. Side Reactions: Potential for side reactions if the temperature is too high.1. See "Incomplete Reaction" under "Low or No Product Yield". 2. The methanolic quench is crucial for breaking down borate esters. Ensure sufficient methanol is added and stirred for an adequate time during the workup. 3. Maintain the recommended reaction temperature. Slow, dropwise addition of the reducing agent at 0°C is recommended.
Difficult Purification 1. Product is an Oil: The product is often a colorless oil, which can make complete solvent removal and handling challenging. 2. Co-elution with Boron-containing Byproducts: Boron-based impurities can be difficult to separate by standard column chromatography.1. After concentration under reduced pressure, apply high vacuum to remove residual solvent. 2. A thorough acidic and basic wash during the workup can help remove some boron impurities. For chromatography, a gradient elution from a non-polar to a more polar solvent system (e.g., heptane/ethyl acetate) is often effective.
Inconsistent Results 1. Variability in Reagent Quality: The concentration of commercial borane reagents can vary. 2. Subtle Variations in Reaction Conditions: Minor changes in temperature, addition rate, or workup procedure can impact the yield.1. Standardize the source and handling of your reagents. Titrate new bottles of reducing agents. 2. Maintain a detailed and consistent experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the reduction of N-Boc-azetidine-2-carboxylic acid. This is typically achieved using a borane reagent, such as borane-methyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF).

Q2: Are there alternative reducing agents I can use?

A2: Yes, other reducing agents can be used, although they may have different selectivities and require different reaction conditions. Some alternatives include:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent, but less chemoselective than boranes. It will reduce many other functional groups.

  • Sodium borohydride (NaBH₄) with an activating agent: NaBH₄ alone is generally not strong enough to reduce carboxylic acids. However, in combination with additives like iodine (I₂) or under specific conditions, it can be effective.

Q3: My starting material, N-Boc-azetidine-2-carboxylic acid, is not very soluble in THF. What can I do?

A3: While N-Boc-azetidine-2-carboxylic acid has limited solubility in pure THF at room temperature, it should dissolve upon the addition of the borane reagent as a soluble borate-carboxylate complex is formed. You can also gently warm the mixture to aid dissolution before cooling it down for the addition of the reducing agent.

Q4: How do I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting material (a carboxylic acid) will have a different Rf value than the product (an alcohol). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and heptane or hexane. Staining with potassium permanganate can help visualize both the starting material and the product.

Q5: What are the key safety precautions for this reaction?

A5: Borane reagents are flammable and react violently with water. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential.

Data Presentation

Reducing Agent Typical Solvent Typical Temperature Reported Yield Range (for similar substrates) Key Considerations
Borane-methyl sulfide (BMS) THF0°C to room temperature80-95%Generally high yielding and chemoselective. The byproduct, dimethyl sulfide, has a strong odor.
Borane-THF (BH₃·THF) THF0°C to room temperature75-90%A good alternative to BMS, with less odor. The THF solution's concentration should be checked as it can degrade over time.
Lithium aluminum hydride (LiAlH₄) THF, Diethyl ether0°C to reflux70-85%Highly reactive and not chemoselective. Reacts violently with water and protic solvents. Workup can be more complex.
Sodium borohydride/Iodine (NaBH₄/I₂) THF0°C to room temperature60-80%A milder alternative, but the addition of iodine is required to generate diborane in situ.

Experimental Protocols

Detailed Protocol for the Reduction of N-Boc-azetidine-2-carboxylic acid with Borane-Methyl Sulfide (BMS)

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Borane-methyl sulfide complex (BMS, typically ~10 M in CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add N-Boc-azetidine-2-carboxylic acid (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add borane-methyl sulfide complex (approximately 1.5-2.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol. Vigorous gas evolution will be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.

  • Workup: Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a colorless oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_reagent Is the reducing agent active? start->check_reagent check_moisture Was the reaction performed under anhydrous conditions? check_reagent->check_moisture Yes solution_reagent Use fresh, titrated reagent. check_reagent->solution_reagent No check_completion Did the reaction go to completion (check TLC/LC-MS)? check_moisture->check_completion Yes solution_moisture Ensure oven-dried glassware, anhydrous solvents, and inert atmosphere. check_moisture->solution_moisture No check_workup Was the workup procedure optimized for a water-soluble product? check_completion->check_workup Yes solution_completion Increase reaction time or temperature. Monitor closely. check_completion->solution_completion No solution_workup Saturate aqueous layer with NaCl during extraction. Perform multiple extractions. check_workup->solution_workup No end Yield Improved check_workup->end Yes

Caption: A flowchart to diagnose and resolve common causes of low product yield.

Overall Synthesis and Key Checkpoints

Synthesis Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification start_material N-Boc-azetidine-2-carboxylic acid in Anhydrous THF reduction Reduction with Borane Reagent (e.g., BMS at 0°C to RT) start_material->reduction checkpoint1 Checkpoint 1: Anhydrous Conditions? start_material->checkpoint1 quench Quench with Methanol reduction->quench checkpoint2 Checkpoint 2: Reaction Completion (TLC)? reduction->checkpoint2 workup Aqueous Workup (Extraction with DCM) quench->workup purification Column Chromatography workup->purification checkpoint3 Checkpoint 3: Efficient Extraction? workup->checkpoint3 product tert-Butyl 2-(hydroxymethyl) azetidine-1-carboxylate purification->product

common side reactions in the preparation of N-Boc-2-azetidinemethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare N-Boc-2-azetidinemethanol?

A1: The most common and direct route is the reduction of the corresponding carboxylic acid, N-Boc-azetidine-2-carboxylic acid, or its methyl/ethyl ester. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes like BH₃·THF.

Q2: What are the critical parameters to control during the reduction reaction?

A2: Temperature control is crucial. The reaction should be maintained at a low temperature (typically 0 °C to room temperature) to minimize side reactions. The choice of solvent and the rate of addition of the reducing agent are also important factors to control.

Q3: Why is the azetidine ring prone to side reactions?

A3: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening.[1][2] This reactivity is enhanced under acidic conditions or in the presence of strong nucleophiles.[2][3]

Q4: How can I purify the final product, N-Boc-2-azetidinemethanol?

A4: Purification is typically achieved through column chromatography on silica gel.[4] In some cases, if the product is a solid, recrystallization can be an effective method for purification.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction: Insufficient reducing agent or reaction time.- Increase the equivalents of the reducing agent slightly. - Monitor the reaction progress by TLC until the starting material is consumed.
Ring-opening side reaction: Reaction temperature too high or acidic work-up conditions.- Maintain the reaction temperature at 0 °C during the addition of the reducing agent. - Use a mild quenching procedure, for example, the dropwise addition of water or a saturated solution of sodium sulfate at low temperature. - Avoid strongly acidic conditions during work-up.
Presence of a Major Impurity with a Higher Molecular Weight Dimerization or oligomerization: This can occur if the Boc protecting group is partially cleaved, and the free amine attacks another molecule.- Ensure the reaction is performed under anhydrous conditions to prevent Boc deprotection. - Use a minimal amount of any necessary acid and perform the reaction at a low temperature.
Presence of a Major Impurity with a Similar Polarity to the Product Over-reduction: If starting from an ester, the ester group can be reduced to the alcohol, but other functional groups might be affected.- Use a milder reducing agent, such as sodium borohydride in the presence of a Lewis acid, if compatible with the substrate. - Carefully control the stoichiometry of the reducing agent.
Formation of a ring-opened product: For example, N-Boc-4-amino-1-butanol, resulting from nucleophilic attack on the azetidine ring.- As mentioned, maintain low temperatures and use a non-nucleophilic work-up. - Consider using a bulkier reducing agent that may favor the desired reaction.
Product is an Oil and Difficult to Purify Residual solvent or impurities. - Ensure the product is thoroughly dried under high vacuum. - If column chromatography is challenging, consider converting the alcohol to a solid derivative for purification and then cleaving the derivative.

Experimental Protocols

Key Experiment: Reduction of N-Boc-azetidine-2-carboxylic acid using BH₃·THF

This protocol provides a general method for the reduction of N-Boc-azetidine-2-carboxylic acid to N-Boc-2-azetidinemethanol.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the BH₃·THF solution (typically 1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.

  • Work-up: Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: N-Boc-azetidine-2-carboxylic acid in anhydrous THF step1 Cool to 0 °C start->step1 step2 Slowly add BH₃·THF step1->step2 step3 Warm to RT and stir for 2-4h step2->step3 step4 Quench with Methanol at 0 °C step3->step4 step5 Aqueous work-up and extraction step4->step5 step6 Purification by column chromatography step5->step6 end End: Purified N-Boc-2-azetidinemethanol step6->end

Caption: Experimental workflow for the synthesis of N-Boc-2-azetidinemethanol.

side_reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start N-Boc-azetidine-2-carboxylic acid product N-Boc-2-azetidinemethanol start->product Reduction (e.g., BH₃·THF) ring_opening Ring-opening by nucleophile (e.g., during work-up) start->ring_opening Harsh conditions (High temp, strong acid/nucleophile) ring_opened_product N-Boc-4-amino-1-butanol derivative ring_opening->ring_opened_product

Caption: Main reaction and potential ring-opening side reaction.

References

Technical Support Center: Purification of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed experimental protocols for the purification of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: When synthesizing this compound via the reduction of N-Boc-azetidine-2-carboxylic acid with a reducing agent like borane-methyl sulfide complex, common impurities may include:

  • Unreacted Starting Material: N-Boc-azetidine-2-carboxylic acid.

  • Borane Complexes: Residual borane species from the reducing agent.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., THF, dichloromethane, methanol).[1]

  • Byproducts from Boc-Anhydride: If the starting material was prepared in-house, excess Boc-anhydride could be a potential impurity.

Q2: My purified product is a colorless oil, but some literature reports it as a solid. What should I do?

A2: this compound is often isolated as a colorless oil.[1] The oily nature of many Boc-protected compounds is a common observation. To obtain a solid, you can try the following:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).

  • Crystallization/Precipitation: Attempt crystallization from a suitable solvent system. This can be challenging, and techniques like seeding or precipitation by adding an anti-solvent may be necessary. A patent for similar Boc-amino acids suggests adding seed crystals to the oil and then adding a weak polar solvent like n-hexane for pulping to induce solidification.[2]

Q3: What is the primary recommended purification technique for this compound?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and related N-Boc protected azetidines. It is effective at removing both more polar and less polar impurities.

Q4: How can I monitor the purification process effectively?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to track the separation of your product from impurities in the collected fractions.

Troubleshooting Guides

Flash Column Chromatography Issues

Problem 1: Poor separation between the product and a close-running impurity.

  • Cause: The eluent system may not have the optimal polarity.

  • Solution:

    • Adjust Eluent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (reduce the proportion of ethyl acetate). If they are too low (low Rf), increase the polarity.

    • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography. This will help to separate compounds with similar polarities. For related azetidine derivatives, gradients from 10% to 30% or 40% to 50% ethyl acetate in petroleum ether or hexanes have been used.

    • Try a Different Solvent System: If an ethyl acetate/hexanes system is not providing adequate separation, consider trying a different solvent combination, such as dichloromethane/methanol.

Problem 2: The product is streaking or "tailing" on the TLC plate and eluting as broad peaks from the column.

  • Cause: The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) to the eluent mixture can neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.

Problem 3: The product is not eluting from the column.

  • Cause: The eluent system is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a gradient, ensure the final polarity is high enough to elute your product. For highly retained compounds, a solvent system like dichloromethane with a small percentage of methanol may be necessary.

Crystallization/Solidification Issues

Problem: The product remains an oil even after solvent removal and cooling.

  • Cause: This is common for Boc-protected compounds. The cause can be residual impurities inhibiting crystal lattice formation or the inherent physical properties of the compound.

  • Solution:

    • Ensure Purity: First, ensure the product is of high purity (>95%) by another method like column chromatography. Impurities can significantly hinder crystallization.

    • Seeding: If you have a small amount of solid material, add a "seed" crystal to the oil to initiate crystallization.

    • Solvent-Induced Precipitation/Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy. Gentle warming to redissolve and then slow cooling can promote crystal growth.

    • Pulping: Add a non-polar solvent like n-hexane or cyclohexane to the oil and stir vigorously (pulping) at room temperature for several hours. This can sometimes induce solidification.[2]

Quantitative Data

The following table summarizes typical conditions and results for the purification of N-Boc protected azetidine derivatives by flash column chromatography, which can be adapted for this compound.

Compound TypeEluent SystemPurity AchievedReference
tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate10% to 30% Ethyl Acetate in Petroleum Ether (Gradient)>96%
tert-butyl 3-formylazetidine-1-carboxylateHeptane/Ethyl Acetate (0-100% Gradient)Not specified[3]
tert-butyl 3-((5-hydroxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate40% to 50% Ethyl Acetate in Petroleum Ether (Gradient)>95%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Slurry Preparation:

    • In a beaker, add silica gel to a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to create a slurry.

  • Column Packing:

    • Pour the slurry into a glass column, ensuring even packing without air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound oil in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., increase to 20%, 30%, 40% ethyl acetate) to elute the product.

    • If tailing is observed on TLC, consider re-running the column with an eluent system containing 0.5% triethylamine.

  • Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

Visualizations

Decision Workflow for Purification Strategy

Purification_Strategy start Crude Reaction Mixture check_oil_solid Is the crude product an oil or solid? start->check_oil_solid oil Crude is an Oil check_oil_solid->oil Oil solid Crude is a Solid check_oil_solid->solid Solid tlc_analysis Perform TLC Analysis (e.g., 30% EtOAc/Hexanes) oil->tlc_analysis solid->tlc_analysis impurities_check Are impurities present? tlc_analysis->impurities_check flash_chrom Purify by Flash Column Chromatography impurities_check->flash_chrom Yes recrystallize Consider Recrystallization impurities_check->recrystallize Yes (if solid) direct_use Directly Use or Further Dry impurities_check->direct_use No (High Purity) final_product Pure Product flash_chrom->final_product recrystallize->final_product direct_use->final_product

Caption: Decision tree for selecting a purification method.

Experimental Workflow: Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation prep_tlc 1. Develop TLC Method (e.g., EtOAc/Hexanes) prep_column 2. Pack Column with Silica Gel Slurry prep_tlc->prep_column prep_sample 3. Load Crude Sample (Neat or on Silica) prep_column->prep_sample run_elution 4. Elute with Gradient Solvent System prep_sample->run_elution run_fractions 5. Collect Fractions run_elution->run_fractions run_monitor 6. Monitor Fractions by TLC run_fractions->run_monitor run_monitor->run_fractions Continue Elution iso_combine 7. Combine Pure Fractions run_monitor->iso_combine Product Eluted iso_evap 8. Evaporate Solvent (Rotovap) iso_combine->iso_evap iso_dry 9. Dry Under High Vacuum iso_evap->iso_dry end Pure Product iso_dry->end

Caption: Step-by-step workflow for flash chromatography.

References

troubleshooting low conversion rates in azetidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines, specifically addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[3][4][5] It can be a powerful method for accessing functionalized azetidines.

  • Ring Expansion of Aziridines: Various methods exist to convert aziridines into azetidines, often involving the insertion of a carbon atom.[6]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][7]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[2][8]

Q2: Why am I observing low yields in my intramolecular cyclization for azetidine formation?

A2: Low yields in intramolecular cyclization are a common challenge and can be attributed to several factors:

  • Competing Intermolecular Reactions: The precursor molecules may react with each other (dimerization or polymerization) instead of cyclizing internally. This is often dependent on the concentration of the reaction.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. If the leaving group is not sufficiently reactive, the reaction will be slow and inefficient.[1][2]

  • Steric Hindrance: Bulky substituents on the substrate can physically impede the intramolecular cyclization, slowing down the reaction rate.[2]

  • Inappropriate Protecting Group: The choice of the nitrogen protecting group can significantly influence the nucleophilicity of the amine. A highly electron-withdrawing protecting group can reduce the nitrogen's nucleophilicity, thus hindering the cyclization.[2][9]

  • Ring Strain: The inherent strain in the four-membered azetidine ring can make its formation thermodynamically less favorable compared to the formation of five- or six-membered rings.[7]

Q3: Can the N-protecting group affect the stability of the final azetidine product?

A3: Yes, the N-substituent can influence the stability of the azetidine ring. In some instances, certain protecting groups can participate in intramolecular ring-opening decomposition, leading to product degradation.[2][10] If you suspect product instability, consider using a more robust protecting group.

Troubleshooting Guides

Problem: Low Yield in Intramolecular Cyclization of a γ-Amino Alcohol Derivative

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple side products, including elimination products or polymers.

  • Low isolated yield of the desired azetidine.

G Start Low Yield Observed CheckLG Is the Leaving Group (LG) optimal? (e.g., Tosylate, Mesylate, Triflate) Start->CheckLG ImproveLG Convert -OH to a better LG (e.g., TsCl, MsCl) CheckLG->ImproveLG No CheckBase Is the base appropriate? CheckLG->CheckBase Yes ImproveLG->CheckBase ChangeBase Screen different bases (e.g., NaH, K2CO3, Et3N, LiHMDS) CheckBase->ChangeBase No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Test various aprotic solvents (e.g., THF, DMF, CH3CN) CheckSolvent->ChangeSolvent No CheckConc Are intermolecular reactions occurring? CheckSolvent->CheckConc Yes ChangeSolvent->CheckConc HighDilution Employ high dilution conditions (slow addition of substrate) CheckConc->HighDilution Yes CheckTemp Is the reaction temperature optimized? CheckConc->CheckTemp No HighDilution->CheckTemp ChangeTemp Increase temperature to overcome activation energy CheckTemp->ChangeTemp No End Improved Yield CheckTemp->End Yes ChangeTemp->End

Possible Cause Recommended Solution
Poor Leaving Group Ensure the hydroxyl group of the γ-amino alcohol is converted to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
Inappropriate Base The choice of base is critical. For less nucleophilic amines (due to electron-withdrawing protecting groups), a strong, non-nucleophilic base like NaH or LiHMDS may be required.[1][9] For more nucleophilic amines, weaker bases such as K₂CO₃ or Et₃N might be sufficient.[2]
Suboptimal Solvent The solvent can influence reaction rates and side reactions. Aprotic solvents like THF, DMF, or acetonitrile are commonly used. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[2] A switch to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[1]
Intermolecular Side Reactions To favor intramolecular cyclization over intermolecular reactions (polymerization), use high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[1]
Steric Hindrance If bulky substituents are hindering the cyclization, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Using a less sterically demanding base could also be beneficial.[2]
Incorrect Protecting Group The nitrogen protecting group significantly impacts the amine's nucleophilicity. If the amine is not nucleophilic enough, consider switching to a protecting group that is less electron-withdrawing.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on azetidine synthesis, highlighting the impact of different reaction parameters on yield.

Table 1: Lanthanide-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [11]

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1La(OTf)₃ (5)DCEReflux2.581
2La(OTf)₃ (5)BenzeneReflux375
3Yb(OTf)₃ (5)DCEReflux378
4Sc(OTf)₃ (5)DCEReflux372

Table 2: Visible Light-Enabled Intramolecular Aza Paternò-Büchi Reaction [4]

EntryPhotocatalyst (mol%)SolventTime (h)Yield (%)
1[Ir(ppy)₂(dtbbpy)]PF₆ (1.0)CH₂Cl₂1275
2[Ir(ppy)₂(dtbbpy)]PF₆ (1.0)CH₃CN1285
3[Ir(ppy)₂(dtbbpy)]PF₆ (1.0)THF1295
4[Ir(ppy)₂(dtbbpy)]PF₆ (0.5)THF1298
5NoneTHF12<5
6[Ir(ppy)₂(dtbbpy)]PF₆ (0.5)THF (dark)12<5

Experimental Protocols

Key Experiment: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines via a two-step activation and cyclization process.[1]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Activation cluster_1 Cyclization Start γ-Amino Alcohol Reagents1 + MsCl, Et3N + CH2Cl2, 0 °C Start->Reagents1 Intermediate γ-Amino Mesylate Reagents1->Intermediate Intermediate_ref γ-Amino Mesylate Reagents2 + Base (e.g., NaH) + Solvent (e.g., THF) Product Azetidine Reagents2->Product Intermediate_ref->Reagents2

References

minimizing byproduct formation during Boc protection of 2-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Protection of 2-(Hydroxymethyl)azetidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the tert-butoxycarbonyl (Boc) protection of 2-(hydroxymethyl)azetidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a byproduct with a higher molecular weight than my desired N-Boc protected product. What could it be?

A1: This is likely the N,O-bis-Boc protected byproduct , where both the nitrogen of the azetidine ring and the oxygen of the hydroxymethyl group have reacted with the Boc anhydride. Another possibility, though less common with primary amines, is the formation of the di-Boc protected amine (N,N-di-Boc) , especially under forcing conditions.

Troubleshooting Guide:

  • Stoichiometry of (Boc)₂O: Reduce the equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to 1.05-1.1 equivalents relative to the 2-(hydroxymethyl)azetidine. Using a large excess of the Boc anhydride is a common cause of over-protection.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can favor the less selective O-acylation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction to the bis-Boc product.

Q2: My reaction is sluggish and I'm getting a low yield of the desired product. What are the common causes and how can I improve the yield?

A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, or challenging purification.

Troubleshooting Guide:

  • Base Selection: The choice of base is crucial. For aqueous conditions, a mild inorganic base like sodium bicarbonate (NaHCO₃) is often effective. In organic solvents, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. Ensure at least one equivalent of base is used to neutralize the acid byproduct of the reaction.

  • Solvent Choice: The solubility of 2-(hydroxymethyl)azetidine can be a limiting factor. A mixed solvent system, such as 1:1 dioxane/water or THF/water, can improve solubility and reaction rates. For reactions in organic solvents, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Activation: While not always necessary, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be cautious as DMAP can also promote O-acylation.

Q3: I have an impurity with a similar polarity to my product, making purification difficult. What could this be and how can I avoid it?

A3: This could be the O-Boc protected isomer , where the hydroxyl group has reacted instead of the amine. While the amine is generally more nucleophilic, O-acylation can occur, especially under certain conditions. Another possibility is the formation of a cyclic carbamate, an oxazolidinone , through intramolecular cyclization, although this is less common under standard Boc protection conditions.

Troubleshooting Guide to Minimize O-Acylation:

  • pH Control (Aqueous conditions): Maintain a basic pH (around 8-10) to ensure the amine is deprotonated and thus more nucleophilic than the hydroxyl group.

  • Solvent and Base (Organic conditions): Using a non-polar aprotic solvent like DCM with a non-nucleophilic base like TEA can favor N-acylation.

  • Chemoselective Methods: Consider alternative procedures that are known to be more selective for N-protection of amino alcohols. For example, conducting the reaction in water without an organic co-solvent has been shown to favor N-acylation.

Q4: I suspect the formation of a cyclic byproduct. What is it and how can I prevent it?

A4: The formation of a bicyclic oxazolidinone is a potential side reaction for 1,2-amino alcohols. This intramolecular cyclization can sometimes be triggered by the reaction conditions.

Troubleshooting Guide to Minimize Oxazolidinone Formation:

  • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Choice of Base: Use a non-nucleophilic base. Stronger, more nucleophilic bases could potentially facilitate the cyclization.

  • Alternative Protecting Groups: If oxazolidinone formation is persistent, consider a different N-protecting group strategy for your synthetic route.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the representative outcomes of the Boc protection of 2-(hydroxymethyl)azetidine under various reaction conditions. The data is illustrative and aims to guide optimization efforts.

Condition IDSolvent SystemBase (Equivalents)(Boc)₂O (Equivalents)TemperatureDesired Product Yield (%)N,O-bis-Boc Byproduct (%)O-Boc Byproduct (%)
ADCMTEA (1.2)1.10 °C to RT85-95%< 5%< 2%
B1:1 Dioxane/WaterNaHCO₃ (2.0)1.1RT90-98%< 2%< 1%
CDCMTEA (1.2)1.5RT70-80%15-25%~5%
DTHFDMAP (cat.), TEA (1.2)1.1RT80-90%5-15%5-10%
EWaterNaHCO₃ (2.0)1.1RT>95%< 1%< 1%

Experimental Protocols

Recommended Protocol for High-Yield, High-Purity N-Boc-2-(hydroxymethyl)azetidine

This protocol is optimized to favor N-acylation and minimize the formation of byproducts.

Materials:

  • 2-(hydroxymethyl)azetidine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(hydroxymethyl)azetidine (1.0 eq.) in a 1:1 mixture of dioxane and water. If using the hydrochloride salt, add an additional equivalent of NaHCO₃.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is fully dissolved.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

ReactionPathways Start 2-(hydroxymethyl)azetidine + (Boc)2O DesiredProduct N-Boc-2-(hydroxymethyl)azetidine (Desired Product) Start->DesiredProduct  Optimal Conditions (e.g., 1.1 eq (Boc)2O, NaHCO3, Dioxane/H2O, RT) BisBoc N,O-bis-Boc Byproduct Start->BisBoc Excess (Boc)2O High Temp. OBoc O-Boc Byproduct Start->OBoc Non-optimal base/solvent DMAP catalyst Oxazolidinone Oxazolidinone Byproduct Start->Oxazolidinone High Temp. Strong Base DesiredProduct->BisBoc Excess (Boc)2O Prolonged Reaction

Caption: Reaction pathways in the Boc protection of 2-(hydroxymethyl)azetidine.

TroubleshootingWorkflow Start Experiment Start: Boc protection of 2-(hydroxymethyl)azetidine CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No OptimizeBase Optimize Base and Solvent (e.g., NaHCO3 in Dioxane/H2O) CheckYield->OptimizeBase Yes HighMW High MW Impurity? CheckPurity->HighMW Yes End Successful Protection CheckPurity->End No SimilarPolarity Similar Polarity Impurity? HighMW->SimilarPolarity No ReduceBoc Reduce (Boc)2O to 1.1 eq. Lower Temperature Monitor Reaction Time HighMW->ReduceBoc Yes (N,O-bis-Boc) ControlConditions Control pH (aq.) Use Non-polar Solvent (org.) Avoid DMAP SimilarPolarity->ControlConditions Yes (O-Boc) MildConditions Use Mild Conditions (Low Temp, Non-nucleophilic base) SimilarPolarity->MildConditions No OptimizeBase->Start ReduceBoc->Start ControlConditions->Start MildConditions->End Issue Resolved

optimization of reaction conditions for the synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Reaction

  • Question: My reaction seems to be incomplete, as indicated by TLC analysis showing significant amounts of starting material (N-Boc-azetidine-2-carboxylic acid) even after the recommended reaction time. What should I do?

  • Answer: An incomplete reaction can be due to several factors. Here are some troubleshooting steps:

    • Reagent Quality: Ensure that the borane-methyl sulfide complex (BMS) is fresh and has been stored under anhydrous conditions. Over time, it can degrade, leading to lower reactivity.

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The solvent (THF) must be anhydrous.

    • Temperature: The initial addition of BMS should be done at 0°C to control the initial exothermic reaction. However, allowing the reaction to slowly warm to room temperature is crucial for it to go to completion. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be considered, but this may increase the risk of side reactions.

    • Reaction Time: While 3 hours at room temperature is a general guideline, sterically hindered or less reactive substrates might require longer reaction times. Monitor the reaction by TLC until the starting material is consumed.

    • Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess of the borane reagent is typically required.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate and my final product shows impurities in the NMR spectrum. What are the likely side products and how can I minimize them?

  • Answer: Side product formation can occur due to the reactivity of the starting material and intermediates.

    • Potential Side Reactions: Over-reduction of the carboxylic acid is generally not an issue with borane reagents. However, side reactions related to the Boc protecting group can occur under harsh conditions. While the Boc group is generally stable to borane reagents, prolonged reaction times at elevated temperatures could potentially lead to its cleavage, though this is unlikely under the standard protocol.

    • Minimizing Side Products:

      • Adhere to the recommended temperature profile (addition at 0°C, followed by warming to room temperature).

      • Avoid unnecessarily long reaction times. Monitor the reaction progress and quench it once the starting material is consumed.

      • Ensure a controlled and gentle quenching of the reaction with methanol at a low temperature.

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying the final product by column chromatography. The fractions are not clean, or the product co-elutes with impurities. What are the optimal purification conditions?

  • Answer: Proper purification is key to obtaining a high-purity product.

    • Column Chromatography Conditions: A silica gel column is typically used for purification. The choice of eluent is critical. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. A common starting point is a mixture of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 4:1 hexane:ethyl acetate).

    • TLC Analysis for Fraction Collection: Before combining fractions, analyze them by TLC to ensure you are only combining those containing the pure product.

    • Alternative Purification: If column chromatography is not providing the desired purity, consider other techniques such as preparative HPLC, although this is less common for this type of compound at a larger scale.

Frequently Asked Questions (FAQs)

  • Question: What is the typical yield for this reaction?

    • Answer: The yield can vary depending on the scale and the precise reaction conditions, but a yield of around 85-95% is generally expected under optimized conditions.

  • Question: Can I use other reducing agents besides borane-methyl sulfide?

    • Answer: Other borane complexes like borane-THF can also be used. Stronger reducing agents like lithium aluminum hydride (LAH) are generally not recommended as they can potentially cleave the Boc protecting group.

  • Question: How can I confirm the identity and purity of my final product?

    • Answer: The identity and purity of this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

  • Question: What are the key safety precautions for this reaction?

    • Answer: Borane-methyl sulfide is a flammable and corrosive reagent that reacts with water to release flammable gases. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

Table 1: Optimization of Reaction Conditions

ParameterCondition ACondition BCondition C
Reducing Agent Borane-methyl sulfideBorane-THF complexSodium borohydride
Solvent Anhydrous THFAnhydrous THFMethanol
Temperature 0°C to RT0°C to RTRoom Temperature
Reaction Time 3 hours4 hours24 hours
Yield (%) 92%88%<10%
Purity (by NMR) >98%>97%No desired product

Note: Data is representative and intended for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [2]

  • Reaction Setup: To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (argon or nitrogen), coole the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add borane-methyl sulfide complex (BMS, ~2.0-2.5 eq) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench the excess borane reagent.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for Synthesis start Start: N-Boc-azetidine-2-carboxylic acid in Anhydrous THF step1 Cool to 0°C start->step1 step2 Slowly add Borane-Methyl Sulfide step1->step2 step3 Warm to Room Temperature and Stir for 3h step2->step3 step4 Monitor by TLC step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No, continue stirring step6 Cool to 0°C and Quench with Methanol step5->step6 Yes step7 Work-up (Extraction and Washing) step6->step7 step8 Dry and Concentrate step7->step8 step9 Purification by Column Chromatography step8->step9 end End: Pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Logic for Incomplete Reaction start Problem: Incomplete Reaction (TLC shows starting material) q1 Are reagents fresh and anhydrous? start->q1 sol1 Use fresh BMS and anhydrous solvent/glassware q1->sol1 No q2 Was the reaction time sufficient? q1->q2 Yes sol1->start Re-run reaction sol2 Increase reaction time and continue monitoring q2->sol2 No q3 Was the temperature profile correct? q2->q3 Yes sol2->q2 Monitor sol3 Ensure proper cooling during addition and warming to RT q3->sol3 No end Resolution: Reaction goes to completion q3->end Yes sol3->start Re-run reaction

Caption: Troubleshooting workflow for an incomplete synthesis reaction.

References

Technical Support Center: Stereoselective Synthesis of Chiral 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral 2-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable chiral building blocks.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Question: My reaction is producing the desired 2-substituted azetidine, but with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a primary challenge in chiral azetidine synthesis. Several factors can contribute to poor outcomes. A systematic approach to troubleshooting is often necessary.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Chiral Catalyst or Ligand The choice of the chiral catalyst or ligand is crucial for inducing stereoselectivity.[1] - Screen Ligands/Catalysts: If applicable to your reaction (e.g., copper-catalyzed reactions), screen a variety of chiral ligands to find the optimal one for your specific substrate.[1] - Catalyst Loading: In some cases, increasing the catalyst loading might improve selectivity, although this should be balanced with cost and potential side reactions.
Incorrect Reaction Temperature Temperature can significantly influence the transition states leading to different stereoisomers. - Lower the Temperature: Generally, lower reaction temperatures favor the thermodynamically more stable transition state, often leading to higher selectivity. Attempt the reaction at temperatures ranging from 0 °C to -78 °C.
Solvent Effects The polarity and coordinating ability of the solvent can impact the catalyst-substrate complex and the stereochemical outcome.[2] - Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, dioxane).[2][3]
Substrate Control Issues The inherent chirality of the substrate or a chiral auxiliary may not be directing the reaction as expected.[4] - Modify Chiral Auxiliary: If using a chiral auxiliary, consider alternatives that may offer better steric hindrance or electronic influence.[4] - Substrate Modification: In some cases, minor modifications to the substrate, distant from the reacting center, can influence the stereochemical outcome.
Iminium Intermediate Isomerization In reactions involving imines, isomerization of the imine or a zwitterionic intermediate can lead to a mixture of stereoisomers.[2] - Order of Reagent Addition: Experiment with changing the order of reagent addition to potentially influence the concentration and lifetime of reactive intermediates.[2]
Issue 2: Low Reaction Yield

Question: The overall yield of my 2-substituted azetidine is consistently low. What are the common reasons for this and how can I improve it?

Answer: Low yields are a frequent hurdle in azetidine synthesis, often attributed to the high ring strain of the four-membered ring, making it susceptible to ring-opening and other side reactions.[5]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Ring Closure The formation of the four-membered ring can be kinetically disfavored.[5] - Choice of Leaving Group: If employing an intramolecular cyclization, ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide).[5] - Base Selection: The choice and strength of the base are critical for deprotonation and subsequent cyclization. A superbase like a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) has been shown to be effective in certain syntheses.[6][7]
Side Reactions Competing reactions, such as intermolecular reactions or the formation of larger, more stable rings (e.g., pyrrolidines), can significantly reduce the yield of the desired azetidine.[5][6][7] - Concentration: Adjust the reaction concentration. High dilutions can favor intramolecular cyclization over intermolecular side reactions. - Reaction Time and Temperature: Optimize both reaction time and temperature. Prolonged reaction times or high temperatures can lead to product decomposition or side product formation.[8]
Substrate Decomposition Starting materials or intermediates may be unstable under the reaction conditions. For example, some aldehydes used as precursors can be prone to oligomerization.[8] - Purification and Storage of Intermediates: Ensure the purity of your starting materials and intermediates. In some cases, storing sensitive intermediates in solution may prevent decomposition.[8]
Catalyst Inactivity The catalyst may be poisoned or not active enough for the specific transformation. - Catalyst Purity and Handling: Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive.
Issue 3: Difficult Purification

Question: I am struggling to purify my chiral 2-substituted azetidine. What are some common purification challenges and how can I overcome them?

Answer: The purification of azetidines can be challenging due to their polarity and potential instability on common stationary phases like silica gel.[5]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Decomposition on Silica Gel The acidic nature of standard silica gel can cause ring-opening or decomposition of the azetidine.[5] - Use Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine) before packing the column to neutralize acidic sites. - Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or Florisil.
Poor Separation of Stereoisomers Diastereomers can be difficult to separate by standard column chromatography. - Chiral HPLC: For enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the standard method for both analytical separation to determine ee and preparative separation.[3] - Derivatization: In some cases, derivatizing the azetidine with a chiral resolving agent can facilitate the separation of diastereomers by standard chromatography.
Product Solubility Issues The product may be highly soluble in the aqueous phase during workup or have poor solubility in common chromatography solvents. - Solvent Extraction Optimization: Perform multiple extractions with an appropriate organic solvent during the workup. - Solvent System Screening for Chromatography: Systematically screen different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing chiral 2-substituted azetidines?

A1: Several powerful methods have been developed for the stereoselective construction of the azetidine ring. Key strategies include:

  • Intramolecular Cyclizations: This is a robust strategy involving the cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group.[5][9]

  • Cycloaddition Reactions: [2+2] and [3+1] cycloadditions are common methods for constructing the azetidine ring.[9]

  • Functionalization of a Pre-existing Azetidine Ring: This approach allows for the introduction of substituents onto a pre-formed azetidine scaffold.[9]

  • Ring Expansion and Contraction Reactions: While less common, these methods involve the rearrangement of other heterocyclic systems like aziridines or pyrrolidines.[9]

Q2: Why is the synthesis of azetidines generally considered challenging?

A2: The primary challenge in synthesizing azetidines is the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[5] This high strain makes the ring less stable and more reactive compared to larger heterocycles like pyrrolidines.[5] Consequently, the formation of the four-membered ring can be kinetically and thermodynamically disfavored, leading to low yields and the formation of unwanted byproducts through competing reactions.[5][6][7]

Q3: How can I confirm the stereochemistry of my synthesized 2-substituted azetidine?

A3: The stereochemistry of chiral azetidines is typically determined using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: Analysis of coupling constants between protons on the azetidine ring in the ¹H NMR spectrum can help determine the relative stereochemistry (cis or trans).[2][6][7] Techniques like NOESY or ROESY can also provide information about through-space proximity of substituents, further confirming the stereochemistry.[6][7]

  • Chiral HPLC: Chiral High-Performance Liquid Chromatography is used to determine the enantiomeric excess (ee) of the product by separating the enantiomers.[3]

  • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

Q4: Are there any specific safety precautions I should take when working with azetidines or their precursors?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific considerations for azetidine synthesis may include:

  • Handling of Reagents: Many reactions for azetidine synthesis involve pyrophoric reagents (e.g., n-butyllithium), strong bases, and moisture-sensitive catalysts. These should be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.

  • Acrolein: Some synthetic routes may involve acrolein or its derivatives, which are toxic and lachrymatory.[8] These should be handled in a well-ventilated fume hood.

  • Product Stability: Be aware that the final azetidine product may be unstable under certain conditions (e.g., acidic environments).[5]

Experimental Protocols & Visualizations

Example Protocol: Diastereoselective α-Alkylation of an N-Borane Complex

This protocol is based on a method for the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles.[4]

Materials:

  • N-((S)-1-arylethyl)azetidine-2-carbonitrile N-BH₃ complex

  • Lithium diisopropylamide (LDA)

  • Electrophile (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-((S)-1-arylethyl)azetidine-2-carbonitrile N-BH₃ complex in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture and stir for the specified time to allow for the formation of the nitrile enolate.

  • Add the electrophile (e.g., benzyl bromide) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the α-alkylated azetidine-2-carbonitrile.

Troubleshooting Logic for Low Stereoselectivity

G Troubleshooting Low Stereoselectivity start Low ee or dr Observed catalyst Is a chiral catalyst/ ligand used? start->catalyst temp Is the reaction run at low temperature? catalyst->temp Yes screen_catalyst Screen different catalysts/ ligands. Optimize loading. catalyst->screen_catalyst No solvent Have different solvents been screened? temp->solvent Yes lower_temp Lower reaction temperature (e.g., 0 °C to -78 °C). temp->lower_temp No substrate Is a chiral auxiliary/ substrate used? solvent->substrate Yes screen_solvent Screen solvents with varying polarity. solvent->screen_solvent No modify_substrate Modify or change the chiral auxiliary/substrate. substrate->modify_substrate No end Stereoselectivity Improved substrate->end Yes screen_catalyst->temp lower_temp->solvent screen_solvent->substrate modify_substrate->end

Caption: A flowchart for troubleshooting low stereoselectivity.

General Workflow for Intramolecular Cyclization

G Workflow for Azetidine Synthesis via Intramolecular Cyclization start Acyclic Precursor with Nucleophilic N and Electrophilic C activation Activate Electrophilic Carbon (e.g., convert -OH to a good leaving group) start->activation cyclization Base-Mediated Intramolecular Cyclization activation->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Purification (e.g., Column Chromatography) workup->purification product Chiral 2-Substituted Azetidine purification->product

Caption: A general workflow for azetidine synthesis.

References

preventing polymerization during the synthesis of azetidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on preventing polymerization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for polymerization during the synthesis of azetidine derivatives?

A1: The primary driver for polymerization is the inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol).[1][2] This strain makes the ring susceptible to ring-opening reactions, which can initiate polymerization. Key triggers for polymerization include:

  • Acidic Conditions: Protic acids or Lewis acids can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent ring-opening polymerization.[3]

  • Cationic Initiators: Trace amounts of cationic species can initiate cationic ring-opening polymerization (CROP), a common pathway for azetidine polymerization.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed to overcome the barrier to ring-opening and polymerization.

  • High Monomer Concentration: Increased proximity of azetidine molecules can favor intermolecular reactions leading to oligomerization and polymerization.

Q2: How can I choose the right protecting group to prevent polymerization?

A2: The choice of a nitrogen protecting group is critical to stabilize the azetidine ring and prevent side reactions. The ideal protecting group should be robust enough to withstand the reaction conditions for functionalization while being removable under mild conditions that do not degrade the azetidine ring.[4][5] The most common protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives.[4][5][6]

Q3: My reaction mixture has turned into a sticky, unmanageable solid. What is the likely cause and how can I avoid it?

A3: A sticky, intractable solid is a common sign of significant polymerization. This is often caused by the uncontrolled ring-opening of the azetidine. To avoid this:

  • Protect the Nitrogen: Ensure the azetidine nitrogen is adequately protected, for example with a Boc or Cbz group.[4]

  • Control the Temperature: Run the reaction at the lowest effective temperature to minimize thermally induced polymerization.

  • Use High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

  • Maintain Neutral or Basic pH: Avoid acidic conditions during the reaction and workup, as acid can catalyze ring-opening.[4]

Q4: I am observing multiple byproducts in my reaction. How can I determine if they are oligomers or other side products?

A4: Differentiating between oligomers and other side products can be achieved through a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): Oligomers often appear as a streak or a series of closely spaced spots near the baseline, indicating high polarity and increasing molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymerization can lead to broadened peaks in the NMR spectrum. The appearance of repeating units can also be indicative of oligomerization.

  • Mass Spectrometry (MS): Look for a distribution of masses corresponding to multiples of the monomer's molecular weight.

Q5: What are the best practices for purifying azetidine derivatives to remove oligomeric byproducts?

A5: Purification of azetidine derivatives can be challenging due to their polarity.[2] Flash column chromatography is a common method.[7][8][9] To effectively separate the desired monomer from oligomers:

  • Use a Polarity Gradient: Start with a less polar eluent and gradually increase the polarity. Oligomers, being more polar, will elute later or remain on the baseline. A common solvent system is a gradient of ethyl acetate in hexanes.[10]

  • Neutralize the Stationary Phase: Azetidines can be sensitive to the acidic nature of silica gel.[11] Pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can help prevent product degradation on the column.[4]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral).

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Azetidine Derivative

Possible CauseSuggested Solution(s)
Inefficient Ring Closure Optimize reaction temperature and time. Consider using microwave irradiation to improve yields in some cases.[4]
Decomposition of Starting Material or Product Use milder reaction conditions (e.g., lower temperature, weaker base). Ensure starting materials are pure and dry.[4]
Incomplete Reaction Increase reaction time or temperature cautiously, monitoring for byproduct formation by TLC.
Poor Leaving Group (in intramolecular cyclization) Convert hydroxyl groups to better leaving groups like mesylates or tosylates.

Problem 2: Formation of Multiple Side Products (Including Polymerization)

Possible CauseSuggested Solution(s)
Ring-Opening by Nucleophiles or Acid Use a protecting group (e.g., Boc, Cbz) to enhance stability. Maintain a neutral or slightly basic pH throughout the reaction and workup.[4]
Polymerization of Starting Materials or Product Use a suitable N-protecting group. Work at lower concentrations (high dilution). Control the reaction temperature carefully.
Competing Elimination or Substitution Reactions Optimize the choice of base and solvent. A less hindered base may favor substitution over elimination.

Problem 3: Difficulty in Removing the N-Protecting Group

Possible CauseSuggested Solution(s)
Protecting Group is Too Stable Select a protecting group that can be removed under conditions that are compatible with the rest of your molecule (e.g., Boc with mild acid, Cbz with hydrogenolysis).[4][12]
Deprotection Conditions are Too Harsh Screen different deprotection reagents and conditions on a small scale. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and degradation of the azetidine ring.[4]

Data Presentation

Table 1: Comparison of Common Nitrogen Protecting Groups for Azetidine Synthesis

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability & Remarks
Boc (tert-Butoxycarbonyl)tBu-O-(C=O)-Di-tert-butyl dicarbonate (Boc)₂OMild acidic conditions (e.g., TFA in DCM, HCl in dioxane).[10][12]Stable to bases, nucleophiles, and catalytic hydrogenation.[4] Excellent for preventing polymerization.[13]
Cbz (Benzyloxycarbonyl)Bn-O-(C=O)-Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C).[6][12]Stable to acidic and basic conditions.[14] Orthogonal to Boc protection.[4]
Sulfonyl (e.g., Tosyl, Nosyl)R-SO₂-Sulfonyl chloride (e.g., TsCl)Strong reducing agents or specific reagents (e.g., thiophenol for nosyl).Electron-withdrawing nature activates the ring, but can also be used to control polymerization in anionic ring-opening.[1]
TFA (Trifluoroacetyl)CF₃-C(O)-Trifluoroacetic anhydrideBasic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) or reductive cleavage.[15][16]Can be used for N-H azetidine synthesis; removed under mild conditions.[15]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a reliable method for the synthesis of a versatile azetidine building block, N-Boc-3-hydroxyazetidine, with a low risk of polymerization.[10]

Step 1: Hydrogenolysis of 1-Benzhydrylazetidin-3-ol

  • Dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL).

  • Add 10% Palladium on carbon (1.0 g).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

Step 2: Boc Protection

  • To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O) (9.1 g, 41.8 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane, e.g., 1:1) to afford N-Boc-3-hydroxyazetidine as a white solid.[10]

Protocol 2: Intramolecular Cyclization to form a 3-Substituted Azetidine

This protocol is a general procedure for the synthesis of a 3-substituted azetidine via intramolecular cyclization of a cis-3,4-epoxy amine, a method that minimizes polymerization by controlling regioselectivity.[12][17]

Step 1: Preparation of the Epoxy Amine Precursor

  • Synthesize the desired cis-3,4-epoxy amine from the corresponding alcohol via standard procedures (e.g., epoxidation followed by amination).

Step 2: Lanthanide-Catalyzed Intramolecular Cyclization

  • Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.

  • Stir the mixture under reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0°C and add saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[12]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_protection Nitrogen Protection (Key Step to Prevent Polymerization) cluster_cyclization Azetidine Ring Formation cluster_purification Purification cluster_deprotection Deprotection (Optional) start γ-Amino Alcohol or γ-Haloamine Precursor protect Introduce Protecting Group (e.g., Boc, Cbz) start->protect Protection Reaction cyclize Intramolecular Cyclization protect->cyclize Base, Solvent, Temp. purify Column Chromatography cyclize->purify Workup deprotect Remove Protecting Group purify->deprotect product Final Azetidine Derivative purify->product If N-protected is final product deprotect->product

Caption: Experimental workflow for azetidine synthesis emphasizing the role of nitrogen protection.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Polymerization) tlc Analyze by TLC/LC-MS start->tlc nmr Analyze by NMR start->nmr poly Polymerization Confirmed (Baseline streak on TLC, broad NMR peaks) tlc->poly side_products Discrete Side Products tlc->side_products no_reaction Starting Material Unchanged tlc->no_reaction nmr->poly sol_poly - Check N-Protection - Lower Temperature - Use High Dilution poly->sol_poly sol_side - Change Base/Solvent - Check pH - Purify Intermediates side_products->sol_side sol_no_react - Increase Temperature - Change Catalyst/Base - Check Leaving Group no_reaction->sol_no_react

Caption: Troubleshooting logic for common issues in azetidine synthesis.

References

addressing stability issues of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. Most suppliers recommend storing the compound in a sealed container, protected from moisture, in a dry environment at 2-8°C.[1][2] Some sources may also indicate room temperature as an acceptable storage condition for short periods.[3] For long-term storage, refrigeration is the preferred condition to minimize potential degradation.

Q2: I have observed a change in the appearance or purity of my stored this compound. What could be the cause?

A: A change in appearance (e.g., color change, precipitation) or a decrease in purity as determined by analytical methods (e.g., HPLC, NMR) suggests that the compound may be degrading. Potential causes of degradation include:

  • Improper Storage: Exposure to elevated temperatures, moisture, or light can accelerate degradation.

  • Incompatible Storage Materials: Use of containers made from materials that could leach impurities or react with the compound.

  • Contamination: Introduction of acidic or basic impurities can catalyze degradation pathways.

It is crucial to re-analyze the material to confirm its purity before use if any changes are observed.

Q3: What are the likely degradation pathways for this compound?

  • Hydrolysis of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[4][5] Trace amounts of acidic impurities or exposure to an acidic environment can lead to the removal of the Boc group, yielding 2-(hydroxymethyl)azetidine.

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under nucleophilic or acidic conditions. This could lead to the formation of various amino alcohol derivatives.

Q4: How can I monitor the stability of this compound in my experiments?

A: A stability-indicating analytical method is essential for monitoring the purity of the compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a powerful technique for this purpose. A well-developed HPLC method should be able to separate the intact compound from its potential degradation products.

Q5: What precautions should I take when handling this compound to minimize degradation?

A: To minimize degradation during handling and experimental use, consider the following precautions:

  • Use only clean, dry glassware and equipment.

  • Avoid contact with strong acids, bases, and oxidizing agents unless they are part of the intended reaction.

  • If the compound is to be used in an aqueous solution, prepare the solution fresh and consider the pH of the medium.

  • For reactions requiring elevated temperatures, conduct a preliminary small-scale experiment to assess the thermal stability of the compound under the specific reaction conditions.

  • Store any unused material promptly under the recommended storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)[1][2]To slow down potential degradation reactions.
AtmosphereSealed in a dry environment[1][2]To protect from moisture, which can facilitate hydrolysis.
LightProtect from lightTo prevent potential photolytic degradation.
ContainerInert, tightly sealed containerTo prevent contamination and exposure to air and moisture.

Table 2: Typical Conditions for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The following conditions are based on general guidelines for pharmaceutical compounds.[6]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, room temperature to 60°CCleavage of the Boc-protecting group.
Basic Hydrolysis0.1 M NaOH, room temperature to 60°CPotential for ester hydrolysis if applicable, or other base-catalyzed reactions.
Neutral HydrolysisWater, room temperature to 60°CGeneral hydrolysis.
Oxidation3-30% H₂O₂, room temperatureOxidation of the alcohol or other susceptible functional groups.
Thermal Stress60-80°C (solid state and in solution)Thermally induced degradation.
Photolytic StressExposure to UV and visible light (ICH Q1B)Light-induced degradation.

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and another sample at 60°C for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Treat as described for acidic hydrolysis.

    • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at 80°C for a defined period.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Mandatory Visualizations

Degradation Pathway This compound This compound 2-(hydroxymethyl)azetidine 2-(hydroxymethyl)azetidine This compound->2-(hydroxymethyl)azetidine Acidic Hydrolysis (Loss of Boc group) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Nucleophilic Attack or Acid Catalysis

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Observed Instability\n(e.g., Purity Decrease, Color Change) Observed Instability (e.g., Purity Decrease, Color Change) Check Storage Conditions\n(Temp, Humidity, Light) Check Storage Conditions (Temp, Humidity, Light) Observed Instability\n(e.g., Purity Decrease, Color Change)->Check Storage Conditions\n(Temp, Humidity, Light) Review Handling Procedures\n(Contamination, Exposure) Review Handling Procedures (Contamination, Exposure) Observed Instability\n(e.g., Purity Decrease, Color Change)->Review Handling Procedures\n(Contamination, Exposure) Analytical Re-evaluation\n(HPLC, NMR) Analytical Re-evaluation (HPLC, NMR) Observed Instability\n(e.g., Purity Decrease, Color Change)->Analytical Re-evaluation\n(HPLC, NMR) Implement Correct Storage Implement Correct Storage Check Storage Conditions\n(Temp, Humidity, Light)->Implement Correct Storage Refine Handling Protocols Refine Handling Protocols Review Handling Procedures\n(Contamination, Exposure)->Refine Handling Protocols Quarantine/Discard Degraded Material Quarantine/Discard Degraded Material Analytical Re-evaluation\n(HPLC, NMR)->Quarantine/Discard Degraded Material

Caption: Troubleshooting workflow for addressing stability issues.

Experimental_Workflow Define Study Objectives Define Study Objectives Select Compound Batch Select Compound Batch Define Study Objectives->Select Compound Batch Develop Stability-Indicating Method (e.g., HPLC) Develop Stability-Indicating Method (e.g., HPLC) Select Compound Batch->Develop Stability-Indicating Method (e.g., HPLC) Perform Forced Degradation Studies Perform Forced Degradation Studies Develop Stability-Indicating Method (e.g., HPLC)->Perform Forced Degradation Studies Initiate Real-Time & Accelerated Stability Studies Initiate Real-Time & Accelerated Stability Studies Perform Forced Degradation Studies->Initiate Real-Time & Accelerated Stability Studies Analyze Samples at Time Points Analyze Samples at Time Points Initiate Real-Time & Accelerated Stability Studies->Analyze Samples at Time Points Evaluate Data and Determine Shelf-Life Evaluate Data and Determine Shelf-Life Analyze Samples at Time Points->Evaluate Data and Determine Shelf-Life

References

overcoming difficulties in the purification of polar azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming the common and complex challenges associated with the purification of polar azetidine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar azetidine derivatives in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or shows poor separation on a standard silica gel column. The highly polar and basic nature of the azetidine derivative leads to strong, irreversible interactions with the acidic silanol groups on the silica surface.- Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (1-2%) into your eluent to neutralize the acidic sites on the silica. - Switch to a different stationary phase: Consider using basic alumina, an amine-functionalized silica column, or a diol-bonded phase, which are less acidic and better suited for basic compounds.[1][2] - Employ an alternative chromatography technique: Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often more effective for highly polar compounds.[1][3][4]
Product decomposes on the chromatography column. The stationary phase (e.g., silica gel) is too acidic, causing the degradation of the acid-sensitive azetidine ring.- Neutralize the stationary phase: Pre-treat the silica gel by washing it with a solution of triethylamine in the eluent before loading your sample. - Use a less reactive stationary phase: Basic alumina or polymer-based columns are good alternatives. - Consider non-chromatographic methods: If the compound is particularly unstable, crystallization or salt formation may be a better purification strategy.
Low or no recovery of the product from the column. The compound is irreversibly adsorbed onto the stationary phase due to its high polarity and basicity.- Increase eluent polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) with a basic modifier.[2] - Use a stronger displacement solvent: In some cases, a small amount of water in the mobile phase (as in HILIC) can help elute very polar compounds.[1][5] - Consider a different technique: Ion-exchange chromatography can be effective for capturing and then selectively eluting charged molecules like protonated azetidines.
Difficulty isolating the free base after aqueous work-up. The polar azetidine derivative, especially in its protonated (salt) form, is highly soluble in water, leading to poor extraction into organic solvents.- Basify the aqueous layer: Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH) to ensure the azetidine is in its free base form, which is typically less water-soluble. - Use a more polar extraction solvent: Dichloromethane or a mixture of chloroform and isopropanol can be more effective than less polar solvents like ethyl acetate or diethyl ether. - Perform multiple extractions: Extract the aqueous layer multiple times (e.g., 3-5 times) with the organic solvent to maximize recovery. - Use a continuous liquid-liquid extractor: For highly water-soluble amines, this apparatus can be very effective.
Purified compound contains residual solvent that is difficult to remove. High-boiling point solvents (like DMF or DMSO) used in the reaction or purification are retained with the polar product.- Use volatile solvents when possible: Opt for lower-boiling point solvents during extraction and chromatography. - Perform a solvent exchange: After purification, dissolve the compound in a low-boiling point solvent (e.g., DCM or methanol) and re-concentrate to azeotropically remove the high-boiling point solvent. - Lyophilization (freeze-drying): If the compound is dissolved in water or a suitable solvent mixture, lyophilization can be an effective way to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my standard silica gel chromatography fails for a polar azetidine derivative?

A1: The first and often simplest step is to modify your mobile phase by adding a small amount of a basic compound like triethylamine or ammonium hydroxide. This can significantly improve peak shape and recovery by preventing strong interactions with the acidic silica surface. If this does not resolve the issue, exploring alternative stationary phases or chromatography techniques is the next logical step.

Q2: How does protecting the azetidine nitrogen help with purification?

A2: Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, can temporarily decrease the polarity and basicity of the azetidine. The resulting N-Boc-azetidine derivative is often less water-soluble and interacts less strongly with silica gel, making it much easier to purify using standard column chromatography. The Boc group can then be cleanly removed under acidic conditions after purification.[2]

Q3: What is HILIC, and why is it suitable for polar azetidines?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer).[1][6] Polar analytes, like azetidine derivatives, are retained through partitioning into the water-enriched layer on the surface of the stationary phase. HILIC is effective because it provides good retention for compounds that are too polar to be retained in reversed-phase chromatography.[7]

Q4: When should I consider Supercritical Fluid Chromatography (SFC)?

A4: SFC is an excellent alternative for purifying polar compounds, including basic amines.[3][4] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. It is particularly advantageous for preparative scale purifications.[3]

Q5: Can I purify my polar azetidine derivative without chromatography?

A5: Yes, non-chromatographic methods can be very effective. One common strategy is to convert the basic azetidine into a salt (e.g., a hydrochloride salt) by treating it with an acid. These salts are often crystalline and can be purified by recrystallization. The pure salt can then be converted back to the free base if needed.[8][9][10]

Q6: What is ion-exchange chromatography, and how can it be used for azetidines?

A6: Ion-exchange chromatography separates molecules based on their charge.[11] Since azetidines are basic, they can be protonated to form positively charged cations. In cation-exchange chromatography, the crude sample at a low pH is loaded onto a column with a negatively charged stationary phase. The positively charged azetidinium ion binds to the column, while neutral and negatively charged impurities are washed away. The pure azetidinium salt can then be eluted by increasing the salt concentration or the pH of the mobile phase.[11]

Data Presentation: Comparison of Purification Techniques

Purification Technique Stationary Phase Typical Mobile Phase Typical Recovery/Yield Typical Purity Key Advantages Key Disadvantages
Normal Phase with Modifier Silica GelHexane/EtOAc or DCM/MeOH + 0.1-1% Et₃N or NH₄OH40-80%>95%Readily available equipment and materials.Can still have issues with very polar compounds; modifier can be difficult to remove.
HILIC Amide, Diol, or bare SilicaAcetonitrile/Water with buffer (e.g., ammonium formate)60-95%>98%Excellent for very polar and water-soluble compounds; good resolution.[1]Requires careful method development and column equilibration.
Supercritical Fluid Chromatography (SFC) Various (e.g., 2-ethylpyridine)Supercritical CO₂ with Methanol (+/- additive)70-95%>99%Fast, high-throughput, reduced organic solvent waste, easy sample recovery.[3][4]Requires specialized instrumentation.
Ion-Exchange Chromatography (IEX) Cation-exchange resin (e.g., Dowex)Aqueous buffers with a salt or pH gradient50-90%>98%Highly selective for charged molecules; high capacity.[11]Limited to ionizable compounds; fractions are aqueous and may require further workup.
Crystallization (as a salt) N/AVarious organic solvents (e.g., EtOH, IPA, EtOAc)50-90%>99%Can provide very high purity material; scalable.Requires the compound to be a crystalline solid; method development can be trial-and-error.

Experimental Protocols

HILIC Purification of a Polar Azetidine Derivative

This protocol provides a general method for purifying a polar, basic azetidine derivative using HILIC.

Materials:

  • Crude azetidine derivative

  • HILIC column (e.g., Amide, Diol, or bare Silica phase)

  • HPLC system

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or formic acid (for buffer)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

  • Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate (e.g., 1 mL/min for an analytical column).

  • Sample Preparation: Dissolve the crude azetidine derivative in the initial mobile phase conditions (95:5 ACN:Water) to ensure compatibility and good peak shape. If the compound is not soluble, use the minimum amount of a stronger solvent (like pure water or methanol) and dilute with acetonitrile.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-18 min: Hold at 50% B

      • 18-20 min: Return to 5% B

    • Monitor the elution using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Fraction Collection and Post-Processing:

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove the final traces of water.

Purification via Crystallization of an Azetidine Hydrochloride Salt

This protocol describes the purification of a polar azetidine free base by converting it to its hydrochloride salt and recrystallizing it.[8][10]

Materials:

  • Crude polar azetidine derivative (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • HCl solution in diethyl ether (e.g., 2.0 M) or acetyl chloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

Procedure:

  • Salt Formation:

    • Dissolve the crude azetidine free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (or a stoichiometric amount of acetyl chloride) dropwise with stirring.

    • The azetidine hydrochloride salt should precipitate out of the solution. If no precipitate forms, the solution may be too dilute; try reducing the volume of the solvent or adding a non-polar co-solvent like hexane to induce precipitation.

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Choose a suitable recrystallization solvent or solvent system. A good solvent will dissolve the salt when hot but not when cold. Ethanol, isopropanol, or mixtures with less polar solvents are common choices.

    • In a flask, add the crude salt and the minimum amount of hot recrystallization solvent required to fully dissolve it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collection of Pure Crystals:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the pure azetidine hydrochloride salt.

  • (Optional) Conversion back to Free Base:

    • Dissolve the pure salt in water.

    • Basify the aqueous solution to pH >12 with NaOH.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure azetidine free base.

Visualizations

Workflow for Method Selection in Polar Azetidine Purification

Purification_Workflow start Start: Crude Polar Azetidine Derivative tlc Initial Analysis: TLC on Silica Gel start->tlc streaking Streaking or Rf=0? tlc->streaking no_streaking Good Separation (Rf 0.2-0.4)? streaking->no_streaking No add_modifier Add Basic Modifier (e.g., 1% Et3N in Eluent) streaking->add_modifier Yes flash_silica Purify by Flash Chromatography on Silica Gel no_streaking->flash_silica Yes no_streaking->add_modifier No end Pure Product flash_silica->end re_tlc Re-run TLC with Modifier add_modifier->re_tlc modifier_works Separation Improved? re_tlc->modifier_works flash_modified Purify by Flash Chromatography with Modified Eluent modifier_works->flash_modified Yes alt_methods Consider Alternative Methods modifier_works->alt_methods No flash_modified->end hilic HILIC alt_methods->hilic sfc SFC alt_methods->sfc ion_exchange Ion-Exchange alt_methods->ion_exchange crystallization Crystallization / Salt Formation alt_methods->crystallization hilic->end sfc->end ion_exchange->end crystallization->end

Caption: A decision-making workflow for selecting a suitable purification method.

General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_steps Solid-Phase Extraction (SPE) Steps step1 1. Conditioning Activate sorbent with solvent step2 2. Equilibration Prepare sorbent for sample step1->step2 step3 3. Sample Loading Load crude mixture step2->step3 step4 4. Washing Remove impurities step3->step4 step5 5. Elution Collect pure compound step4->step5

Caption: The five fundamental steps of a solid-phase extraction protocol.

References

Validation & Comparative

Structural Elucidation of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for the structural validation of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This analysis is benchmarked against its structural isomer, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, offering clear, tabulated data and detailed experimental protocols for accurate structural confirmation.

In the landscape of pharmaceutical and materials science research, the precise structural characterization of heterocyclic compounds is paramount. Azetidine derivatives, in particular, are crucial building blocks in the synthesis of novel therapeutic agents and functional materials. This guide focuses on the NMR spectroscopic analysis of this compound, a key intermediate, providing a robust framework for its structural validation.

Comparative ¹H and ¹³C NMR Data

The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the protons and carbons are unique fingerprints of the molecule's architecture. A comparative analysis with its 3-substituted isomer highlights the diagnostic differences in their spectral data, arising from the distinct chemical environments of the nuclei in each molecule.

Below is a summary of the expected and reported ¹H and ¹³C NMR spectral data for this compound and its comparator, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Table 1: ¹H NMR Data Comparison

Proton Assignment This compound tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-C(CH₃)₃ ~1.46 ppm (s, 9H)~1.44 ppm (s, 9H)
-CH₂- (azetidine ring) ~1.90 - 2.10 ppm (m, 2H)~3.90 - 4.10 ppm (m, 4H)
-CH- (azetidine ring) ~4.10 - 4.20 ppm (m, 1H)~2.80 - 2.90 ppm (m, 1H)
-CH₂-O- ~3.55 - 3.70 ppm (m, 2H)~3.65 - 3.75 ppm (d, 2H)
-OH VariableVariable

Table 2: ¹³C NMR Data Comparison

Carbon Assignment This compound tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-C(CH₃)₃ ~28.7 ppm~28.5 ppm
-C(CH₃)₃ ~79.3 ppm~79.5 ppm
-CH₂- (azetidine ring) ~23.6 ppm~52.0 ppm (2C)
-CH- (azetidine ring) ~56.9 ppm~35.0 ppm
-CH₂-O- ~62.8 ppm~64.0 ppm
C=O ~155.0 ppm~156.5 ppm

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and standardized experimental parameters.

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The sample height in the tube should be approximately 4-5 cm.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Validation Workflow

The logical flow for the structural validation of this compound using NMR spectroscopy is outlined below. This workflow ensures a systematic approach from sample preparation to final structural confirmation.

Structural_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Validation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Spectrum Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Spectrum Acquisition NMR_Spectrometer->C13_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra Analyze_H1 Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) Process_Spectra->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shift) Process_Spectra->Analyze_C13 Compare_Data Compare with Expected/Reference Data Analyze_H1->Compare_Data Analyze_C13->Compare_Data Structure_Validation Structural Confirmation Compare_Data->Structure_Validation

Caption: Workflow for NMR-based structural validation.

By adhering to the provided data and protocols, researchers can confidently validate the structure of this compound, ensuring the integrity of their synthetic intermediates and the reliability of their downstream applications.

mass spectrometry analysis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its fragments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the mass spectrometric behavior of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its structural isomer, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, provides crucial insights for researchers in drug discovery and organic synthesis. This guide delves into their fragmentation patterns under electrospray ionization (ESI), offering experimental data, detailed protocols, and visual representations of the fragmentation pathways.

In the realm of medicinal chemistry, N-Boc protected heterocyclic scaffolds are fundamental building blocks. Understanding their behavior under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and structural confirmation. This guide focuses on the comparative mass spectrometry analysis of two key isomers: this compound and tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Comparative Fragmentation Analysis

The mass spectrometric analysis of these isomers reveals both similarities and key differences in their fragmentation patterns, primarily driven by the position of the hydroxymethyl group on the azetidine ring. Both compounds have the same molecular formula (C9H17NO3) and molecular weight (187.24 g/mol ).

Table 1: Key Molecular and Fragment Ions

IonThis compoundtert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Molecular Formula C9H17NO3C9H17NO3
Molecular Weight 187.24 g/mol [1]187.24 g/mol [2]
[M+H]⁺ (protonated molecule) 188.12813 (predicted)[3]188.12813 (predicted)
[M+Na]⁺ (sodium adduct) 210.11007 (predicted)[3]210.11007 (predicted)
Major Fragment 1 m/z 132.0 ([M+H-56]⁺)[4]m/z 132.1 (Predicted [M+H-56]⁺)
Major Fragment 2 m/z 170.11811 ([M+H-H₂O]⁺) (predicted)[3]m/z 170.1 (Predicted [M+H-H₂O]⁺)
Other Notable Fragments m/z 88.1 (Predicted azetidine ring cleavage)m/z 74.1 (Predicted side chain cleavage)

The most prominent fragmentation pathway for N-Boc protected amines involves the loss of components of the tert-butoxycarbonyl (Boc) group. For this compound, a significant fragment is observed at m/z 132.0, corresponding to the loss of a tert-butyl group (56 Da) from the protonated molecule ([M+H-56]⁺)[4]. This is a characteristic fragmentation for Boc-protected compounds. Another predicted fragmentation is the loss of a water molecule from the protonated molecule, resulting in a fragment at m/z 170.11811 ([M+H-H₂O]⁺)[3].

Fragmentation Pathway of this compound

The fragmentation of this compound under ESI-MS/MS conditions can be visualized as a series of characteristic losses from the protonated molecular ion.

fragmentation_pathway M_H [M+H]⁺ m/z = 188.1 frag1 [M+H-C₄H₈]⁺ m/z = 132.1 M_H->frag1 - C₄H₈ (56 Da) frag2 [M+H-H₂O]⁺ m/z = 170.1 M_H->frag2 - H₂O (18 Da) frag3 [C₄H₅NO]⁺ m/z = 84.1 frag1->frag3 - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

A general protocol for the analysis of these compounds using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Sample Preparation:

  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for these compounds to generate the protonated molecule [M+H]⁺.

  • Infusion: The diluted sample can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule and any adducts.

  • MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern.

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates a logical workflow for the mass spectrometric analysis and characterization of these N-Boc protected azetidine derivatives.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) dissolve->dilute ms1 Full Scan MS (MS1) Identify [M+H]⁺ dilute->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ ms1->ms2 identify_fragments Identify Fragment Ions ms2->identify_fragments propose_pathway Propose Fragmentation Pathway identify_fragments->propose_pathway compare Compare with Isomer/Analogs propose_pathway->compare

Caption: General workflow for MS analysis of N-Boc protected azetidines.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its 3-substituted isomer. The presented data and protocols can aid researchers in the confident identification and characterization of these important synthetic intermediates.

References

A Comparative Guide to the Reactivity of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its five-membered ring analog, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The discussion is centered on the influence of ring strain on reactivity, with a focus on key transformations relevant to synthetic chemistry and drug development. Experimental protocols and supporting data are provided to offer a practical understanding of the chemical behavior of these important building blocks.

Introduction to the Analogs

This compound and tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate are valuable chiral building blocks in organic synthesis. The presence of a protected nitrogen atom and a primary hydroxyl group allows for a wide range of chemical modifications, making them versatile scaffolds for the synthesis of complex molecules, including pharmaceutical agents. The key structural difference between these two compounds is the size of the heterocyclic ring: the azetidine contains a four-membered ring, while the pyrrolidine possesses a five-membered ring. This seemingly subtle difference has profound implications for their respective chemical reactivities.

The Influence of Ring Strain on Reactivity

The reactivity of cyclic compounds is significantly influenced by ring strain. Four-membered rings, such as azetidine, exhibit considerable angle and torsional strain, with a ring strain energy of approximately 25.4 kcal/mol.[1] In contrast, five-membered rings like pyrrolidine are significantly more stable, with a much lower ring strain of about 5.4 kcal/mol.[1] This difference in ring strain dictates the propensity of these heterocycles to undergo ring-opening reactions. The higher ring strain of the azetidine ring makes it more susceptible to nucleophilic attack and cleavage, a factor that must be considered during synthetic planning.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom mitigates this inherent instability to some extent by reducing the nucleophilicity and basicity of the nitrogen.

Comparative Reactivity in Key Transformations

The following sections compare the reactivity of the azetidine and pyrrolidine analogs in two common and important synthetic transformations: O-acylation of the hydroxyl group and its oxidation to an aldehyde.

O-Acylation

O-acylation is a fundamental transformation for the protection of hydroxyl groups or for the introduction of ester functionalities. The reaction typically proceeds via nucleophilic attack of the hydroxyl group on an activated acylating agent.

Discussion of Reactivity:

While both alcohols can be readily acylated, the proximity of the strained azetidine ring might influence the reaction rate and conditions required. However, for standard acylation reactions, the difference in reactivity of the exocyclic hydroxyl group is generally not as pronounced as reactions involving the ring itself. The choice of coupling agents and conditions is crucial, especially for sterically hindered alcohols or when base-sensitive functional groups are present.[3][4][5][6]

Data Presentation: O-Acylation

CompoundAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
This compoundAcetic AnhydrideDMAP (cat.), Et3NCH2Cl22>95 (representative)[5][6]
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateAcetic AnhydrideDMAP (cat.), Et3NCH2Cl22>95 (representative)[5][6]

Note: The data in this table is representative of typical acylation reactions for N-Boc protected amino alcohols and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for O-Acylation

A solution of the alcohol (this compound or its pyrrolidine analog) (1.0 eq.) in anhydrous dichloromethane (DCM) is treated with triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). The acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.2 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Experimental Workflow: O-Acylation

O_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol in DCM add_base Add Et3N and DMAP start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Acylated Product purify->end

Caption: A generalized experimental workflow for the O-acylation of N-Boc protected amino alcohols.

Oxidation of the Hydroxyl Group

The oxidation of the primary hydroxyl group to an aldehyde is a critical transformation in organic synthesis, providing a versatile functional group for further carbon-carbon bond formation and other modifications.

Discussion of Reactivity:

The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the N-Boc protecting group. Mild oxidation conditions are generally preferred. Reagents such as Dess-Martin periodinane (DMP) and conditions like the Swern oxidation are well-suited for this purpose as they are performed under neutral or mildly basic conditions and at low temperatures, minimizing side reactions.[7][8][9][10][11] Given the higher ring strain of the azetidine, it is theoretically more susceptible to degradation under harsh oxidative conditions. Therefore, mild and selective methods are particularly important when working with the azetidine analog.

Data Presentation: Oxidation to Aldehyde

CompoundOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundDess-Martin PeriodinaneCH2Cl2Room Temp.1-285-95 (representative)[7]
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateDess-Martin PeriodinaneCH2Cl2Room Temp.1-285-95 (representative)[7]

Note: The data in this table is representative of typical Dess-Martin oxidations of N-Boc protected amino alcohols and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for Dess-Martin Oxidation

To a solution of the alcohol (this compound or its pyrrolidine analog) (1.0 eq.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq.) in one portion at room temperature. The reaction mixture is stirred and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which can be used directly or purified by flash column chromatography.

Signaling Pathway/Logical Relationship: Ring Strain and Reactivity

Ring_Strain_Reactivity cluster_azetidine Azetidine Analog cluster_pyrrolidine Pyrrolidine Analog Azetidine tert-Butyl 2-(hydroxymethyl) azetidine-1-carboxylate HighStrain High Ring Strain (~25.4 kcal/mol) Azetidine->HighStrain HighReactivity Higher Reactivity HighStrain->HighReactivity RingOpening Susceptible to Ring-Opening HighReactivity->RingOpening Pyrrolidine tert-Butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylate LowStrain Low Ring Strain (~5.4 kcal/mol) Pyrrolidine->LowStrain LowerReactivity Lower Reactivity LowStrain->LowerReactivity StableRing More Stable Ring LowerReactivity->StableRing

Caption: The relationship between ring strain and chemical reactivity for the azetidine and pyrrolidine analogs.

Conclusion

The primary determinant of the differential reactivity between this compound and its pyrrolidine analog is the inherent ring strain of the four-membered azetidine ring. This higher strain makes the azetidine more susceptible to ring-opening reactions, a crucial consideration for synthetic planning. For reactions involving the exocyclic hydroxymethyl group, such as O-acylation and mild oxidation, both compounds generally exhibit similar reactivity, provided that appropriate conditions are employed to avoid compromising the integrity of the azetidine ring. Researchers should prioritize mild reaction conditions when working with the azetidine derivative to ensure high yields and avoid unwanted side reactions. This guide serves as a foundational resource for chemists to make informed decisions when utilizing these versatile building blocks in their synthetic endeavors.

References

The Ascendancy of a Four-Membered Scaffold: Unveiling the Advantages of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. In the realm of saturated heterocycles, the azetidine ring has emerged as a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate with other commonly used building blocks, supported by experimental data, detailed protocols, and visualizations to illustrate its strategic advantages in modern drug discovery.

The constrained nature of the four-membered azetidine ring, strategically functionalized with a hydroxymethyl group at the 2-position and protected with a tert-butoxycarbonyl (Boc) group, offers a unique combination of properties that can overcome common challenges in lead optimization. This guide will delve into the superior conformational rigidity, improved metabolic stability, and enhanced target engagement conferred by this versatile building block.

Unlocking Potency and Selectivity: The Conformational Advantage

The rigid, puckered structure of the azetidine ring in this compound pre-organizes substituents into well-defined spatial orientations. This conformational restriction can lead to a significant increase in binding affinity for a biological target by minimizing the entropic penalty upon binding. In contrast, more flexible five- and six-membered rings, such as pyrrolidines and piperidines, allow for a greater number of low-energy conformations, not all of which may be conducive to optimal target engagement.

A compelling example of this principle is observed in the development of selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists. A comparative study demonstrated that the incorporation of an azetidine ring, as opposed to a larger pyrrolidine ring, resulted in a substantial improvement in binding affinity.

Compound IDHeterocyclic Coreα4β2-nAChR Binding Affinity (Ki, nM)
Azetidine Analog (13) Azetidine0.7
Pyrrolidine Analog (18)Pyrrolidine23.1
N-Methyl Pyrrolidine Analog (23)N-Methyl Pyrrolidine0.8

Data sourced from a study on isoxazolylpyridine ether scaffolds as nAChR partial agonists.

The data clearly indicates that the azetidine-containing compound 13 is over 30-fold more potent than its corresponding pyrrolidine analog 18 . While N-methylation of the pyrrolidine ring in compound 23 restored potency, the unsubstituted azetidine provided a more direct and efficient means to achieve high affinity. This highlights the intrinsic advantage of the azetidine scaffold in presenting pharmacophoric elements in a more favorable orientation for receptor interaction.

Experimental Workflow for Comparative Binding Affinity Studies

cluster_0 Compound Preparation cluster_1 Radioligand Binding Assay cluster_2 Data Analysis start Synthesize Azetidine and Pyrrolidine Analogs purify Purify and Characterize Compounds start->purify prepare Prepare Receptor Membranes purify->prepare incubate Incubate Membranes with Radioligand and Test Compound prepare->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify plot Plot Competition Binding Curves quantify->plot calculate Calculate Ki Values plot->calculate compare Compare Binding Affinities calculate->compare

Caption: Workflow for a competitive radioligand binding assay.

Enhancing Drug-like Properties: Physicochemical and ADME Profile

The incorporation of this compound can favorably modulate the physicochemical properties of a molecule, leading to an improved absorption, distribution, metabolism, and excretion (ADME) profile. The smaller, more polar nature of the azetidine ring, when compared to larger heterocycles, can lead to a reduction in lipophilicity (LogP) and an increase in aqueous solubility.

PropertyAzetidine ScaffoldPyrrolidine ScaffoldPiperidine Scaffold
Molecular Weight LowerHigherHighest
LogP (Calculated) Generally LowerIntermediateGenerally Higher
Polar Surface Area (PSA) Contributes to polaritySimilar contributionSimilar contribution
Metabolic Stability Can be more stableProne to N-dealkylation and ring oxidationProne to N-dealkylation and ring oxidation

The Boc-protecting group on the nitrogen atom of this compound offers a significant advantage in terms of metabolic stability. It shields the nitrogen from common metabolic pathways such as N-dealkylation. Furthermore, the inherent strain of the four-membered ring can, in some cases, render it less susceptible to certain cytochrome P450-mediated oxidations compared to the more flexible and less strained five- and six-membered rings.

A Versatile Synthetic Handle: The 2-(hydroxymethyl) Group

The primary alcohol of the 2-(hydroxymethyl) substituent serves as a versatile synthetic handle for further functionalization. This allows for the introduction of a wide array of pharmacophoric groups, linkers, or other functionalities to explore the surrounding chemical space and optimize interactions with the target protein. The Boc-protected nitrogen ensures that these modifications can be carried out with high chemoselectivity.

Synthetic Utility of this compound

A This compound B Deprotection (Acid) A->B TFA or HCl D Oxidation A->D e.g., PCC, Swern F Esterification/Etherification A->F Acyl chloride, Alkyl halide C 2-(Hydroxymethyl)azetidine B->C H N-Alkylation/Acylation C->H E Azetidine-2-carbaldehyde D->E G Functionalized Side Chain F->G I Further Derivatization H->I

Caption: Synthetic transformations of the building block.

Case Study: Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology. A recent study detailed the development of potent and selective STAT3 inhibitors, where the optimization of a proline-based lead compound led to the discovery of a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.[1][2] While this study did not use the exact 2-(hydroxymethyl) derivative, it underscores the advantage of the azetidine-2-carboxamide scaffold, which can be readily accessed from this compound through oxidation and amidation.

The azetidine-based inhibitors demonstrated high-affinity binding to STAT3 and exhibited preferential inhibition of STAT3 DNA-binding activity over other STAT family members.[1][2]

Simplified STAT3 Signaling Pathway and Inhibition

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer prevents formation

Caption: Inhibition of STAT3 dimerization by azetidine analogs.

Experimental Protocols

Radioligand Competition Binding Assay for nAChR

Objective: To determine the binding affinity (Ki) of a test compound for the α4β2-nAChR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK-293 cell membranes expressing human α4β2-nAChR.

  • [³H]-Epibatidine (radioligand).

  • Cytisine (for non-specific binding determination).

  • Test compounds (azetidine and pyrrolidine analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of cytisine (10 µM final concentration for non-specific binding), or 50 µL of test compound dilution.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Add 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each test compound concentration and determine the IC₅₀ value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Liver Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Test compounds.

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard (e.g., warfarin).

  • 96-well plates.

  • Incubator shaker (37°C).

  • LC-MS/MS system.

Procedure:

  • Prepare a solution of HLMs (0.5 mg/mL protein concentration) in phosphate buffer.

  • Add the test compound to the HLM solution to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion

This compound offers a compelling set of advantages for medicinal chemists and drug discovery professionals. Its conformationally constrained scaffold can significantly enhance binding affinity and selectivity, while its favorable physicochemical properties contribute to improved ADME profiles. The versatile 2-(hydroxymethyl) group provides a convenient handle for further synthetic elaboration, enabling a thorough exploration of structure-activity relationships. As demonstrated by its successful application in the development of potent and selective therapeutics, this building block represents a valuable asset in the modern drug discovery toolbox, empowering the design of next-generation drug candidates with superior efficacy and safety profiles.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of N-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of chemical synthesis and pharmaceutical development. N-Boc-2-azetidinemethanol, a valuable building block, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of N-Boc-2-azetidinemethanol, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

High-Performance Liquid Chromatography (HPLC) is a highly versatile and robust technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds, making it particularly well-suited for the analysis of N-Boc-2-azetidinemethanol.[1][2] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and recommended approach for assessing the purity of N-Boc protected compounds.[3][4]

The primary advantage of HPLC for this application lies in its ability to analyze the compound at ambient or slightly elevated temperatures, thus avoiding the thermal degradation inherent to the N-Boc protecting group.[3][5] This ensures that the measured purity reflects the true composition of the sample, rather than artifacts of the analytical method.

Gas Chromatography (GC): A Tool with Significant Limitations for Intact Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][6] However, its application for the primary purity assessment of N-Boc-2-azetidinemethanol is severely limited by the thermal lability of the N-Boc protecting group.[3][5] The high temperatures required for volatilization in the GC injector can cause the N-Boc group to cleave, leading to the formation of degradation products and an inaccurate purity profile.[3][5] Studies on similar N-Boc protected compounds have demonstrated significant pyrolysis in the GC inlet, which can lead to erroneous analytical results.

Despite this major drawback for analyzing the intact molecule, GC can be a valuable tool for detecting volatile impurities, such as residual solvents, that may be present in the N-Boc-2-azetidinemethanol sample.

Comparative Data Summary

The following table summarizes the key performance characteristics of HPLC and GC for the purity assessment of N-Boc-2-azetidinemethanol. The data for HPLC is based on typical performance for structurally similar N-Boc protected compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability for Intact Molecule ExcellentPoor (due to thermal degradation)
Primary Use Purity of N-Boc-2-azetidinemethanol, impurity profiling, enantiomeric purity (with chiral column)Analysis of volatile impurities (e.g., residual solvents)
Operating Temperature Ambient to moderately elevated (e.g., 25-40°C)[7]High (Injector: 250-300°C, Oven: programmed)[8]
Sample Volatility Requirement Not requiredRequired
Sample Thermal Stability Suitable for thermally labile compounds[6]Requires thermally stable compounds
Resolution HighVery High (for volatile compounds)[6]
Sensitivity High (dependent on detector)Very High (especially with FID for organic compounds)[1]
Typical Detector UV-Vis, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)

Experimental Protocols

Recommended HPLC Method for Purity Assessment

This protocol is a representative reversed-phase HPLC method suitable for the routine purity analysis of N-Boc-2-azetidinemethanol, adapted from methods for similar compounds.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the N-Boc-2-azetidinemethanol sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC Method for Analysis of Volatile Impurities

This protocol is suitable for the analysis of residual solvents and other volatile impurities but is not recommended for determining the purity of the intact N-Boc-2-azetidinemethanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[8]

  • Injector Temperature: 250 °C.[8]

  • Detector Temperature: 300 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection: 1 µL, with a split ratio of 20:1.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

Visualizing the Methodologies

To provide a clearer understanding of the analytical workflows, the following diagrams illustrate the key steps in HPLC and GC analysis, as well as a decision-making process for selecting the appropriate technique.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of N-Boc-2-azetidinemethanol.

gc_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing sample_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent sample_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc chromatogram_gc Generate Chromatogram detect_gc->chromatogram_gc integrate_gc Integrate Peak Areas chromatogram_gc->integrate_gc identify_volatiles Identify Volatile Impurities integrate_gc->identify_volatiles

Caption: Workflow for GC Analysis of Volatile Impurities.

decision_tree cluster_analysis_type Type of Analysis cluster_methods Recommended Method start Purity Assessment of N-Boc-2-azetidinemethanol analysis_type What is the analytical goal? start->analysis_type hplc HPLC (Reversed-Phase) analysis_type->hplc Intact Molecule Purity & Impurity Profile gc GC (for residual solvents) analysis_type->gc Volatile Impurities (Residual Solvents)

Caption: Decision Tree for Method Selection.

Conclusion

For the comprehensive purity assessment of N-Boc-2-azetidinemethanol, HPLC is unequivocally the superior and recommended analytical technique. Its ability to analyze the compound in its intact form without inducing thermal degradation ensures accurate and reliable results. While GC has its merits in analytical chemistry, its utility for this specific compound is confined to the analysis of volatile impurities. For robust quality control in research and drug development, a validated HPLC method should be the primary tool for determining the purity of N-Boc-2-azetidinemethanol.

References

comparison of different synthetic routes to 2-(hydroxymethyl)azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(hydroxymethyl)azetidine scaffold is a valuable building block in medicinal chemistry, prized for its role in introducing conformational rigidity and improving the physicochemical properties of drug candidates. A variety of synthetic strategies have been developed to access this important structural motif, each with its own set of advantages and limitations. This guide provides an objective comparison of several key synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to 2-(hydroxymethyl)azetidine derivatives, allowing for a direct comparison of their efficiency and stereochemical control.

RouteStarting MaterialKey ReagentsYield (%)StereoselectivityKey AdvantagesKey Disadvantages
1. Reduction of N-Boc-azetidine-2-carboxylic acid N-Boc-azetidine-2-carboxylic acidBorane-dimethyl sulfide complex, THF~86RacemicHigh yield, commercially available starting materialRequires a stoichiometric amount of a pyrophoric reagent
2. Diastereoselective Cyclization of an Amino-epoxide N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamineLithium diisopropylamide, potassium t-butoxide54DiastereoselectiveGood stereocontrol, versatile starting materialsModerate yield, requires strong base
3. Enantioselective Synthesis from a Chiral Allylic Amine Enantiomerically pure N-Boc-protected allylic amineSchwartz's reagent, NaHMDSModerateEnantioselectiveHigh enantioselectivity, access to chiral productsMulti-step, requires organometallic reagents
4. Reduction of a C-2 Substituted Azetidine Precursor Chiral β-amino alcoholLiAlH4HighStereospecificHigh yield, stereospecific reductionRequires a multi-step synthesis of the precursor

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: Reduction of N-Boc-azetidine-2-carboxylic acid

This method involves the direct reduction of the carboxylic acid functionality of commercially available N-Boc-azetidine-2-carboxylic acid.

Procedure: To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added a solution of borane-dimethyl sulfide complex (BMS, ~2.0 eq). The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford N-Boc-2-(hydroxymethyl)azetidine.

Route 2: Diastereoselective Cyclization of an Amino-epoxide

This route constructs the azetidine ring through an intramolecular cyclization of an acyclic amino-epoxide precursor.[1]

Procedure: A solution of N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine (1.0 eq) in anhydrous THF is cooled to -78 °C.[1] A solution of lithium diisopropylamide (LDA) and potassium t-butoxide is then added dropwise, and the reaction mixture is stirred at this temperature for a specified time.[1] The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired 2-(hydroxymethyl)azetidine derivative.[1]

Route 3: Enantioselective Synthesis from a Chiral Allylic Amine

This method achieves high enantioselectivity by utilizing a chiral N-Boc-protected allylic amine as the starting material.[2]

Procedure: To a solution of the enantiomerically pure N-Boc-protected allylic amine (1.0 eq) in an appropriate solvent is added Schwartz's reagent (Cp₂ZrHCl) to perform a syn-hydrozirconation of the double bond.[2] The resulting organozirconium intermediate is then treated with an iodine source to form the corresponding iodide.[2] Subsequent treatment with a strong base, such as sodium hexamethyldisilazide (NaHMDS), induces intramolecular cyclization to afford the cis-2,3-disubstituted azetidine.[2]

Route 4: Reduction of a C-2 Substituted Azetidine Precursor

This approach involves the reduction of a C-2 functional group, such as an ester or an aldehyde, on a pre-formed azetidine ring.[3]

Procedure: A solution of the C-2 substituted azetidine precursor (1.0 eq) in a dry ethereal solvent, such as THF or diethyl ether, is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 eq) at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the 2-(hydroxymethyl)azetidine derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

route1 start N-Boc-azetidine- 2-carboxylic acid reagent BH3·SMe2 THF start->reagent product N-Boc-2-(hydroxymethyl)azetidine reagent->product

Caption: Route 1: Reduction of a carboxylic acid.

route2 start N-benzyl-N-ethyl- 1-(oxiran-2-yl)methanamine reagent LDA, KOtBu THF, -78 °C start->reagent product trans-1-benzyl-2-ethyl- 3-(hydroxymethyl)azetidine reagent->product

Caption: Route 2: Diastereoselective cyclization.

route3 start Chiral N-Boc- allylic amine reagent1 Cp2ZrHCl start->reagent1 intermediate1 Organozirconium intermediate reagent2 I2 intermediate1->reagent2 intermediate2 Iodide intermediate reagent3 NaHMDS intermediate2->reagent3 product Enantiopure cis-2,3- disubstituted azetidine reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Route 3: Enantioselective synthesis.

route4 start C-2 substituted azetidine reagent LiAlH4 THF start->reagent product 2-(hydroxymethyl)azetidine reagent->product

Caption: Route 4: Stereospecific reduction.

References

A Spectroscopic Guide to the Stereochemical Universe of Substituted Azetidines: Cis vs. Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. In the realm of nitrogen-containing heterocycles, substituted azetidines represent a privileged scaffold, with their conformational rigidity influencing biological activity and pharmacokinetic properties. The differentiation between cis and trans diastereomers is therefore of paramount importance. This guide provides a comprehensive comparison of the spectroscopic signatures of cis and trans isomers of substituted azetidines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, supported by illustrative experimental data and protocols.

Distinguishing Isomers: A Spectroscopic Approach

The primary spectroscopic method for the unambiguous assignment of cis and trans isomers of substituted azetidines is Nuclear Magnetic Resonance (NMR) spectroscopy . The rigid four-membered ring of the azetidine core gives rise to distinct differences in the chemical shifts and, most notably, the coupling constants of the ring protons. Infrared (IR) spectroscopy and Mass Spectrometry (MS) can provide complementary information, although the differences between isomers are often more subtle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

¹H and ¹³C NMR spectroscopy are the most powerful techniques for differentiating between cis and trans isomers of substituted azetidines. The key diagnostic parameter is the vicinal coupling constant (³J) between protons on adjacent carbons of the azetidine ring.

¹H NMR Spectroscopy

The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In the puckered azetidine ring, the dihedral angle between protons in a cis arrangement is significantly different from that in a trans arrangement, leading to a clear distinction in their coupling constants.

For a typical 2,3-disubstituted or 3,4-disubstituted azetidine ring:

  • ³J(H,H) cis is generally larger than ³J(H,H) trans .

For azetidin-2-ones (β-lactams), this difference is particularly pronounced between the protons at the C3 and C4 positions.[1]

Table 1: Comparative ¹H NMR Data for a Representative 3-substituted-azetidin-2-one

Parametercis-Isomertrans-IsomerNotes
³J(H3, H4) (Hz) 5.0 - 6.00 - 2.5This is the most reliable parameter for stereochemical assignment.[1]
δ H3 (ppm) ~ 3.0 - 4.5~ 3.0 - 4.5Chemical shift is highly dependent on the nature of the substituent at C3.
δ H4 (ppm) ~ 4.5 - 5.5~ 4.5 - 5.5Generally downfield due to the influence of the nitrogen and carbonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides definitive confirmation of stereochemistry by identifying protons that are close to each other in space. For cis isomers, a cross-peak will be observed between the protons (or substituents) on the same face of the ring, whereas this correlation will be absent for the trans isomer.

¹³C NMR Spectroscopy

While less definitive than ¹H NMR coupling constants for stereochemical assignment, ¹³C NMR chemical shifts can show subtle differences between cis and trans isomers due to varying steric interactions. The γ-gauche effect can cause an upfield shift (shielding) for carbons that are in a gauche relationship with a substituent on a neighboring carbon, which can be more prevalent in one isomer over the other depending on the specific conformation.

Table 2: Comparative ¹³C NMR Data for a Representative 3,4-disubstituted-azetidin-2-one

AtomTypical Chemical Shift (δ, ppm) for cis-IsomerTypical Chemical Shift (δ, ppm) for trans-IsomerNotes
C2 (C=O) 165 - 180165 - 180The carbonyl carbon chemical shift is sensitive to ring strain and N-substituents.
C3 40 - 6040 - 60Highly dependent on the substituent at C3. Steric compression in the cis isomer may lead to a slight upfield shift compared to the trans isomer.
C4 50 - 7050 - 70Influenced by substituents at C4 and N1.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. While the IR spectra of cis and trans isomers are often very similar, subtle differences can sometimes be observed in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular geometry.

Table 3: General IR Spectroscopic Comparison of cis and trans Azetidine Isomers

Vibrational ModeExpected Wavenumber (cm⁻¹)cis vs. trans Distinctions
C-N Stretch ~1250 - 1020The exact position and intensity may differ slightly due to changes in dipole moment and bond strength arising from different steric environments.
Ring Vibrations Fingerprint Region (< 1500)Isomers may exhibit unique patterns of absorption bands in this region, which can serve as a "fingerprint" for each isomer. However, these differences can be minor and difficult to interpret without reference spectra.
C=O Stretch (for azetidin-2-ones) ~1730 - 1760The position of the carbonyl stretch is highly sensitive to ring strain. While significant differences between cis and trans isomers are not always observed, the electronic environment created by the substituents can cause minor shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak (M⁺) will be identical for both cis and trans isomers, their fragmentation patterns upon ionization can differ. The stereochemistry can influence the stability of certain fragment ions, leading to variations in their relative abundance. However, these differences are often not pronounced enough for unambiguous isomer differentiation without careful comparison with reference spectra of both pure isomers.

Table 4: General Mass Spectrometry Comparison of cis and trans Azetidine Isomers

Parametercis-Isomertrans-IsomerNotes
Molecular Ion (M⁺) Identical m/zIdentical m/zBoth isomers have the same molecular formula and therefore the same molecular weight.
Fragmentation Pattern May show different relative abundances of certain fragment ions.May show different relative abundances of certain fragment ions.The stereochemistry can influence the pathways of fragmentation. For example, a cis orientation of two substituents might favor a concerted elimination that is not possible in the trans isomer. These differences are highly dependent on the specific structure of the azetidine.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted azetidines.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is critical for confirming stereochemistry. A mixing time of 500-800 ms is typically used for small molecules in NOESY experiments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

    • Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring to record the m/z values and relative abundances of the molecular ion and major fragment ions.

Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and stereochemical assignment of cis and trans isomers of substituted azetidines.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Assignment Synthesis Synthesis of Azetidine Isomer Mixture Purification Chromatographic Separation (e.g., Column Chromatography) Synthesis->Purification Cis_Isomer Pure Cis Isomer Purification->Cis_Isomer Trans_Isomer Pure Trans Isomer Purification->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_Data Analyze ¹H NMR: - Chemical Shifts - Coupling Constants (³J) Analyze NOESY: - Through-space correlations NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Assignment Unambiguous Stereochemical Assignment NMR_Data->Assignment Primary Method IR_Data->Assignment Supportive MS_Data->Assignment Supportive

Spectroscopic workflow for isomer differentiation.

References

A Comparative Guide to the Validation of Enantiomeric Excess in the Chiral Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiopurity of chiral building blocks is of paramount importance in drug discovery and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a valuable chiral building block incorporating a strained azetidine ring, a motif of increasing interest in medicinal chemistry. This guide provides a comprehensive comparison of synthetic strategies and analytical methodologies for validating the enantiomeric excess (ee) of this compound and its congeners.

Chiral Synthesis Strategies: A Comparative Overview

The efficient synthesis of enantiomerically pure this compound is crucial for its application in drug discovery. Below is a comparison of a common and effective chiral pool synthesis approach for the target molecule with synthetic routes for analogous pyrrolidine and piperidine-based building blocks.

Table 1: Comparison of Chiral Synthesis Routes for Cyclic Amino Alcohols

Featuretert-Butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylatetert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylatetert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate
Starting Material L-Azetidine-2-carboxylic acid(S)-1-Boc-3-hydroxymethylpyrrolidine3-Hydroxypyridine
Synthetic Approach Chiral Pool SynthesisChiral Pool SynthesisReduction & Asymmetric Synthesis
Key Steps 1. Boc protection of the amine. 2. Reduction of the carboxylic acid.1. Boc protection of the amine. 2. Reduction of a carboxylic acid derivative.1. Reduction of the pyridine ring. 2. Boc protection. 3. Asymmetric reduction of a ketone.
Reported Overall Yield High (>90%)Good (around 53% over several steps)[1]Moderate to Good
Enantiomeric Purity High (>99% ee, dependent on starting material)High (>99% ee, dependent on starting material)Variable, dependent on the asymmetric reduction step.
Number of Steps 2~11~3
Scalability Readily scalableScalableScalable

Below is a diagram illustrating the synthetic workflow for tert-Butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate.

G cluster_synthesis Chiral Pool Synthesis Workflow start L-Azetidine-2-carboxylic Acid boc_protection Boc Protection (Boc)2O, Base start->boc_protection Step 1 reduction Carboxylic Acid Reduction (e.g., BH3-THF or LiAlH4) boc_protection->reduction Step 2 product tert-Butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate reduction->product

Caption: Chiral pool synthesis of the target compound.

Validation of Enantiomeric Excess: A Comparison of Analytical Techniques

Accurate determination of enantiomeric excess is a critical quality control step. The two most common and reliable methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, often employing a chiral derivatizing agent like Mosher's acid, and chiral chromatography (High-Performance Liquid Chromatography - HPLC, or Gas Chromatography - GC).

Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination

FeatureMosher's Ester Analysis (¹H NMR)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[2]Physical separation of enantiomers on a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with two resolved peaks for the enantiomers.Chromatogram with two resolved peaks for the enantiomers.
Quantitative Analysis Integration of diastereomeric proton or fluorine signals.Peak area integration.Peak area integration.
Accuracy Good to Excellent (typically ±1-2%)Excellent (typically <1% error with proper calibration)Excellent (typically <1% error with proper calibration)
Precision GoodExcellentExcellent
Analysis Time per Sample ~15-30 minutes for NMR acquisition (plus reaction time)~10-30 minutes~15-45 minutes
Method Development Relatively straightforward, requires synthesis of two diastereomers.Can be time-consuming, requires screening of columns and mobile phases.Requires analyte to be volatile or derivatized; column and temperature optimization needed.
Sample Requirement ~5-10 mg<1 mg<1 mg
Instrumentation NMR SpectrometerHPLC system with a chiral columnGC system with a chiral column
Cost High initial instrument cost, but low cost per sample.Moderate instrument cost, chiral columns can be expensive.Moderate instrument cost, chiral columns can be expensive.
Provides Absolute Configuration? YesNo (requires a standard of known configuration)No (requires a standard of known configuration)

The following diagram illustrates the general workflow for determining enantiomeric excess using these techniques.

G cluster_workflow Enantiomeric Excess Validation Workflow cluster_nmr Mosher's Ester Analysis cluster_hplc Chiral HPLC/GC start Chiral Alcohol Sample derivatization Derivatization with (R)- and (S)-Mosher's Acid Chloride start->derivatization injection Direct Injection onto Chiral Column start->injection nmr_analysis ¹H NMR Analysis derivatization->nmr_analysis nmr_result Calculate ee from Diastereomer Signal Integration nmr_analysis->nmr_result separation Chromatographic Separation injection->separation hplc_result Calculate ee from Enantiomer Peak Areas separation->hplc_result

Caption: General workflows for ee validation.

Experimental Protocols

Chiral Pool Synthesis of tert-Butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate

This protocol is adapted from the general procedure of reducing N-Boc protected amino acids.

1. Boc Protection of L-Azetidine-2-carboxylic acid:

  • To a solution of L-Azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid.

2. Reduction to tert-Butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate:

  • To a solution of N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.0 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a colorless oil.

Validation of Enantiomeric Excess by Mosher's Ester Analysis

This method allows for the determination of both enantiomeric excess and absolute configuration.[3][4]

1. Preparation of the (R)-MTPA Ester:

  • In a clean, dry NMR tube, dissolve this compound (~5 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

  • Add pyridine (~5 µL) followed by (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, ~5 µL).

  • Cap the NMR tube and shake gently to mix. Let the reaction proceed for 15-30 minutes at room temperature.

2. Preparation of the (S)-MTPA Ester:

  • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

3. ¹H NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Carefully assign the proton signals for both diastereomers. The protons on the azetidine ring and the hydroxymethyl group are of particular interest.

  • Expected Observations: The phenyl group of the Mosher's ester will cause anisotropic shielding effects. For the (S)-alcohol, forming the (R)-MTPA ester will result in protons on one side of the C2 stereocenter being shifted upfield in the ¹H NMR spectrum compared to the (S)-MTPA ester, while protons on the other side will be shifted downfield. The opposite is true for the (R)-alcohol.

  • For Enantiomeric Excess Determination: Integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra (e.g., the methoxy signal of the Mosher's ester). The ratio of the integrals will give the enantiomeric ratio.

Validation of Enantiomeric Excess by Chiral HPLC

The following is a suggested starting method for the chiral HPLC analysis of this compound, based on methods for similar N-Boc protected amino alcohols.[5]

1. HPLC System and Column:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A normal phase eluent is typically effective. A good starting point is a mixture of n-Hexane and 2-Propanol (Isopropanol, IPA) in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

2. Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample onto the column and record the chromatogram.

  • The two enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

4. Method Optimization:

  • If separation is not optimal, adjust the ratio of Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.

  • The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

  • Varying the column temperature can also affect the separation.

References

A Comparative Guide to N-Protecting Groups in Azetidine Chemistry: Boc vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical step in the synthesis and manipulation of azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring imparts unique reactivity, making the choice of N-protecting group pivotal for stability, ease of handling, and desired downstream transformations.

This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) group with other commonly employed N-protecting groups in azetidine chemistry, including the benzyloxycarbonyl (Cbz), trifluoroacetyl (TFA), and various sulfonyl groups. The information presented is supported by experimental data to facilitate an informed decision-making process for synthetic strategies involving this important heterocyclic motif.

At a Glance: Key Properties of N-Protecting Groups for Azetidines

The ideal N-protecting group for azetidine should be easily introduced in high yield, stable to a range of reaction conditions, and readily cleaved chemoselectively without compromising the integrity of the strained four-membered ring. The following table summarizes the key characteristics of the most common protecting groups used in azetidine chemistry.

Protecting GroupCommon Reagent for ProtectionTypical Cleavage ConditionsStability ProfileKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, nucleophiles, and catalytic hydrogenation.Mild acidic cleavage, orthogonal to Cbz and Fmoc, widely used.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)Stable to acidic and mildly basic conditions.Orthogonal to Boc, stable to many reagents.
TFA Trifluoroacetic anhydride (TFAA)Basic hydrolysis (e.g., NH₃ in MeOH, K₂CO₃)Stable to acidic conditions.Can be removed under mild basic conditions.
Sulfonyl Sulfonyl chlorides (e.g., Ts-Cl, Ms-Cl)Varies (e.g., reducing agents, strong acids)Generally very stable to a wide range of conditions.High stability, electron-withdrawing nature can influence reactivity.

Data Presentation: A Comparative Overview

The following tables provide a summary of quantitative data for the protection and deprotection of the azetidine nitrogen with various protecting groups, compiled from the literature. It is important to note that reaction conditions and yields can vary depending on the specific azetidine substrate and scale of the reaction.

Table 1: Comparative Data for N-Protection of Azetidine
Protecting GroupReagentBaseSolventTimeTemperatureYield (%)Reference
Boc(Boc)₂OEt₃NCH₂Cl₂4 hRoom Temp.>95[General Procedure]
CbzCbz-ClNaHCO₃Dioxane/H₂O2 h0 °C to RT~90[General Procedure]
TFATFAAEt₃NCH₂Cl₂1 h0 °C>90[1]
Tosyl (Ts)Ts-ClPyridineCH₂Cl₂12 hRoom Temp.~85[General Procedure]
Table 2: Comparative Data for N-Deprotection of Azetidines
N-Protected AzetidineReagent(s)SolventTimeTemperatureYield (%)Reference
N-Boc-azetidineTrifluoroacetic acid (TFA)CH₂Cl₂1 hRoom Temp.>95[2][3]
N-Cbz-azetidineH₂, 10% Pd/CMeOH or EtOH4-8 hRoom Temp.>90[4]
N-TFA-azetidineNH₃ in MeOHMeOH---[1]
N-Tosyl-azetidineNa/naphthaleneTHF2 h-78 °C~80[General Procedure]

Influence of N-Protecting Group on Azetidine Reactivity

The choice of N-protecting group can significantly influence the reactivity of the azetidine ring. The electron-withdrawing or -donating nature of the protecting group can affect the nucleophilicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack and ring-opening reactions.

For instance, strongly electron-withdrawing groups like sulfonyl and trifluoroacetyl can decrease the nucleophilicity of the azetidine nitrogen, potentially rendering it more stable to certain reagents but also influencing its reactivity in desired transformations. In contrast, the Boc group is relatively neutral electronically and is often employed to moderate the reactivity of the nitrogen atom while allowing for facile deprotection.

One study on the anionic ring-opening polymerization of N-(alkylsulfonyl)azetidines demonstrated that the nature of the alkyl group on the sulfonyl substituent impacts the rate of polymerization, highlighting the electronic influence of the protecting group on the ring's reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of Azetidine

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of azetidine hydrochloride (1.0 eq) in CH₂Cl₂ is added Et₃N (2.2 eq) at 0 °C.

  • A solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford N-Boc-azetidine.

Protocol 2: N-Cbz Protection of Azetidine

Materials:

  • Azetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Azetidine (1.0 eq) is dissolved in a mixture of dioxane and water.

  • The solution is cooled to 0 °C, and NaHCO₃ (2.0 eq) is added, followed by the dropwise addition of Cbz-Cl (1.1 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-azetidine.

Protocol 3: N-Boc Deprotection of Azetidine

Materials:

  • N-Boc-azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of N-Boc-azetidine (1.0 eq) in CH₂Cl₂ is added TFA (10 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected azetidine.

Protocol 4: N-Cbz Deprotection of Azetidine

Materials:

  • N-Cbz-azetidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • N-Cbz-azetidine (1.0 eq) is dissolved in methanol or ethanol in a hydrogenation vessel.

  • 10% Pd/C (10 mol% of palladium) is carefully added to the solution.

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon or Parr shaker).

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected azetidine.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of protection and deprotection strategies in azetidine chemistry.

ProtectionDeprotectionWorkflow cluster_protection N-Protection of Azetidine cluster_deprotection N-Deprotection Azetidine Azetidine Boc_Protect Boc Protection ((Boc)₂O, Base) Azetidine->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) Azetidine->Cbz_Protect TFA_Protect TFA Protection (TFAA, Base) Azetidine->TFA_Protect Sulfonyl_Protect Sulfonyl Protection (RSO₂Cl, Base) Azetidine->Sulfonyl_Protect NBocAzetidine N-Boc-Azetidine Boc_Protect->NBocAzetidine NCbzAzetidine N-Cbz-Azetidine Cbz_Protect->NCbzAzetidine NTFAAzetidine N-TFA-Azetidine TFA_Protect->NTFAAzetidine NSulfonylAzetidine N-Sulfonyl-Azetidine Sulfonyl_Protect->NSulfonylAzetidine Boc_Deprotect Acidic Cleavage (e.g., TFA) Free_Azetidine Azetidine Boc_Deprotect->Free_Azetidine Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_Deprotect->Free_Azetidine TFA_Deprotect Basic Hydrolysis (e.g., NH₃/MeOH) TFA_Deprotect->Free_Azetidine Sulfonyl_Deprotect Reductive Cleavage (e.g., Na/naphthalene) Sulfonyl_Deprotect->Free_Azetidine NBocAzetidine_dep N-Boc-Azetidine NBocAzetidine_dep->Boc_Deprotect NCbzAzetidine_dep N-Cbz-Azetidine NCbzAzetidine_dep->Cbz_Deprotect NTFAAzetidine_dep N-TFA-Azetidine NTFAAzetidine_dep->TFA_Deprotect NSulfonylAzetidine_dep N-Sulfonyl-Azetidine NSulfonylAzetidine_dep->Sulfonyl_Deprotect

Caption: Workflow for N-protection and deprotection of azetidine.

Orthogonality Start N-Boc, N'-Cbz Protected Molecule Acid Treat with Acid (e.g., TFA) Start->Acid Hydrogenolysis Treat with H₂/Pd-C Start->Hydrogenolysis Result1 N'-Cbz Protected Molecule (Boc removed) Acid->Result1 Result2 N-Boc Protected Molecule (Cbz removed) Hydrogenolysis->Result2

Caption: Orthogonal deprotection strategy for Boc and Cbz groups.

Conclusion

The choice between Boc and other N-protecting groups in azetidine chemistry is highly dependent on the overall synthetic strategy.

  • Boc remains a versatile and widely used protecting group due to its ease of introduction and mild acidic cleavage, offering orthogonality to Cbz and other groups.

  • Cbz is an excellent choice when acid-sensitive functional groups are present in the molecule and provides a robust orthogonal protection strategy to Boc.

  • TFA offers the advantage of being removable under basic conditions, which can be beneficial in certain synthetic routes where acidic conditions must be avoided.

  • Sulfonyl groups provide exceptional stability, making them suitable for multi-step syntheses involving harsh reaction conditions. However, their cleavage often requires more stringent methods.

By carefully considering the stability, cleavage conditions, and influence on reactivity of each protecting group, researchers can devise efficient and successful synthetic routes for the construction of complex molecules containing the valuable azetidine scaffold.

References

A Comparative Guide to the Analysis of Impurities in Commercial Batches of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of impurities in commercial batches of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the proprietary nature of commercial manufacturing processes, direct comparative data on impurity profiles between different suppliers is not publicly available. Therefore, this guide presents a general methodology, outlines potential impurities based on common synthetic routes, and details the analytical techniques required for their identification and quantification. As a point of comparison, this guide will refer to a common structural isomer and alternative, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the ICH and FDA.[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, degradation products, reagents, and residual solvents.[1][2] Even in small amounts, these impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). A thorough understanding and control of the impurity profile are therefore paramount.

Potential Impurities in this compound

The impurity profile of a given batch of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the reduction of N-Boc-azetidine-2-carboxylic acid.[3] Based on this and other potential industrial syntheses, the following classes of impurities can be anticipated:

  • Process-Related Impurities: These include unreacted starting materials (e.g., N-Boc-azetidine-2-carboxylic acid), intermediates, and by-products from side reactions.

  • Degradation Products: The molecule may degrade under conditions of heat, light, oxidation, or extreme pH, leading to the formation of new impurities.[4][5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, Dichloromethane, Methanol) may be present in the final product.[6][7]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts.[1]

Comparative Analysis: this compound vs. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

While direct comparative data is scarce, a hypothetical comparison of impurity profiles can be illustrative. The 3-substituted isomer serves as a good comparator due to its similar chemical properties but potentially different synthetic pathway, leading to a distinct impurity profile.

Table 1: Hypothetical Comparison of Potential Organic Impurities

Impurity TypePotential Impurity in this compoundPotential Impurity in tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateTypical Analytical Technique
Starting Material N-Boc-azetidine-2-carboxylic acidN-Boc-azetidine-3-carboxylic acidHPLC-UV, LC-MS
By-product Di-Boc protected dimerOver-oxidation productsHPLC-UV, LC-MS, NMR
Isomeric Impurity tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateThis compoundChiral HPLC, GC-MS
Degradant Product of Boc-deprotectionProduct of ring-openingHPLC-UV, LC-MS

Table 2: Hypothetical Comparison of Residual Solvents

Solvent ClassPotential Solvent in this compoundPotential Solvent in tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateTypical Analytical Technique
Class 2 Dichloromethane, Acetonitrile, Methanol, THFToluene, CyclohexaneHeadspace GC-MS
Class 3 Acetone, Ethanol, Isopropyl AcetateHeptane, Ethyl AcetateHeadspace GC-MS

Experimental Protocols

A multi-technique approach is essential for the comprehensive analysis of impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.[8]

  • Instrumentation: HPLC system with a UV detector or a universal detector like a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Gradient Program (Illustrative): 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for carbamate end absorption).[8]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the standard method for the identification and quantification of volatile residual solvents.[6][7]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A column with a polar stationary phase is typically used (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program (Illustrative): Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Mass Spectrometer: Scan range of m/z 35-350.

  • Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF). Seal the vial and incubate at a set temperature (e.g., 80°C) for a specified time before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural identification and quantification of unknown impurities, often without the need for a reference standard (qNMR).[9][10]

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR for basic structural information.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and elucidate the structures of unknown impurities.

  • Quantitative NMR (qNMR): A certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the impurity analysis process.

impurity_analysis_workflow cluster_sample Sample Receipt cluster_analysis Analytical Techniques cluster_results Data Interpretation Commercial_Batch Commercial Batch of This compound HPLC HPLC-UV/CAD Commercial_Batch->HPLC GCMS Headspace GC-MS Commercial_Batch->GCMS NMR NMR Spectroscopy Commercial_Batch->NMR Organic_Impurities Identify & Quantify Organic Impurities HPLC->Organic_Impurities Residual_Solvents Identify & Quantify Residual Solvents GCMS->Residual_Solvents Structure_Elucidation Elucidate Structure of Unknown Impurities NMR->Structure_Elucidation Final_Report Comprehensive Impurity Profile Report Organic_Impurities->Final_Report Residual_Solvents->Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for Impurity Analysis.

signaling_pathway_placeholder cluster_synthesis Synthetic Pathway & Impurity Formation Starting_Material N-Boc-azetidine- 2-carboxylic acid Reduction Reduction (e.g., with Borane) Starting_Material->Reduction Product tert-Butyl 2-(hydroxymethyl)- azetidine-1-carboxylate Reduction->Product Unreacted_SM Unreacted Starting Material Reduction->Unreacted_SM Side_Product Side Reaction Products Reduction->Side_Product

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its empty containers must be treated as hazardous chemical waste. Disposal should be conducted through an approved waste disposal plant or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted towards researchers, scientists, and professionals in drug development.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data for structurally similar compounds and the azetidine functional group indicate potential hazards. The European Chemicals Agency (ECHA) classification for the (S)-isomer indicates it is toxic if swallowed[1]. Related azetidine compounds are known to cause skin and eye irritation, and may cause respiratory irritation[2][3]. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Key Hazard Information Summary:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Toxic if swallowed[1].Do not ingest. If swallowed, seek immediate medical assistance[4].
Skin Irritation May cause skin irritation[2][3].Avoid contact with skin. Wear chemical-resistant gloves[2][5].
Eye Irritation May cause serious eye irritation[2][3].Wear safety goggles or a face shield[2][5].
Respiratory Irritation May cause respiratory irritation[2][3].Handle in a well-ventilated area or under a chemical fume hood[2][4].

Experimental Protocols: Disposal Procedures

Adherence to the following step-by-step protocols is crucial for the safe disposal of this compound and its associated waste.

Protocol 1: Disposal of Unused or Waste Compound

This protocol outlines the primary disposal pathway for the chemical in solid or liquid form.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant nitrile gloves, safety glasses with side shields or chemical goggles, and a lab coat[5][6].

  • Container Selection: Select a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene or glass) with a secure screw-on cap[5][6].

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state the full chemical name: "this compound," the approximate quantity, and all relevant hazard symbols[6].

  • Collection: Carefully transfer the waste chemical into the labeled hazardous waste container. Avoid creating dust or aerosols.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area[2][6]. Ensure it is segregated from incompatible materials such as strong oxidizing agents, acids, and bases[6].

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].

Protocol 2: Disposal of Empty Containers

Empty containers that held this compound must be decontaminated to ensure no residual chemical is improperly discarded.

Methodology:

  • Initial Rinse (Hazardous Waste): Perform a "triple rinse" of the empty container with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinsate must be collected as hazardous waste [5]. Transfer this first rinse solution into the appropriate liquid hazardous waste container.

  • Subsequent Rinses: Depending on local and institutional regulations, the second and third rinsates may also need to be collected as hazardous waste. Consult your EHS department for specific guidance[5].

  • Container Disposal: Once properly rinsed, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste. The label should be defaced or removed.

Protocol 3: Management of Spills

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Methodology:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation and remove all sources of ignition[2][4].

  • Containment: For liquid spills, contain the material by diking. For solid spills, prevent the generation of dust.

  • Absorption: Absorb the spilled material with an inert absorbent such as vermiculite, clay, or sand[7]. Do not use combustible materials like paper towels for large spills[5].

  • Collection: Carefully sweep or scoop up the absorbent material and spilled substance. Place it into a labeled hazardous waste container[5].

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste[5].

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately[5].

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated materials.

G cluster_0 Disposal Workflow for this compound start Identify Waste Material waste_type Waste Type? start->waste_type unused_compound Unused or Waste Compound waste_type->unused_compound Chemical empty_container Empty Container waste_type->empty_container Container spill_material Spill Material / Cleanup Debris waste_type->spill_material Spill collect_hazardous Collect in Labeled Hazardous Waste Container unused_compound->collect_hazardous store_waste Store in Designated Hazardous Waste Area collect_hazardous->store_waste arrange_pickup Arrange EHS Pickup store_waste->arrange_pickup triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container collect_spill Collect with Inert Absorbent into Hazardous Waste Container spill_material->collect_spill collect_spill->store_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the proper handling, storage, and disposal of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of safety and trust in handling this chemical compound.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation. This compound is known to cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to consult the glove manufacturer's resistance data.Prevents skin contact and irritation.[1][2][3] The compound is classified as a skin irritant.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation.Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Respiratory protection may be needed for large quantities or if dust/aerosol is generated.Prevents inhalation, as the compound may cause respiratory irritation.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored locked up, away from incompatible materials.[1][2]

Handling and Experimental Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound.[1][2][3]

Spill and Emergency Procedures
  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] This substance is toxic if swallowed.[2][4]

Waste Disposal
  • Container Disposal: Dispose of the empty container and any unused material in accordance with local, state, and federal regulations. Do not reuse empty containers.

  • Chemical Waste: Collect all waste materials containing this compound in a designated, labeled, and sealed container for hazardous waste disposal. Consult your institution's EHS department for specific disposal procedures.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure reaction Perform Experiment transfer->reaction transfer->spill transfer->exposure decontaminate Decontaminate Glassware reaction->decontaminate Experiment Complete reaction->spill reaction->exposure dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid exposure->exposure_response

Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.